2-Amino-4,6-dimethoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRCHIUUKWBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074620 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36315-01-2 | |
| Record name | 2-Amino-4,6-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36315-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dimethoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036315012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxypyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DIMETHOXYPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9760951K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-4,6-dimethoxypyrimidine (CAS: 36315-01-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a key chemical intermediate. This document covers its physicochemical properties, synthesis methodologies, applications, and safety and handling protocols, presenting data in a clear and accessible format for professionals in research and development.
Core Physicochemical Properties
This compound is a white solid organic compound.[1] Its core structure consists of a pyrimidine (B1678525) ring substituted with two methoxy (B1213986) groups and one amino group, which contribute to its chemical reactivity and utility in various synthetic applications.[2]
| Property | Value | Reference |
| CAS Number | 36315-01-2 | |
| Molecular Formula | C₆H₉N₃O₂ | [3] |
| Molecular Weight | 155.15 g/mol | [3][4] |
| Melting Point | 94-96 °C | [5] |
| Appearance | White to Almost white powder/crystal | [1][3] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[6] Soluble in methanol (25 mg/mL).[7] | [6][7] |
| pKa | 4.02 ± 0.10 | [6] |
| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | |
| SMILES | COc1cc(OC)nc(N)n1 |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in various industries. Several synthetic routes have been developed to improve yield, purity, and environmental safety.
Primary Synthesis Route: Methylation of 2-Amino-4,6-dihydroxypyrimidine (B16511)
A common and effective method involves the methylation of 2-amino-4,6-dihydroxypyrimidine.[3]
Experimental Protocol:
This synthesis was achieved by reacting 2-amino-4,6-dihydroxypyrimidine (ADH) with dimethyl carbonate (DMC) in the presence of a phase transfer catalyst.[8][9]
-
Reactants and Molar Ratio : A molar ratio of n(ADH):n(DMC):n(TBAB):n(K2CO3) = 1:5:0.1:3 was found to be optimal.[8]
-
Catalyst : Tetrabutyl ammonium (B1175870) bromide (TBAB) served as the phase transfer catalyst.[8]
-
Reaction Conditions : The reaction was carried out at a temperature of 150 °C for a duration of 10 hours.[8]
-
Results : This process achieved a conversion rate of 87.7% for ADH and a selectivity of 40.5% towards the desired this compound product.[8]
Alternative Synthesis via Chlorination
Another established industrial method involves a multi-step process starting from guanidine (B92328) nitrate (B79036) and diethyl malonate.[10]
Experimental Protocol:
-
Cyclization : Guanidine nitrate and diethyl malonate undergo a cyclization reaction to produce 2-amino-4,6-dihydroxypyrimidine.[10]
-
Chlorination : The intermediate is then reacted with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine.[10]
-
Methoxylation : The final step involves reacting the dichlorinated intermediate with a sodium methanol solution to produce this compound.[10]
This method is noted to have potential safety risks associated with the use of excess phosphorus oxychloride and generates a significant amount of wastewater.[10]
Applications in Research and Industry
This compound is a crucial intermediate in the synthesis of various commercial products, particularly in the agrochemical sector.
-
Herbicide Synthesis : It is a vital building block for sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, low dosage requirements, and low toxicity.[10]
-
Fungicide and Insecticide Development : This compound is also utilized in the synthesis of thiourea (B124793) compounds that exhibit broad-spectrum antimicrobial and insecticidal properties.[10]
-
Degradation Product : It has been identified as a degradation product of several sulfonylurea herbicides, such as sulfosulfuron, in agricultural soil.[4][5] This is an important consideration in environmental fate studies of these agrochemicals.
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound. The Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra have been reported and analyzed.[5] Additionally, 1H NMR, 13C NMR, and mass spectrometry data are available for this compound, providing comprehensive structural information.[4][11][12]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following tables summarize the key GHS hazard and precautionary statements.
GHS Hazard Statements [13][14][15]
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
GHS Precautionary Statements [13][14][16]
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage Recommendations:
-
Handling : Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[14] Avoid formation of dust and aerosols.[13]
-
Storage : Store in a cool, dry, and well-ventilated place.[14] Keep the container tightly closed and store away from incompatible materials.[13] Recommended storage temperature is between 2-8°C, protected from light.[1][6]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 36315-01-2: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 36315-01-2 [chemicalbook.com]
- 6. This compound CAS#: 36315-01-2 [m.chemicalbook.com]
- 7. 4-アミノ-2,6-ジメトキシピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of this compound with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 11. This compound(36315-01-2) 1H NMR [m.chemicalbook.com]
- 12. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. lookchem.com [lookchem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a versatile heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of a wide range of commercially significant products. Its unique chemical structure, characterized by a pyrimidine (B1678525) core substituted with an amino group and two methoxy (B1213986) groups, imparts valuable reactivity.[1] This guide provides a comprehensive overview of the core physical and chemical properties, spectral data, synthesis methodologies, and key applications of ADMP. It is intended to be a technical resource for professionals in agrochemical research, drug development, and materials science, highlighting its role as a foundational building block in these fields.[1][2]
Chemical Identity and Core Properties
This compound is a white crystalline solid.[3] The presence of the basic amino group and the electron-donating methoxy groups on the pyrimidine ring dictates its chemical behavior and utility as a synthetic precursor.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [4][5] |
| CAS Number | 36315-01-2 | [4][5][6] |
| Molecular Formula | C₆H₉N₃O₂ | [4][5][6] |
| Molecular Weight | 155.15 g/mol | [4][5][6] |
| Melting Point | 94-96 °C | [6][7][8] |
| pKa | 4.02 ± 0.10 | [9] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727). | [9] |
| Appearance | White to off-white crystalline powder/solid. | [3][5] |
| InChI Key | LVFRCHIUUKWBLR-UHFFFAOYSA-N | [4][5][6] |
| SMILES | COC1=CC(=NC(=N1)N)OC | [5][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Key data from various spectroscopic techniques are summarized below.
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. | [10] |
| ¹³C NMR | Spectra available for structural confirmation. | |
| FTIR (KBr Pellet) | Provides information on functional groups. Vibrational spectroscopy investigations using FTIR and FT-Raman have been reported. | [5][7] |
| Mass Spectrometry (MS) | m/z Top Peak: 155. | [5] |
| UV-Vis Spectroscopy | A co-crystal showed a lower cut-off wavelength at 228 nm, indicating its transparency range. | [4] |
Experimental Protocols
Synthesis Methodologies
Several synthetic routes to this compound have been developed, often starting from simple, commercially available precursors. Below are outlines of common methods.
Method 1: From Guanidine Nitrate (B79036) and Diethyl Malonate
This is a multi-step process that first involves the formation of a dihydroxy pyrimidine intermediate.
-
Cyclization/Ring Formation: Guanidine nitrate is reacted with diethyl malonate in the presence of a base like sodium methoxide (B1231860) in methanol. The mixture is heated under reflux.
-
Hydrolysis & Acidification: After methanol recovery, the resulting solid is dissolved in water. The pH is adjusted to 5-6 with an acid (e.g., HCl) to precipitate 2-amino-4,6-dihydroxypyrimidine (B16511).
-
Chlorination (Traditional Method): The dihydroxy intermediate is often chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine.
-
Methylation: The dichlorinated intermediate is then reacted with sodium methoxide to substitute the chlorine atoms with methoxy groups, yielding the final product, this compound.
Method 2: "Green" Methylation Route [2]
This approach avoids harsh chlorinating agents.
-
Synthesis of 2-amino-4,6-dihydroxypyrimidine: This intermediate is prepared as described in Step 1 & 2 of Method 1.
-
Direct Methylation: The 2-amino-4,6-dihydroxypyrimidine is heated in an autoclave with dimethyl carbonate, which acts as a non-toxic methylating agent. This reaction is typically carried out at temperatures between 100-200°C.
-
Purification: The crude product is purified by filtration and recrystallization from a suitable solvent like ethyl acetate.
Method 3: From Malononitrile
This route involves the construction of the pyrimidine ring from acyclic precursors.
-
Imidate Formation: Malononitrile is reacted with methanol and hydrogen chloride gas, often in the presence of a catalyst, to form a dimethoxy propamidine (B86517) intermediate.
-
Cyanamide (B42294) Reaction: The intermediate is then reacted with cyanamide in a buffered solution to form cyano group malonyl-imines dimethyl ester.
-
Cyclization/Rearrangement: This final intermediate is heated in a solvent (e.g., toluene, chlorobenzene) with a catalyst (e.g., boric acid) to induce cyclization and rearrangement, forming this compound. The product precipitates upon cooling and is purified by recrystallization.
References
- 1. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. nbinno.com [nbinno.com]
- 7. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals.
Core Molecular Data
This compound, a pyrimidine (B1678525) derivative, is a crucial building block in organic synthesis. Its chemical properties are foundational to its role in various chemical reactions.
| Property | Value | Citations |
| Molecular Formula | C₆H₉N₃O₂ | [1][2] |
| Molecular Weight | 155.15 g/mol | [1][2] |
| CAS Number | 36315-01-2 | [1] |
| Appearance | White crystal | [3] |
| Melting Point | 94-96 °C | |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | [2] |
Experimental Protocols
The synthesis of this compound (ADM) can be achieved through various methods. Below are detailed experimental protocols for two common synthesis routes.
1. Synthesis via Methylation of 2-Amino-4,6-dihydroxypyrimidine (B16511)
This method utilizes dimethyl carbonate as a non-toxic methylating agent.[4]
-
Materials: 2-amino-4,6-dihydroxypyrimidine (ADH), dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), tetrabutyl ammonium (B1175870) bromide (TBAB).
-
Procedure:
2. Multi-step Synthesis from Guanidine (B92328) Nitrate (B79036) and Diethyl Malonate
This industrial production method involves a series of reactions to yield the final product.[6]
-
Step 1: Cyclization
-
Step 2: Chlorination
-
The resulting 2-amino-4,6-dihydroxypyrimidine is reacted with a chlorinating agent like phosphorus oxychloride to produce 2-amino-4,6-dichloropyrimidine (B145751).[6]
-
-
Step 3: Methoxylation
-
The 2-amino-4,6-dichloropyrimidine is then treated with a sodium methanol (B129727) solution to yield this compound.[6]
-
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several fields:
-
Agrochemicals: It is a critical intermediate in the synthesis of sulfonylurea herbicides, such as bensulfuron-methyl (B33747) and nicosulfuron, which are known for their high efficiency and low toxicity.[3][7]
-
Pharmaceuticals: The compound has been explored for its potential as an antileishmanial agent.[4][7] Antimony(III) complexes derived from it have shown inhibitory effects on glutathione (B108866) reductase, indicating potential for drug development against parasitic diseases.[4][7]
-
Material Science: It is used in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.[7]
Visualized Synthesis Pathway
The following diagram illustrates a common synthesis route for this compound.
Caption: Synthesis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. This compound Research Chemical [benchchem.com]
- 5. Synthesis of this compound with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals. A thorough understanding of its solubility is critical for process development, formulation, and quality control. While extensive quantitative data for ADMP is limited in publicly available literature, this document compiles existing qualitative information, presents data for a structurally related isomer as a reference, and provides detailed experimental protocols for solubility determination.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid like this compound, solubility in a liquid solvent is typically expressed in terms of concentration, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at a specific temperature. Key factors influencing solubility include the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure.
Solubility Profile of this compound
Qualitative solubility data indicates that this compound is generally soluble in several common organic solvents.[1] This is attributed to its molecular structure, which includes both hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy (B1213986) groups), as well as its overall moderate polarity.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Methanol | Soluble[1] |
| Ethanol | Soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Benzene | Soluble |
| Chloroform | Slightly Soluble[1] |
| Hot Water | Certain solubility |
Quantitative Data for a Structural Isomer: 4-Amino-2,6-dimethoxypyrimidine
In the absence of specific quantitative solubility data for this compound, data for its structural isomer, 4-Amino-2,6-dimethoxypyrimidine, can provide a useful, albeit approximate, reference point due to the similarity in their molecular structures and functional groups.
Table 2: Quantitative Solubility of 4-Amino-2,6-dimethoxypyrimidine
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | Not Specified | 25[2] |
It is crucial to note that while this data is for a closely related compound, the exact solubility of this compound may differ. Experimental determination is necessary for precise values.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are widely used for determining the solubility of crystalline compounds like pyrimidine derivatives.
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic solubility, which represents the true equilibrium of a compound in a solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Sealed vials or flasks
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Place the sealed vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered solution with a known volume of an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a UV detector, against a calibration curve of known concentrations.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Gravimetric Method
This method is simpler but can be less precise than the equilibrium solubility method. It is suitable for a quick estimation of solubility.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Sealed vials
-
Constant temperature bath
-
Analytical balance
-
Drying oven
Procedure:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate with stirring.
-
Sampling: Carefully decant or filter a known volume or mass of the clear, saturated supernatant into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until a constant weight is achieved.
-
Calculation: The weight of the remaining solid represents the amount of this compound that was dissolved in the known volume or mass of the solvent. From this, the solubility can be calculated.
Visualizing Experimental and Synthetic Pathways
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of a compound.
Synthetic Pathway of Sulfonylurea Herbicides
This compound is a critical building block for a class of highly effective sulfonylurea herbicides.[3] The general synthetic pathway involves the reaction of this compound with a sulfonyl isocyanate or a related precursor.[4]
Conclusion
This technical guide has summarized the available solubility information for this compound in organic solvents, provided detailed experimental protocols for its determination, and illustrated relevant experimental and synthetic workflows. While qualitative data suggests good solubility in common organic solvents, the lack of extensive quantitative data underscores the need for experimental determination for specific applications in research and development. The provided protocols offer a robust framework for obtaining this critical data.
References
- 1. This compound CAS#: 36315-01-2 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. EP0613896A1 - Process for the preparation of sulfonylurea derivatives and intermediates for this process - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4,6-dimethoxypyrimidine. The following sections detail the spectral data, experimental protocols, and structural assignments to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 5.14 | Singlet | 1H | H-5 |
| 2 | 4.90 | Broad Singlet | 2H | -NH₂ |
| 3 | 3.87 | Singlet | 6H | 2 x -OCH₃ |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 171.5 | C-4, C-6 |
| 2 | 163.0 | C-2 |
| 3 | 81.5 | C-5 |
| 4 | 53.5 | -OCH₃ |
Molecular Structure and NMR Assignments
The structure of this compound with the numbering of atoms for NMR assignment is provided below. This visualization aids in correlating the spectral data with the specific protons and carbons in the molecule.
Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Guanidine Nitrate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the production of various sulfonylurea herbicides. The primary focus of this document is the synthetic route commencing with guanidine (B92328) nitrate (B79036), detailing the reaction pathways, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
Introduction
This compound is a crucial building block in the synthesis of numerous agrochemicals. The traditional synthesis route often involves multiple steps, including chlorination with reagents like phosphorus oxychloride, which can generate significant chemical waste.[1][2] More recent and environmentally conscious methods aim to shorten the synthesis process and utilize greener reagents. This guide will focus on a two-step process: the initial formation of 2-amino-4,6-dihydroxypyrimidine (B16511) from guanidine nitrate and a malonic ester, followed by a direct methylation step to yield the final product.
Synthetic Pathway Overview
The synthesis proceeds through two main stages:
-
Cyclization: Guanidine nitrate reacts with a malonic acid derivative, such as diethyl malonate, in the presence of a base like sodium methoxide (B1231860) to form the pyrimidine (B1678525) ring, resulting in 2-amino-4,6-dihydroxypyrimidine.
-
Methylation: The intermediate, 2-amino-4,6-dihydroxypyrimidine, is then methylated to produce this compound. A greener approach to this step involves the use of dimethyl carbonate as the methylating agent.[1]
The overall reaction scheme can be visualized as follows:
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis.
3.1. Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This step involves the cyclization of guanidine nitrate and diethyl malonate.
-
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Anhydrous methanol
-
Liquid sodium methoxide
-
-
Procedure:
-
In a 500 ml four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1.2:1 (e.g., 58.6 g of guanidine nitrate and 64 g of diethyl malonate).[1]
-
Add anhydrous methanol (e.g., 23.6 g) and stir the mixture to form a homogeneous solution.[1]
-
While maintaining the temperature at 60°C, slowly add liquid sodium methoxide (in a molar ratio of 1:3 to guanidine nitrate, e.g., 216 g) to the mixed solution over approximately 1 hour.[1]
-
After the addition is complete, increase the temperature to 68°C and allow the reaction to proceed under reflux for 3.5 hours.[1]
-
Following the reaction, distill off the methanol. A white solid residue will remain.
-
Dissolve the white solid in water and filter to remove any insoluble flocculent material.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution.
-
Collect the resulting precipitate by suction filtration, wash it multiple times with water, and then dry it under a vacuum to obtain 2-amino-4,6-dihydroxypyrimidine. A yield of approximately 95% can be expected.[1]
-
3.2. Step 2: Synthesis of this compound
This step details the methylation of the dihydroxy intermediate using dimethyl carbonate.
-
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Dimethyl carbonate
-
Catalyst (e.g., NaOH, K₂CO₃, or hydrotalcite)
-
Ethyl acetate (B1210297) (for recrystallization)
-
-
Procedure:
-
In a 150 ml high-pressure autoclave, place 25.4 g of 2-amino-4,6-dihydroxypyrimidine.
-
Add dimethyl carbonate and a catalyst according to the desired molar ratio and catalyst type (see Table 2 for examples).
-
Seal the autoclave and heat the reaction mixture to the specified temperature (e.g., 140-160°C) for the designated time (e.g., 8-20 hours).[1]
-
After the reaction, cool the mixture to room temperature and remove any insoluble solids by suction filtration.
-
Distill the filtrate under reduced pressure (e.g., 0.05 atm at 40°C) to obtain the crude product.[1]
-
For purification, dissolve the crude product in ethyl acetate until fully dissolved.
-
Reflux the ethyl acetate solution at 70-90°C for 30 minutes.
-
Cool the solution to induce recrystallization.
-
Filter the mixture to collect the pure crystals of this compound and remove the solvent.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis process.
Table 1: Reactant Quantities for 2-Amino-4,6-dihydroxypyrimidine Synthesis
| Reactant | Molar Ratio | Example Mass (g) |
| Guanidine Nitrate | 1.2 | 58.6 |
| Diethyl Malonate | 1 | 64 |
| Anhydrous Methanol | - | 23.6 |
| Liquid Sodium Methoxide | 3.6 (relative to diethyl malonate) | 216 |
Table 2: Conditions and Yields for the Methylation of 2-Amino-4,6-dihydroxypyrimidine
| Molar Ratio (Dihydroxy-pyrimidine:Dimethyl Carbonate) | Catalyst | Catalyst Amount | Temperature (°C) | Time (h) | Yield (%) |
| 1:4 | None | - | 140 | 8 | 16.8[1] |
| 1:10 | None | - | 140 | 8 | 6.2[1] |
| 1:4 | None | - | 200 | 8 | 8.1[1] |
| 1:4 | NaOH | 0.4 g | 140 | 8 | 28.6[1] |
| 1:4 | K₂CO₃ | 1.38 g | 140 | 8 | 30.1[1] |
| 1:10 | Hydrotalcite | 5 wt% of dihydroxy-pyrimidine | 160 | 20 | 57[1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from guanidine nitrate via a 2-amino-4,6-dihydroxypyrimidine intermediate presents a viable production pathway. The use of dimethyl carbonate as a methylating agent offers a more environmentally friendly alternative to traditional methods that employ hazardous chlorinating agents. The yield of the methylation step is significantly influenced by the choice of catalyst, reaction temperature, and time, with catalyzed reactions showing substantially improved outcomes. This guide provides the foundational technical details for the laboratory-scale synthesis and optimization of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine
Abstract
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a critical intermediate in the synthesis of numerous sulfonylurea herbicides, a class of compounds recognized for their high efficacy and low toxicity.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to ADMP, intended for researchers, chemists, and professionals in the fields of agrochemicals and drug development. The core methodologies, including the traditional guanidine-based synthesis and modern malononitrile-based approaches, are detailed. This document presents reaction mechanisms, detailed experimental protocols, and quantitative data in structured tables. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.
Introduction
The pyrimidine (B1678525) nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids.[2] this compound is a key building block, particularly for the synthesis of widely used sulfonylurea herbicides such as nicosulfuron (B1678754) and rimsulfuron. Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methods for ADMP is of significant industrial and academic interest. This guide explores the two predominant synthetic pathways, outlining their respective mechanisms, advantages, and drawbacks.
Synthesis Route 1: From Guanidine (B92328) and Diethyl Malonate
This classical and widely practiced method involves a three-step process: cyclization, chlorination, and finally, methoxylation. While reliable, this route often involves harsh reagents and can generate significant waste streams.[1][3]
Reaction Pathway
The overall transformation begins with the condensation of a guanidine salt with diethyl malonate to form the pyrimidine core, followed by functional group interconversions to arrive at the target molecule.
Caption: Overall reaction pathway for ADMP synthesis from Guanidine.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Cyclization | Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol | 60-68 | 3.5 | 95-96 | [1] |
| 2. Chlorination | 2-Amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Reflux | N/A | High | [4] |
| 3. Methoxylation | 2-Amino-4,6-dichloropyrimidine | Sodium methoxide, Methanol | N/A | N/A | High | [5] |
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Step 1)
This protocol is adapted from patent literature.[1]
-
Charging the Reactor: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio approx. 1.2:1).
-
Solvent Addition: Add 23.6 g of anhydrous methanol and stir to form a uniform mixture.
-
Base Addition: Heat the mixture to 60°C. Slowly add 216 g of liquid sodium methoxide dropwise over approximately 1 hour.
-
Reaction: After the addition is complete, increase the temperature to 68°C and maintain the reaction under reflux for 3.5 hours.
-
Work-up:
-
Distill off the methanol. The remaining solid is the sodium salt of the product.
-
Add water to the flask to completely dissolve the white solid.
-
Filter the solution to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution, which will precipitate the product.
-
Collect the solid by suction filtration, wash thoroughly with water, and dry under vacuum.
-
This procedure yields approximately 57.9 g (95%) of 2-amino-4,6-dihydroxypyrimidine.[1]
-
Synthesis Route 2: From Malononitrile (B47326)
This more contemporary route offers several advantages, including lower costs, milder reaction conditions, and a more favorable environmental profile by avoiding reagents like phosphorus oxychloride.[5][6] The process typically involves the formation of an imidate intermediate, followed by reaction with cyanamide (B42294) and subsequent cyclization.
Reaction Pathway
The synthesis begins with the reaction of malononitrile and methanol, catalyzed by an acid, to form a key intermediate which then undergoes cyclization to yield the final product.
Caption: Overall reaction pathway for ADMP synthesis from Malononitrile.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |
| 1-3 | Malononitrile, Methanol, Acetyl Chloride, Cyanamide | Toluene (B28343), NaHCO₃ | 0-15 (Step 1), 0-5 (Step 2), Reflux (Step 3) | 5-8 (Step 1) | 77-82.8 | >99 | [5][6] |
| 3 (Catalyzed) | 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) | Et₃NHCl-2ZnCl₂ (Ionic Liquid) | 50 | 3 | 94.8 | N/A | [7] |
Experimental Protocol: Synthesis via Malononitrile Route
This protocol is a composite based on several sources.[5][8][9]
-
Imidate Formation:
-
In a suitable reactor, charge malononitrile (e.g., 66 g) and anhydrous methanol (e.g., 176 g).
-
Cool the mixture to 0-5°C.
-
Slowly add acetyl chloride (e.g., 235.5 g) dropwise over 5 hours, maintaining the temperature at 0-5°C. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ.
-
After addition, allow the reaction to stir for an additional period (e.g., 2 hours) to ensure completion, forming 1,3-dimethoxypropanediimine dihydrochloride.
-
-
Cyanamide Reaction:
-
In a separate vessel, prepare a solution of sodium bicarbonate and 50% aqueous cyanamide in water, and cool it to 0-5°C.
-
Add the reaction mass from the previous step to this chilled solution while maintaining the low temperature.
-
Stir the mixture until the formation of 3-amino-3-methoxy-N-cyano-2-propamidine is complete. Filter the resulting solid.
-
-
Cyclization:
-
Suspend the filtered solid (the intermediate from Step 2) in a high-boiling solvent like toluene.
-
Heat the mixture to reflux. The cyclization reaction proceeds with the elimination of ammonia.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature or below (e.g., 30°C) to crystallize the product.[9]
-
-
Purification:
-
Filter the crystallized solid.
-
The crude product can be further purified by washing with water and/or recrystallization from a suitable solvent like ethyl acetate (B1210297) or toluene to yield this compound with >99% purity.[1][6][9]
-
Alternative "Green" Synthesis: Methylation with Dimethyl Carbonate
To circumvent the use of toxic methylating agents like dimethyl sulfate (B86663) and hazardous reagents like POCl₃, a greener alternative involves the direct methylation of 2-amino-4,6-dihydroxypyrimidine (ADHP) using dimethyl carbonate (DMC).[10] DMC is an environmentally friendly reagent, and this route shortens the traditional three-step process.[1]
Quantitative Data Summary
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| ADHP, DMC | K₂CO₃, Tetrabutylammonium (B224687) bromide (PTC) | None | 150 | 10 | 87.7 | 40.5 | [10] |
| ADHP, DMC | K₂CO₃ | None | 140 | 8 | N/A | Yield: 30.1 | [1] |
| ADHP, DMC | Hydrotalcite | None | 140 | 8 | N/A | Yield: 28.6 | [1] |
Experimental Protocol: Methylation with DMC
This protocol is based on the findings of Fang et al. (2016).[10]
-
Reactor Setup: In a high-pressure autoclave, add 2-amino-4,6-dihydroxypyrimidine (ADHP), dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), and a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).
-
Molar Ratios: The optimized molar ratio is n(ADHP) : n(DMC) : n(TBAB) : n(K₂CO₃) = 1 : 5 : 0.1 : 3.
-
Reaction: Seal the autoclave and heat the reaction mixture to 150°C for 10 hours.
-
Work-up:
-
After cooling, filter the reaction mixture to remove insoluble solids (catalyst and base).
-
Distill the filtrate under reduced pressure to remove excess DMC and obtain the crude product.
-
The crude product can be purified by recrystallization from ethyl acetate.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a typical industrial workflow for the malononitrile synthesis route, highlighting the key unit operations.
Caption: Industrial workflow for the synthesis of ADMP via the Malononitrile route.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The traditional method, starting from guanidine and diethyl malonate, is a well-established but multi-step process involving hazardous materials. In contrast, the more modern approach using malononitrile offers a shorter, more environmentally friendly, and high-yielding alternative suitable for industrial-scale production.[6] Furthermore, emerging green chemistry techniques, such as the use of dimethyl carbonate for methylation, demonstrate a commitment to reducing the environmental impact of chemical manufacturing. The choice of a specific synthetic route will depend on factors such as raw material cost, available equipment, desired purity, and environmental considerations.
References
- 1. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 10. researchgate.net [researchgate.net]
The Cornerstone of Modern Herbicides: A Technical Guide to 2-Amino-4,6-dimethoxypyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of the sulfonylurea class of herbicides. These herbicides have revolutionized global agriculture due to their high efficacy at low application rates and favorable environmental profiles. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of ADMP. It details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and outlines key experimental protocols. Furthermore, this document includes visualizations of synthetic pathways and the biochemical mechanism of action of the herbicides derived from ADMP, offering a critical resource for researchers and professionals in agrochemical and pharmaceutical development.
Introduction: A Historical Perspective
The significance of this compound is intrinsically linked to the development of sulfonylurea herbicides. Discovered by DuPont Crop Protection in 1975 and first commercialized in 1982, sulfonylureas marked a paradigm shift in weed management.[1] These compounds introduced a novel mode of action, interfering with the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants.[1] The high potency and selectivity of these herbicides necessitated the development of efficient and scalable synthetic routes for their key building blocks, among which ADMP is of paramount importance. While the precise first synthesis of ADMP is not widely documented, its prominence grew with the expansion of the sulfonylurea herbicide market.
ADMP serves as a fundamental precursor for a wide array of widely used herbicides, including Nicosulfuron, Rimsulfuron, Cyclosulfamuron, and Flazasulfuron.[2] Its structural features, particularly the reactive amino group and the activating methoxy (B1213986) substituents on the pyrimidine (B1678525) ring, make it an ideal scaffold for the synthesis of these complex agrochemicals. Beyond agriculture, the pyrimidine core of ADMP is also a subject of interest in medicinal chemistry for the development of new therapeutic agents.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | PubChem |
| Molecular Weight | 155.15 g/mol | PubChem[4] |
| Appearance | White crystalline powder | ChemicalBook |
| Melting Point | 149-152 °C | Sigma-Aldrich[5] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | ChemicalBook |
| pKa | 4.02 ± 0.10 | ChemicalBook[6] |
| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine | PubChem[4] |
| CAS Number | 36315-01-2 | PubChem[4] |
Synthesis of this compound: A Comparative Overview
The industrial production of ADMP has evolved from traditional multi-step processes to more streamlined and environmentally conscious methods. This section details the most common synthetic routes.
Traditional Three-Step Synthesis
The conventional method for preparing ADMP involves a three-step sequence: cyclization, chlorination, and methoxylation.
Caption: Traditional three-step synthesis of ADMP.
This route, while effective, often involves harsh reagents like phosphorus oxychloride (POCl₃) and can generate significant amounts of phosphorus-containing wastewater, posing environmental challenges.[7]
Synthesis from Malononitrile (B47326)
More contemporary and greener synthetic strategies often commence with malononitrile. These methods are generally higher in yield and have a better environmental profile.
Caption: Synthesis of ADMP starting from malononitrile.
This process is often favored for its high overall yield and product purity.[8]
Green Synthesis using Dimethyl Carbonate
A more recent and environmentally friendly approach utilizes dimethyl carbonate (DMC) as a non-toxic methylating agent, replacing traditional hazardous reagents like methyl halides or dimethyl sulfate.
Caption: Green synthesis of ADMP using dimethyl carbonate.
This method significantly reduces the generation of hazardous waste and improves the overall safety of the process.[9]
Quantitative Data on Synthesis
The following tables summarize quantitative data from various reported synthetic methods for ADMP.
Table 1: Synthesis via Malononitrile Route
| Step | Reactants | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Malononitrile, Methanol, Acetyl Chloride | 1 : 2.1 : 4.5 | 10 | 2 | - | ProQuest[7] |
| 2 | Intermediate from Step 1, Cyanamide | - | - | - | - | ProQuest[7] |
| Overall | - | - | - | - | 82.8 | ProQuest[7] |
Table 2: Synthesis using Dimethyl Carbonate
| Reactant Ratio (ADH:DMC:PTC:K₂CO₃) | Catalyst (PTC) | Temperature (°C) | Time (h) | Conversion of ADH (%) | Selectivity for ADMP (%) | Reference |
| 1 : 5 : 0.1 : 3 | Tetrabutyl ammonium (B1175870) bromide (TBAB) | 150 | 10 | 87.7 | 40.5 | ResearchGate[9] |
Table 3: Traditional Synthesis (Guanidine Nitrate and Diethyl Malonate)
| Step | Key Reagents | Conditions | Yield (%) | Reference |
| Cyclization & Hydrolysis | Guanidine nitrate, Diethyl malonate, Sodium methoxide (B1231860) | Reflux, then acidification | 95 (for ADH) | Google Patents[10] |
| Methylation | Dimethyl carbonate, K₂CO₃ | 140°C, 8h | 30.1 | Google Patents[10] |
Experimental Protocols
This section provides detailed methodologies for key synthetic steps.
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (ADH) from Guanidine Nitrate and Diethyl Malonate
-
Reaction Setup: In a 500 mL four-necked flask, combine 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio 1.2:1). Add 23.6 g of anhydrous methanol and stir to form a uniform mixture.
-
Addition of Base: While maintaining the temperature at 60°C, slowly add 216 g of liquid sodium methoxide to the mixture over approximately 1 hour.
-
Reaction: Increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.
-
Work-up: Remove the methanol by distillation. Dissolve the remaining white solid in water and filter to remove any insoluble materials.
-
Precipitation: Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.
-
Isolation: Collect the solid by suction filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.[10]
Protocol 2: Synthesis of ADMP from ADH using Dimethyl Carbonate
-
Reaction Setup: In a high-pressure reactor, combine 25.4 g of 2-amino-4,6-dihydroxypyrimidine, 72 g of dimethyl carbonate (molar ratio 1:4), and 1.38 g of K₂CO₃ as a catalyst.
-
Reaction: Heat the mixture to 140°C and maintain for 8 hours.
-
Work-up: After cooling to room temperature, remove the insoluble solids by suction filtration.
-
Purification: Distill the filtrate under reduced pressure (0.05 atm, 40°C) to obtain crude this compound.
-
Recrystallization: Dissolve the crude product in ethyl acetate (B1210297) and reflux at 70-90°C for 30 minutes. Cool the solution to induce recrystallization.
-
Isolation: Filter the mixture to remove the solvent and obtain pure this compound.[10]
Protocol 3: Synthesis of ADMP from Malononitrile
-
Step 1: Formation of 3-amino-3-methoxy-N-2-cyano-2-propeimidate:
-
Charge a glass-lined reactor with toluene (B28343) and malononitrile at room temperature with constant stirring.
-
Add methanol to the mixture.
-
Pass dry HCl gas through the reaction mass at a temperature of 0°C to 20°C.
-
Obtain the intermediate after constant stirring and filtration.
-
-
Step 2: Formation of a Slurry:
-
Inoculate the intermediate from Step 1 into a solution of water, sodium bicarbonate, and 50% cyanamide maintained at 0°C to 5°C.
-
Heat, stir, and filter the reaction mass to produce a slurry.
-
-
Step 3: Cyclization and Isolation of ADMP:
-
React the slurry with toluene at reflux temperature to obtain a clear solution.
-
Cool the clear solution to 55°C to 63°C.
-
Add activated charcoal to remove impurities and filter.
-
Transfer the filtrate to another vessel and cool to room temperature to crystallize the final product, this compound.[11]
-
Mechanism of Action of Sulfonylurea Herbicides
The herbicidal activity of compounds synthesized from ADMP stems from their ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[12]
Caption: Inhibition of ALS by sulfonylurea herbicides.
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[12] These amino acids are essential for protein synthesis and, consequently, for the growth and development of plants. By blocking the active site of ALS, sulfonylurea herbicides halt the production of these vital amino acids, leading to the cessation of cell division and ultimately, plant death.[13] This mode of action is highly selective as the ALS enzyme in mammals has a different structure, rendering them unaffected by these herbicides.
Conclusion
This compound remains a cornerstone of the agrochemical industry, enabling the production of some of the most effective and widely used herbicides. The evolution of its synthesis from traditional, often hazardous methods to more sustainable and efficient processes reflects the broader trends in green chemistry. This technical guide has provided a detailed overview of the history, synthesis, and application of ADMP, offering valuable insights for researchers and professionals. The continued study of ADMP and its derivatives holds promise not only for the development of new and improved crop protection agents but also for potential applications in the pharmaceutical and materials science sectors.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. bioone.org [bioone.org]
- 3. The exploration of the crystal nucleation parameters and physico-chemical analysis of a single crystal: 2-amino-4,6-dimethoxypyrimidinium hydrogen (2R,3R)-tartrate this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]
- 6. This compound CAS#: 36315-01-2 [m.chemicalbook.com]
- 7. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 11. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 12. researchgate.net [researchgate.net]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine (B1678525) core substituted with an amino group and two methoxy (B1213986) groups, provides a scaffold for the synthesis of a wide range of derivatives with potential biological activities. The reactivity of the exocyclic amino group is central to the chemical utility of this molecule, enabling various modifications such as N-acylation, N-alkylation, and diazotization. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.
General Reactivity and Electronic Effects
Key Reactions of the Amino Group
N-Acylation
N-acylation of the amino group in this compound is a common transformation to introduce an acyl group, which can modulate the compound's biological activity and physicochemical properties. This reaction typically involves the use of an acylating agent such as an acyl chloride or an acid anhydride.
Reaction Scheme:
Caption: General scheme for the N-acylation of this compound.
Experimental Protocol: Synthesis of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine [1]
This protocol describes the reaction of this compound with phenyl chloroformate.
-
Materials:
-
This compound (500.0 g, 3.23 mol)
-
1,4-Dioxane (B91453) (1500 ml)
-
N,N-dimethylaniline (640 ml, 4.8 mol)
-
4-Dimethylaminopyridine (DMAP) (7.8 g)
-
Phenyl chloroformate (750 g, 4.80 mol)
-
Water
-
-
Procedure:
-
In a 5000 ml flask, dissolve this compound in 1,4-dioxane.
-
Add N,N-dimethylaniline and DMAP to the solution and stir to mix well.
-
Slowly add phenyl chloroformate, ensuring the reaction temperature does not exceed 40°C.
-
Stir the mixture at 35°C for 7 hours.
-
After the reaction is complete, slowly add 1500 ml of water at 40°C to precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Filter the crude product and further purify by washing with a 50% 1,4-dioxane solution (1000 ml) at a temperature below 30°C.
-
Filter and dry the product.
-
Quantitative Data:
| Product | Yield | Purity | Reference |
| 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine | 93.8% | 99.4% | [1] |
N-Alkylation
N-alkylation introduces an alkyl group onto the amino functionality, which can be a key step in the synthesis of various biologically active molecules. This reaction is typically carried out using an alkylating agent, such as an alkyl halide, in the presence of a base.
Reaction Scheme:
Caption: General scheme for the N-alkylation of this compound.
General Experimental Protocol (Adapted from similar reactions):
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for a short period.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
Quantitative data for the N-alkylation of this compound is not available in the provided search results. Researchers should perform optimization studies to determine the optimal reaction conditions and yields for specific alkylation reactions.
Diazotization and Subsequent Reactions
Diazotization of the primary amino group of this compound would lead to the formation of a diazonium salt. This intermediate is often unstable but can be a valuable precursor for a variety of transformations, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyrimidine ring.
Reaction Scheme:
Caption: General scheme for the diazotization of this compound and subsequent reaction.
The diazotization of primary aromatic amines is a well-established reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[2][3] The resulting diazonium salt can then be subjected to various nucleophilic substitution reactions.
General Experimental Protocol for Diazotization (Conceptual):
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Strong acid (e.g., HCl, H₂SO₄)
-
Water
-
Nucleophilic reagent (e.g., CuCl, CuBr, KI)
-
-
Procedure:
-
Dissolve this compound in an aqueous solution of the strong acid at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the low temperature.
-
Stir the reaction for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of the nucleophilic reagent.
-
Slowly add the freshly prepared diazonium salt solution to the nucleophile solution.
-
Allow the reaction to warm to room temperature or heat as required to drive the substitution.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, work up the reaction by extraction and purify the product.
-
Quantitative Data:
No specific quantitative data for the diazotization and subsequent reactions of this compound were found in the provided search results. The stability of the diazonium salt of 2-aminopyrimidines can be low, and reaction conditions would need careful optimization.
Biological Significance and Drug Development
The 2-aminopyrimidine (B69317) scaffold is a prominent feature in many biologically active compounds and approved drugs. While specific signaling pathway involvement for this compound itself is not detailed in the provided search results, its derivatives are of great interest in drug discovery. For instance, this molecule is a key intermediate in the synthesis of several sulfonylurea herbicides.[4][5] Furthermore, the pyrimidine core is found in numerous compounds with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][6] The modification of the amino group through the reactions described above is a critical strategy for generating libraries of novel compounds for biological screening and lead optimization in drug development programs.
Conclusion
The amino group of this compound is a key functional handle that allows for a variety of chemical transformations. N-acylation and N-alkylation are readily achievable, providing access to a diverse range of derivatives. While diazotization presents a potential route to further functionalization, the stability of the intermediate diazonium salt requires careful consideration and optimization of reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important building block in the pursuit of new therapeutic agents and other advanced materials. Further research is warranted to explore the full scope of its reactivity and to synthesize and evaluate novel derivatives for their biological potential.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 5. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, most notably sulfonylurea herbicides. Its chemical versatility, stemming from the interplay of the electron-donating amino and methoxy (B1213986) groups on the pyrimidine (B1678525) core, allows for a range of electrophilic and nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of ADMP, detailing key transformations, experimental protocols, and mechanistic insights relevant to researchers in synthetic chemistry and drug development.
Introduction
The pyrimidine nucleus is a cornerstone of numerous natural and synthetic molecules of paramount biological importance. Substituted pyrimidines, such as this compound, are of particular interest due to their prevalence in medicinal and agricultural chemistry. The reactivity of the ADMP ring is governed by the electronic effects of its substituents. The two methoxy groups at positions 4 and 6 are powerful electron-donating groups, activating the ring towards electrophilic attack, particularly at the 5-position. Conversely, the electron-deficient nature of the pyrimidine ring, coupled with the activating effect of the amino group, also allows for specific nucleophilic substitution reactions. Understanding the nuances of these reactions is critical for the strategic design and synthesis of novel derivatives with desired biological activities.
Electrophilic Substitution Reactions
The electron-rich nature of the C-5 position, situated between the two activating methoxy groups, makes it the primary site for electrophilic attack.
Halogenation
Halogenation of this compound introduces a halogen atom at the 5-position, a key functionalization for further synthetic modifications.
Reaction Scheme:
Experimental Protocol: Synthesis of 5-Bromo-2-amino-4,6-dimethoxypyrimidine
-
Materials: this compound, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: To a solution of this compound in acetonitrile, an equimolar amount of N-Bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the 5-bromo derivative.
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
| This compound | N-Bromosuccinimide | Acetonitrile | Room Temp. | Moderate to High | [1] |
Nitration
While direct nitration of this compound is not extensively documented, the expected product would be the 5-nitro derivative, formed by reaction with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The strongly activating nature of the methoxy groups suggests that the reaction would proceed under relatively mild conditions. The mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the electron-rich 5-position of the pyrimidine ring.[2]
Proposed Reaction Scheme:
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] Given the activated nature of the 5-position in ADMP, it is expected to undergo this reaction to yield 2-amino-4,6-dimethoxy-5-formylpyrimidine. The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile.[6]
Proposed Reaction Scheme:
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [3]
-
Materials: Substrate (e.g., this compound), Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate (B1210297), Water, Diethyl ether.
-
Procedure: To a solution of the substrate in DMF at 0°C, the Vilsmeier reagent (prepared by the addition of POCl₃ to DMF) is added. The reaction is stirred for several hours at room temperature. An aqueous solution of sodium acetate is then added at 0°C. The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Nucleophilic Substitution Reactions
Nucleophilic substitution in this compound can occur at the pyrimidine ring, involving the displacement of the methoxy groups, or at the amino group.
Substitution of Methoxy Groups
The methoxy groups at the 4 and 6 positions are generally poor leaving groups. Their displacement by nucleophiles requires harsh reaction conditions.[7] This is in contrast to the more facile displacement of halogens from corresponding halopyrimidines.
Reaction Scheme:
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Microwave-Assisted) [7]
-
Materials: this compound, Amine nucleophile, Solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone), Microwave reactor.
-
Procedure: A mixture of this compound and an excess of the amine nucleophile in a suitable solvent is placed in a microwave vial. The vial is sealed and irradiated in a microwave reactor at a high temperature (e.g., 150-180°C) for a specified time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography.
| Reactant | Nucleophile | Conditions | Product | Reference |
| 4,6-Diethoxypyrimidine | Amine | Microwave, 150-180°C | 4-Amino-6-ethoxypyrimidine | [7] |
Reactions involving the Amino Group
The 2-amino group is nucleophilic and can react with various electrophiles.
The amino group can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.
Reaction Scheme:
Alkylation of the amino group can be achieved with alkyl halides. The reaction may lead to a mixture of mono- and di-alkylated products.
Reaction Scheme:
This compound + R-SO₂-NCO → R-SO₂-NH-CO-NH-(4,6-dimethoxypyrimidin-2-yl)
This compound + NaNO₂/HCl → [N₂⁺-4,6-dimethoxypyrimidin-2-yl]Cl⁻
Caption: Electrophilic substitution pathways of this compound.
Caption: Nucleophilic reactions of this compound.
Conclusion
This compound is a versatile building block in organic synthesis. Its reactivity is characterized by a propensity for electrophilic substitution at the 5-position and nucleophilic reactions involving the 2-amino group. While direct nucleophilic displacement of the methoxy groups is challenging, it can be achieved under forcing conditions. The principles and protocols outlined in this guide serve as a valuable resource for chemists engaged in the synthesis and modification of pyrimidine-based compounds for applications in drug discovery and agrochemical development. Further exploration of the reaction space of this important intermediate will undoubtedly lead to the discovery of novel molecules with significant biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
The Pivotal Role of 2-Amino-4,6-dimethoxypyrimidine in the Synthesis of Sulfonylurea Herbicides: Application Notes and Protocols
Introduction
2-Amino-4,6-dimethoxypyrimidine is a critical building block in the agrochemical industry, serving as a key intermediate in the synthesis of a major class of herbicides known as sulfonylureas.[1][2][3] These herbicides are renowned for their high efficacy at low application rates and their selective action against a wide spectrum of weeds.[4][5] The sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants, ultimately leading to the cessation of plant growth.[4][6][7][8][9][10] This document provides detailed application notes and experimental protocols for the synthesis of several prominent sulfonylurea herbicides utilizing this compound.
Application Note 1: Synthesis of Bensulfuron-methyl (B33747)
Bensulfuron-methyl is a selective herbicide widely used for the control of broadleaf and sedge weeds in rice fields.[11] The synthesis involves the reaction of this compound with a suitable sulfonyl isocyanate.[4][12]
Reaction Scheme:
Caption: Synthesis of Bensulfuron-methyl.
Experimental Protocol:
A method for preparing bensulfuron-methyl involves the condensation of o-(methyl formate)benzyl sulfonyl isocyanate with 2-amino-4,6-dimethoxy pyrimidine (B1678525).[13]
-
Step 1: Preparation of o-(methyl formate)benzyl sulfonyl isocyanate: In a suitable reactor, o-methyl formate (B1220265) benzyl (B1604629) sulfamide (B24259) is mixed with bis(trichloromethyl) carbonate and a catalyst such as n-butyl isocyanate in dimethylbenzene. The mixture is heated, and trichloromethyl chloroformate is added to carry out the esterification reaction. After the reaction, the solvent and catalyst are removed.[13]
-
Step 2: Condensation Reaction: The resulting o-(methyl formate)benzyl sulfonyl isocyanate is dissolved in a condensation solvent.[13]
-
Step 3: The solution is stirred and cooled to a temperature between 30 and 50 °C.[13]
-
Step 4: 2-amino-4,6-dimethoxy pyrimidine is then added to the reaction mixture.[13]
-
Step 5: The condensation reaction is carried out at a temperature between 50 and 90 °C.[13]
-
Step 6: After the reaction is complete, the mixture is cooled, and the product is dried to obtain bensulfuron-methyl.[13]
Quantitative Data:
| Parameter | Value | Reference |
| Molar ratio of o-methoxy carboxyl benzylsulfo isocyanate to 2-amino-4,6-dimethoxy pyrimidine | 1:1.02 | [11] |
| Reaction Temperature (Condensation) | 50-90 °C | [13] |
| Insulation Reaction Temperature | 60-70 °C | [11] |
| Reaction Time (Condensation) | 2-7 h | [11] |
| Insulation Reaction Time | 1-3 h | [11] |
| Product Purity | > 97% | [13] |
| Overall Yield | > 90% | [13] |
Application Note 2: Synthesis of Nicosulfuron (B1678754)
Nicosulfuron is a selective, post-emergence herbicide used to control a wide range of grass weeds in maize.[6][8] Its synthesis typically involves the reaction of this compound with 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.[14]
Reaction Scheme:
Caption: Synthesis of Nicosulfuron.
Experimental Protocol:
One synthetic route for nicosulfuron involves the direct reaction of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide with this compound.[14]
-
Step 1: Synthesis of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide: 2-chlorosulfonyl-N,N-dimethylnicotinamide is reacted with triphosgene (B27547) in the presence of an acid-addition agent like triethylamine (B128534) to generate the isocyanate intermediate.[14]
-
Step 2: Condensation: The synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide is then directly reacted with this compound.[14]
-
Step 3: The reaction is carried out at a temperature ranging from 0-100 °C for 1-3 hours.[14]
-
Step 4: The molar ratio of 2-chlorosulfonyl-N,N-dimethylnicotinamide to this compound is maintained at 1:1.[14]
-
Step 5: The resulting nicosulfuron is then isolated.
An alternative, phosgene-free method involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with sodium cyanate, followed by the addition of this compound.[15]
Quantitative Data:
| Parameter | Value | Reference |
| Molar ratio of 2-chlorosulfonyl-N,N-dimethylnicotinamide to this compound | 1:1 | [14] |
| Reaction Temperature | 0-100 °C | [14] |
| Reaction Time | 1-3 h | [14] |
| Purity (alternative method) | 95.4% | [16] |
| Yield (alternative method) | 95.3% | [16] |
Application Note 3: Synthesis of Rimsulfuron
Rimsulfuron is a sulfonylurea herbicide used for the control of grass and broadleaf weeds in crops such as maize and potatoes.[7][17] The synthesis involves the coupling of this compound with 2-(ethylsulfonyl)pyridine-3-sulfonyl isocyanate.[18]
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Nicosulfuron 95% TC Production Process and Key Manufacturers Overview [cnagrochem.com]
- 7. Synthesis of Radiolabeled [14C]Rimsulfuron and Stable Isotope Labeled Rimsulfuron-[M + 3] to Support Crop Metabolism Studies for Reregistration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicosulfuron: An Efficient Herbicide for Maize Crops - HEBEN [hb-p.com]
- 9. coromandel.biz [coromandel.biz]
- 10. Pyrazosulfuron-ethyl | ALS Inhibitor | Herbicide | TargetMol [targetmol.com]
- 11. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 12. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]
- 13. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 14. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 15. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 16. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Rimsulfuron (Ref: DPX E9636) [sitem.herts.ac.uk]
Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethoxypyrimidine is a pivotal chemical intermediate in the synthesis of a significant class of herbicides known as sulfonylureas.[1][2] Its structural features allow for the straightforward introduction of the pyrimidine (B1678525) moiety, which is crucial for the herbicidal activity of these compounds. Sulfonylurea herbicides are widely utilized in agriculture due to their high efficacy at low application rates, broad weed control spectrum, and low toxicity to mammals.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a building block for the synthesis of sulfonylurea herbicides, with a focus on Nicosulfuron (B1678754) and Bensulfuron-methyl (B33747).
The general synthetic approach involves the reaction of this compound with a suitable sulfonyl isocyanate. This reaction forms the characteristic sulfonylurea bridge that links the pyrimidine and the aryl sulfonyl components of the final herbicide molecule.
Mechanism of Action
Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6][7] By blocking ALS, sulfonylureas prevent the production of these vital amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.[3][5] This specific mode of action contributes to the low toxicity of sulfonylureas in animals, which do not possess the ALS enzyme and obtain these amino acids from their diet.[7]
Data Presentation
Synthesis of this compound
The synthesis of the core building block, this compound, can be achieved through various routes. The following table summarizes quantitative data from different patented methods.
| Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol (B129727), Dimethyl carbonate | Ring formation and hydrolysis followed by methylation | 57 - 61 | Not Specified | [8] |
| Malononitrile (B47326) | Methanol, Hydrogen chloride, Cyanamide (B42294) | Imidization, cyanamide substitution, aromatic cyclization | 77.1 (total) | 99.6 | [9] |
| 3-amino-3-methoxy-N-cyano-2-propaneamidine | Lewis acidic ionic liquid catalyst | 50 °C, 3 h | 94.8 | Not Specified | [10] |
Synthesis of Sulfonylureas
The subsequent reaction of this compound with a sulfonyl isocyanate affords the final sulfonylurea herbicide. The table below presents quantitative data for the synthesis of Nicosulfuron and Bensulfuron-methyl.
| Target Herbicide | Sulfonyl Isocyanate Precursor | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nicosulfuron | 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide | 40 °C, 3 h | 95 | 98.5 | [11] |
| Nicosulfuron | 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide | 80 °C, 1 h | 92 | 98.2 | [11] |
| Nicosulfuron | Pyridine sulfonyl chloride (after formation of pyrimidine urea) | 5 - 10 °C, 1 h | 95.3 - 97.1 | 95.3 - 95.4 | [12] |
| Bensulfuron-methyl | o-(Methyl formate)benzyl sulfonyl isocyanate | 50 - 90 °C | > 90 (total) | > 97 | [13] |
Herbicidal Activity
The efficacy of sulfonylurea herbicides is typically quantified by parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Herbicide | Test Organism/Weed | Parameter | Value | Reference |
| Bensulfuron-methyl | Freshwater phytoplankton (Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, Chlorella saccharophila) | EC50 (96 h) | 0.015 - 6.2 mg/L | [14] |
| Bensulfuron-methyl | Hydrilla (Hydrilla verticillata) | I50 (growth inhibition) | 110 nM | [15] |
| Bensulfuron-methyl | Hydrilla (Hydrilla verticillata) | I50 (AHAS inhibition) | 22 nM | [15] |
| Nicosulfuron | Corn (Zea mays L.) in various soils | IC50 (in situ pore water) | 1.40 - 2.29 mg/L | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound (from Malononitrile)
This protocol is adapted from a patented method and describes a high-yield synthesis.[9]
Materials:
-
Malononitrile
-
Methanol
-
Titanium tetrachloride (catalyst)
-
Dry hydrogen chloride gas
-
Sodium phosphate (B84403) dibasic
-
Sodium bicarbonate
-
50% Cyanamide aqueous solution
-
Boric acid (catalyst)
Procedure:
-
Preparation of Dimethoxypropane Diimine: In a 2L four-necked flask, add malononitrile (132.0g, 2.0mol) to a methanol solution (1000ml) containing titanium tetrachloride (2.6g). Stir the mixture and introduce dry hydrogen chloride gas, maintaining a pressure of 0.1–0.5 MPa and a temperature of 25–35 °C for 4 hours. After the reaction, degas and filter to obtain the dimethoxypropane diimine solution.
-
Synthesis of Cyano Malonyl-imines Dimethyl Ester: In a separate 2L flask, prepare a buffered aqueous solution with sodium phosphate dibasic (71.0g, 0.5mol) and sodium bicarbonate (25.2g, 0.3mol) in 600ml of water. Cool the solution to below 0 °C and add 50% cyanamide aqueous solution (214.2g, 2.55mol). To this mixture, add the dimethoxypropane diimine solution while maintaining the pH between 8 and 9. After the addition is complete, maintain the reaction at 40–50 °C for 4 hours. Filter the resulting precipitate, wash with water, and dry to obtain the product.
-
Cyclization to this compound: In a 2L flask, suspend the cyano malonyl-imines dimethyl ester (160.3g, 1.0mol) in chlorobenzene (1000ml) with boric acid (1.6g). Heat the mixture to 130–140 °C and maintain for 3 hours. After the reaction, cool the mixture to allow precipitation of the crude product. Recrystallize the crude product from 150ml of hot toluene to yield white crystals of this compound.
Protocol 2: Synthesis of Nicosulfuron
This protocol is based on a patented procedure for the synthesis of Nicosulfuron.[11]
Materials:
-
This compound
-
2-Isocyanatosulfonyl-N,N-dimethylnicotinamide
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid solution
-
Methanol
Procedure:
-
To a pre-synthesized system of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide, add 6.36 g of this compound.
-
Maintain the reaction at 40 °C for 3 hours.
-
After the reaction is complete, add the reaction solution to a large volume of sodium hydroxide solution.
-
Separate the aqueous layer and acidify it with a large amount of hydrochloric acid solution.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the precipitate from methanol to obtain pure Nicosulfuron.
Visualizations
Sulfonylurea Synthesis Workflow
Caption: Workflow for the synthesis and evaluation of sulfonylurea herbicides.
Mechanism of Action: ALS Inhibition
References
- 1. Repression of Acetolactate Synthase Activity through Antisense Inhibition (Molecular and Biochemical Analysis of Transgenic Potato (Solanum tuberosum L. cv Desiree) Plants) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 12. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 13. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 14. Effects of bensulfuron-methyl and cinosulfuron on growth of four freshwater species of phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apms.org [apms.org]
- 16. researchgate.net [researchgate.net]
Synthesis of Nicosulfuron Utilizing 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols
This document provides detailed application notes and protocols for the synthesis of the herbicide nicosulfuron (B1678754), with a focus on methods starting from the key intermediate 2-Amino-4,6-dimethoxypyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Introduction
Nicosulfuron is a sulfonylurea herbicide widely used for the control of a variety of weeds in corn crops. Its synthesis is a topic of significant interest in agrochemical research and development. This compound is a critical building block in the most common synthetic routes to nicosulfuron. This document outlines two primary methods for the synthesis of nicosulfuron from this precursor: a one-pot reaction involving an isocyanate intermediate and a two-step process via a pyrimidine (B1678525) urea (B33335) intermediate.
Method 1: One-Pot Synthesis via 2-isocyanatosulfonyl-N,N-dimethylnicotinamide
This method involves the in-situ formation of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide, which then reacts with this compound to yield nicosulfuron. This approach is advantageous due to its operational simplicity and potentially shorter reaction times.
Experimental Protocol
The synthesis is typically carried out in two stages within a single reaction vessel. The first stage is the formation of the isocyanate intermediate, followed by the coupling reaction.
Stage 1: Synthesis of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide (in situ)
The intermediate, 2-isocyanatosulfonyl-N,N-dimethylnicotinamide, can be prepared from 2-chlorosulfonyl-N,N-dimethylnicotinamide and an isocyanate source. Another approach involves the reaction of 2-aminosulfonyl-N,N-dimethylnicotinamide with triphosgene (B27547) in the presence of a deacidification agent like triethylamine.[1]
Stage 2: Synthesis of Nicosulfuron
To the freshly prepared 2-isocyanatosulfonyl-N,N-dimethylnicotinamide system, this compound is added. The reaction mixture is heated to a specified temperature and maintained for a set duration. Following the reaction, the mixture is worked up by adding a sodium hydroxide (B78521) solution, separating the aqueous layer, and then acidifying with hydrochloric acid to precipitate the crude nicosulfuron. The final product is purified by recrystallization from methanol.[1]
Reaction Conditions and Yields
The following table summarizes the quantitative data from various reported examples of this one-pot synthesis method.[1]
| Parameter | Example 1 | Example 2 | Example 3 |
| This compound (g) | 6.2 | 6.98 | 6.36 |
| Reaction Temperature (°C) | 80 | 40 | 40 |
| Reaction Time (h) | 1 | 3 | 3 |
| Nicosulfuron Yield (g) | 13.29 | 15.28 | 15.01 |
| Yield (%) | 92 | 98 | 95 |
| Purity (%) | 98.2 | 98.7 | 98.5 |
Synthesis Workflow
Method 2: Two-Step Synthesis via Pyrimidine Urea Intermediate
This alternative route involves the initial reaction of this compound with urea to form a pyrimidine urea intermediate. This intermediate is then condensed with a pyridine (B92270) sulfonyl chloride to produce nicosulfuron.[2][3] This method avoids the use of phosgene (B1210022) or its derivatives.[2][3]
Experimental Protocol
Step 1: Synthesis of Pyrimidine Urea
This compound is reacted with urea in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, in a suitable solvent like acetonitrile, water, or toluene. The reaction mixture is typically heated under reflux. The resulting pyrimidine urea can be isolated or used directly in the next step.[2][3]
Step 2: Synthesis of Nicosulfuron
The pyrimidine urea intermediate is dissolved in a solvent and reacted with a pyridine sulfonyl chloride in the presence of a base, such as potassium carbonate or triethylamine. The reaction is generally carried out at a low temperature. After the reaction is complete, the nicosulfuron product is isolated by filtration, washed, and dried.[2][3]
Reaction Conditions and Yields
The following table summarizes the quantitative data for the two-step synthesis of nicosulfuron.[2][3]
| Parameter | Step 1 (Pyrimidine Urea Synthesis) | Step 2 (Nicosulfuron Synthesis) |
| Reactants | This compound, Urea, Acid catalyst | Pyrimidine Urea, Pyridine Sulfonyl Chloride, Base |
| Solvent | Acetonitrile, Water, or Toluene | Acetonitrile or Dichloromethane |
| Temperature (°C) | Reflux | 5 - 10 |
| Time (h) | 6 - 10 | 1 |
| Yield (%) | 81.2 - 85.3 (for Pyrimidine Urea) | 95.3 - 97.1 (for Nicosulfuron) |
| Purity (%) | Not specified | 95.3 - 95.4 |
Synthesis Pathway
Conclusion
Both presented methods offer viable pathways for the synthesis of nicosulfuron from this compound. The choice of method may depend on factors such as the availability of reagents, desired operational simplicity, and safety considerations. The one-pot synthesis is more streamlined, while the two-step method avoids the use of highly toxic reagents like phosgene. Researchers should carefully consider the reaction parameters to optimize yield and purity for their specific applications.
References
Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring an aminopyrimidine core with two methoxy (B1213986) groups, imparts favorable physicochemical properties that are leveraged in the design of novel therapeutic agents and agrochemicals. In medicinal chemistry, the ADMP scaffold is a key component in the development of compounds targeting various diseases, including infectious diseases and cancer. This document provides a comprehensive overview of the applications of ADMP in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.
Key Applications in Medicinal Chemistry
The primary applications of this compound in a medicinal chemistry context revolve around its use as a scaffold for the synthesis of:
-
Antiprotozoal Agents: Derivatives of the 2-aminopyrimidine (B69317) core have shown significant promise in the development of drugs against protozoal infections like leishmaniasis.
-
Anticancer Agents: The pyrimidine (B1678525) nucleus is a well-established pharmacophore in oncology. While direct derivatives of ADMP with extensive anticancer data are still emerging, the broader class of 2-aminopyrimidines is actively being investigated for the development of kinase inhibitors and other antitumor agents.
-
Antimicrobial Agents: The 2-aminopyrimidine moiety is present in various compounds exhibiting antibacterial and antifungal activities.
Beyond medicinal chemistry, ADMP is a cornerstone in the agrochemical industry, particularly in the synthesis of sulfonylurea herbicides.[1]
Quantitative Data Summary
While extensive quantitative data for direct derivatives of this compound in medicinal applications is still an area of active research, studies on structurally similar 2-aminopyrimidine analogs provide valuable insights into their potential bioactivities. The following table summarizes representative data for such derivatives.
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| Furan-2-carboxamide of 2-amino-4,6-dimethylpyridine (B145770) | Leishmania mexicana promastigotes | IC₅₀ | 69 ± 2 µM | [2] |
| Furan-2-carboxamide of 2-amino-4,6-dimethylpyridine | Leishmania mexicana amastigotes | IC₅₀ | 89 ± 9 µM | [2] |
| N-substituted imidazolidin-2-one derivative | Leishmania mexicana amastigotes | IC₅₀ | 7 ± 3 µM | [2] |
| N-substituted imidazolidin-2-one derivative | Leishmania mexicana amastigotes | IC₅₀ | 13 ± 0.5 µM | [2] |
| 2,4-diaminopyrimidine (B92962) derivative (9k) | A549 (Lung Cancer) | IC₅₀ | 2.14 µM | [3] |
| 2,4-diaminopyrimidine derivative (9k) | HCT-116 (Colon Cancer) | IC₅₀ | 3.59 µM | [3] |
| 2,4-diaminopyrimidine derivative (9k) | PC-3 (Prostate Cancer) | IC₅₀ | 5.52 µM | [3] |
| 2,4-diaminopyrimidine derivative (9k) | MCF-7 (Breast Cancer) | IC₅₀ | 3.69 µM | [3] |
| 2,4-diaminopyrimidine derivative (13f) | A549 (Lung Cancer) | IC₅₀ | 1.98 µM | [3] |
| 2,4-diaminopyrimidine derivative (13f) | HCT-116 (Colon Cancer) | IC₅₀ | 2.78 µM | [3] |
| 2,4-diaminopyrimidine derivative (13f) | PC-3 (Prostate Cancer) | IC₅₀ | 4.27 µM | [3] |
| 2,4-diaminopyrimidine derivative (13f) | MCF-7 (Breast Cancer) | IC₅₀ | 4.01 µM | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine derivatives are crucial for reproducibility and further development. Below are representative protocols.
Protocol 1: Synthesis of this compound (ADMP)
This protocol describes a common method for the synthesis of the parent compound, ADMP.
Materials:
-
Diethyl malonate
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
Dimethyl carbonate
-
Sodium hydroxide (B78521) (catalyst)
-
Ethyl acetate (B1210297)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, distillation apparatus, etc.)
-
High-pressure reactor
Procedure:
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (B16511) [4]
-
In a 500 mL four-necked flask, combine guanidine nitrate and diethyl malonate in a molar ratio of 1-1.5:1.
-
Add 5-40 mL of anhydrous methanol and stir to obtain a homogeneous solution.
-
At 40-60°C, add liquid sodium methoxide dropwise to the mixture.
-
Heat the reaction mixture to 68°C and reflux for 3.5 hours.
-
Distill off the methanol to obtain a white solid.
-
Dissolve the solid in water, filter to remove any insoluble material, and adjust the pH to 5-6 with 0.1 M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.
Step 2: Methylation to this compound [4]
-
Place 25.4 g of 2-amino-4,6-dihydroxypyrimidine and 72 g of dimethyl carbonate in a 150 mL high-pressure reactor.
-
Add 0.4 g of NaOH as a catalyst.
-
Heat the reactor to 140°C and maintain the reaction for 8 hours.
-
After cooling, filter the reaction mixture to remove insoluble solids.
-
Distill the filtrate under reduced pressure (0.05 atm, 40°C) to obtain the crude product.
-
Recrystallize the crude product from hot ethyl acetate to yield pure this compound.
Protocol 2: General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives
This protocol outlines a general method for synthesizing derivatives from chalcones.
Materials:
-
Substituted chalcones
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of a substituted chalcone (B49325) (0.01 mol), guanidine hydrochloride (0.01 mol), and sodium hydroxide (0.01 mol) in ethanol (30 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Protocol 3: In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)
This protocol describes the evaluation of compounds against Leishmania species.
Materials:
-
Leishmania mexicana promastigotes and amastigotes
-
Schneider's Drosophila medium supplemented with 20% fetal bovine serum
-
Peritoneal macrophages from BALB/c mice
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Spectrophotometer
Procedure for Promastigote Assay: [2]
-
Leishmania mexicana promastigotes are cultured in Schneider's Drosophila medium.
-
In a 96-well plate, add 1 x 10⁶ promastigotes/mL to each well.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates at 26°C for 72 hours.
-
Assess cell viability using the MTT assay. The absorbance is read at 570 nm.
-
Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves.
Procedure for Intracellular Amastigote Assay: [2]
-
Harvest peritoneal macrophages from BALB/c mice and seed them in 96-well plates.
-
Infect the macrophages with Leishmania mexicana promastigotes for 4 hours.
-
Wash the cells to remove free parasites and add fresh medium.
-
Add serial dilutions of the test compounds to the infected macrophages.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
Fix and stain the cells with Giemsa stain.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the IC₅₀ value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the control.
Visualizations
General Synthetic Workflow for ADMP-based Sulfonylurea Herbicides
Caption: Synthetic pathway for sulfonylurea herbicides from ADMP.
Workflow for Antiprotozoal Drug Discovery using 2-Aminopyrimidine Scaffolds
Caption: Drug discovery workflow for antiprotozoal agents.
Conclusion
This compound is a valuable and versatile scaffold with significant applications in both medicinal and agricultural chemistry. While its role as a precursor to sulfonylurea herbicides is well-established, its potential in drug discovery, particularly in the development of antiprotozoal and anticancer agents, is a growing area of interest. The provided data and protocols serve as a foundational resource for researchers aiming to explore and expand the therapeutic applications of this important heterocyclic compound. Further structure-activity relationship studies and the exploration of novel synthetic derivatives are warranted to fully unlock the medicinal potential of the ADMP scaffold.
References
- 1. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 2-Amino-4,6-dimethoxypyrimidine
Introduction
2-Amino-4,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of various sulfonylurea herbicides, a class of compounds known for their high efficacy and low toxicity.[1][2][3][4] The synthesis of this pyrimidine (B1678525) derivative is of significant interest to researchers in agrochemicals and medicinal chemistry. This document outlines a detailed protocol for the laboratory synthesis of this compound, primarily focusing on a two-step method starting from guanidine (B92328) nitrate (B79036) and diethyl malonate. This route involves the formation of 2-amino-4,6-dihydroxypyrimidine (B16511), followed by a methylation step.[1][3] An alternative greener approach using dimethyl carbonate as a methylating agent is also discussed, which avoids the use of more hazardous reagents like phosphorus oxychloride.[1][5]
Principle of the Method
The synthesis protocol described here follows a two-step reaction pathway:
-
Cyclization: Guanidine nitrate reacts with diethyl malonate in the presence of a strong base, sodium methoxide (B1231860), to form the pyrimidine ring structure, yielding 2-amino-4,6-dihydroxypyrimidine.
-
Methylation: The intermediate, 2-amino-4,6-dihydroxypyrimidine, is then methylated using dimethyl carbonate, a green methylating agent, to produce the final product, this compound.[1][5]
Experimental Protocols
Materials and Reagents
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (liquid)
-
Anhydrous methanol (B129727)
-
Hydrochloric acid (0.1 mol/L)
-
2-Amino-4,6-dihydroxypyrimidine (can be synthesized in Step 1 or purchased)
-
Dimethyl carbonate
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (as catalyst)
-
Ethyl acetate (B1210297)
-
Deionized water
Equipment
-
Four-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Distillation apparatus
-
High-pressure autoclave (150 mL)
-
Büchner funnel and filter flask
-
Vacuum pump
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
Rotary evaporator
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 58.6 g of guanidine nitrate and 64 g of diethyl malonate (molar ratio of approximately 1.2:1).[1]
-
Add 23.6 g of anhydrous methanol to the flask and stir the mixture to ensure homogeneity.[1]
-
Addition of Base: Slowly add 216 g of liquid sodium methoxide to the mixture through the dropping funnel at a constant rate. The addition should be completed in approximately 1 hour while maintaining the temperature at 60°C.[1]
-
Reflux: After the addition is complete, heat the reaction mixture to 68°C and maintain it under reflux for 3.5 hours.[1]
-
Work-up and Isolation:
-
After the reaction, set up a distillation apparatus and recover the methanol. A white solid will remain in the flask.[1]
-
Allow the flask to cool to room temperature. Add deionized water to the flask to completely dissolve the white solid.[1]
-
Filter the solution to remove any insoluble flocculent material.[1]
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution. This will cause the product to precipitate.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the solid product multiple times with deionized water.[1]
-
Dry the product in a vacuum oven. This should yield approximately 57.9 g (95% yield) of 2-amino-4,6-dihydroxypyrimidine.[1]
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a 150 mL high-pressure autoclave, place 25.4 g of the 2-amino-4,6-dihydroxypyrimidine synthesized in Step 1.
-
Add 72 g of dimethyl carbonate (molar ratio of 1:4 with the pyrimidine derivative) and a catalytic amount of a base such as 0.4 g of NaOH or 1.38 g of K₂CO₃.[1]
-
Reaction: Seal the autoclave and heat the mixture to 140°C for 8 hours.[1]
-
Work-up and Purification:
-
After the reaction, cool the autoclave to room temperature.[1]
-
Remove the insoluble solids by suction filtration.[1]
-
Concentrate the filtrate by distillation under reduced pressure (0.05 atm) at 40°C to obtain the crude product.[1]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate (70-90°C).[1]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals of this compound by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[1]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of this compound from 2-Amino-4,6-dihydroxypyrimidine.
| Parameter | Value | Reference |
| Step 1: 2-Amino-4,6-dihydroxypyrimidine Synthesis | ||
| Guanidine Nitrate | 58.6 g | [1] |
| Diethyl Malonate | 64 g | [1] |
| Sodium Methoxide (liquid) | 216 g | [1] |
| Reaction Temperature | 68°C | [1] |
| Reaction Time | 3.5 hours | [1] |
| Yield | 95% | [1] |
| Step 2: this compound Synthesis | ||
| 2-Amino-4,6-dihydroxypyrimidine | 25.4 g | [1] |
| Dimethyl Carbonate | 72 g | [1] |
| Catalyst (NaOH) | 0.4 g | [1] |
| Reaction Temperature | 140°C | [1] |
| Reaction Time | 8 hours | [1] |
| Yield (with NaOH catalyst) | 28.6% | [1] |
| Yield (with K₂CO₃ catalyst) | 30.1% | [1] |
Note: Yields can vary based on the specific reaction conditions and purification efficiency.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- 1. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Industrial Production of 2-Amino-4,6-dimethoxypyrimidine
Introduction
2-Amino-4,6-dimethoxypyrimidine (ADM) is a crucial intermediate in the synthesis of various sulfonylurea herbicides, which are known for their high efficacy, broad spectrum, and low toxicity.[1] The industrial-scale production of ADM is primarily achieved through two main synthetic pathways: the guanidine (B92328) nitrate (B79036) route and the malononitrile (B47326) route. This document provides detailed application notes and experimental protocols for both methods, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Synthesis Routes Overview
The selection of a synthesis route for industrial production depends on factors such as raw material cost, reaction conditions, product yield and purity, and environmental impact.
-
Guanidine Nitrate Route: This traditional method involves the cyclization of guanidine nitrate with a malonic acid ester, followed by chlorination and methoxylation. While it utilizes readily available starting materials, this route often involves harsh reagents and can generate significant waste.[2][3]
-
Malononitrile Route: A more modern approach that is considered greener and more efficient. It starts from malononitrile and proceeds through an imidization and cyclization sequence. This route can offer higher yields and purity while avoiding some of the hazardous reagents of the traditional method.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported industrial-scale production methods for this compound.
Table 1: Comparison of Industrial Synthesis Routes
| Parameter | Guanidine Nitrate Route | Malononitrile Route |
| Starting Materials | Guanidine nitrate, Diethyl malonate | Malononitrile, Methanol (B129727) |
| Key Intermediates | 2-Amino-4,6-dihydroxypyrimidine (B16511), 2-Amino-4,6-dichloropyrimidine (B145751) | 1,3-Dimethoxypropanediimine dihydrochloride (B599025) |
| Typical Overall Yield | ~80%[3] | Up to 91.3%[5] |
| Reported Purity | >99% (after purification) | >99%[1][4] |
| Environmental Concerns | Use of phosphorus oxychloride, large wastewater generation[1][3] | Fewer hazardous reagents, less waste[4] |
Table 2: Optimized Reaction Conditions for the Malononitrile Route (First Step) [1]
| Parameter | Optimal Value |
| Reaction Temperature | 10°C |
| Methanol/Malononitrile Molar Ratio | 2.1 |
| Acetyl Chloride/Methanol Molar Ratio | 4.5 |
| Holding Time | 2 hours |
Experimental Protocols
Protocol 1: Guanidine Nitrate Route
This protocol is based on the traditional synthesis method for ADM.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
To a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio of 1.2:1.[2]
-
Add anhydrous methanol and stir the mixture until uniform.[2]
-
Slowly add liquid sodium methoxide (B1231860) dropwise at a constant speed while maintaining the temperature at 40-60°C.[2]
-
After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.[2]
-
Distill off the methanol to obtain a white solid.[2]
-
Dissolve the solid in water and filter to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 with a 0.1 mol/L HCl solution to precipitate the product.[2]
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine. A yield of up to 96.3% has been reported for this step.[2]
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
The 2-amino-4,6-dihydroxypyrimidine intermediate is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] This step should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of POCl₃.
-
The reaction typically involves heating the dihydroxy-pyrimidine with excess POCl₃.
-
After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure.
-
The resulting crude 2-amino-4,6-dichloropyrimidine is then isolated.
Step 3: Synthesis of this compound
-
The 2-amino-4,6-dichloropyrimidine is reacted with sodium methoxide in methanol.[1]
-
The reaction mixture is typically heated to drive the substitution reaction to completion.
-
After the reaction, the solvent is removed, and the crude product is isolated.
-
The crude ADM is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[2]
Protocol 2: Malononitrile Route
This protocol describes a more modern and environmentally friendly synthesis of ADM.
Step 1: Synthesis of 1,3-Dimethoxypropanediimine Dihydrochloride
-
In a reaction kettle, combine malononitrile and anhydrous methanol.[6]
-
Slowly add acetyl chloride to the mixture while maintaining the reaction temperature between 0-5°C. The addition should take approximately 5 hours.[6]
-
Alternatively, dry hydrogen chloride gas can be passed through the reaction mixture at a temperature of 0-20°C.[7]
-
After the reaction is complete, the intermediate, 1,3-dimethoxypropanediimine dihydrochloride, can be filtered and used in the next step.
Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propionamidine
-
The 1,3-dimethoxypropanediimine dihydrochloride is added to a solution of water, sodium bicarbonate, and 50% cyanamide, with the temperature maintained between 0-5°C.[7]
-
The reaction mixture is stirred to facilitate the substitution reaction.
Step 3: Cyclization to this compound
-
The resulting slurry containing 3-amino-3-methoxy-N-cyano-2-propionamidine is heated to induce cyclization.[1][7] A Lewis acidic ionic liquid catalyst can be used to increase the reaction rate at a lower temperature (e.g., 50°C).[8]
-
After cyclization, the reaction mixture is worked up to isolate the crude product.
-
The crude product is then purified. This can involve refluxing in a solvent like toluene, treatment with activated charcoal to remove impurities, followed by cooling and crystallization.[7]
-
The final product, this compound, is obtained as a dried, crystalline solid with a purity of over 99%.[1] A total yield of 82.8% has been achieved with this route.[1]
Visualizations
Caption: Synthetic pathway for ADM via the Guanidine Nitrate route.
Caption: Synthetic pathway for ADM via the Malononitrile route.
Caption: General experimental workflow for ADM synthesis and purification.
References
- 1. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 2. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 8. researchgate.net [researchgate.net]
Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a versatile heterocyclic scaffold that holds significant promise in the field of drug discovery. Its unique chemical architecture, featuring a privileged pyrimidine (B1678525) core substituted with an amino group and two methoxy (B1213986) groups, provides a valuable starting point for the synthesis of diverse molecular libraries. The presence of multiple reaction sites on the ADMP molecule allows for a wide range of derivatization strategies, leading to the development of novel compounds with potential therapeutic applications against various diseases, including cancer, infectious diseases, and inflammatory conditions.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, targeting key areas of drug discovery. The protocols are designed to be a practical guide for researchers, offering step-by-step instructions for the synthesis of novel ADMP derivatives.
Key Applications in Drug Discovery
The derivatization of this compound has been explored for various therapeutic targets:
-
Anticancer Agents: The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of ADMP have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[1][2][3]
-
Kinase Inhibitors: The 2-aminopyrimidine (B69317) core is a common feature in many kinase inhibitors. By modifying the substituents on the ADMP ring, it is possible to design selective inhibitors for specific kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4]
-
Antimicrobial Agents: Novel pyrimidine derivatives have shown promising activity against various microbial strains. Derivatization of ADMP can lead to the discovery of new antibacterial and antifungal agents.
-
Antileishmanial Agents: ADMP has been used as a precursor for the synthesis of antimony(III) complexes that exhibit promising in vitro antileishmanial activity against Leishmania tropica. These complexes also demonstrate inhibitory properties against glutathione (B108866) reductase, suggesting a potential multi-target approach to treating leishmaniasis.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: Synthesis of 2,4-disubstituted-pyrimidines via Multicomponent Reaction
This protocol describes a one-pot, three-component reaction for the synthesis of highly functionalized pyrimidine derivatives with potential antiproliferative activity.[5]
Reaction Scheme:
Aromatic Aldehyde + 6-Amino-2,4-dimethoxypyrimidine + Dimedone → 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
Materials:
-
Substituted Aromatic Aldehyde (1 mmol)
-
6-Amino-2,4-dimethoxypyrimidine (1 mmol) (Note: The search results refer to 6-amino-2,4-dimethoxypyrimidine, which is an isomer of the primary topic. This protocol is adapted for this compound.)
-
Dimedone (1 mmol)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the substituted aromatic aldehyde (1 mmol), this compound (1 mmol), and dimedone (1 mmol).
-
Add glacial acetic acid (5 mL) to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature and time (e.g., 120 °C for 10-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative.
Experimental Workflow:
Caption: Workflow for Multicomponent Synthesis of Pyrimidine Derivatives.
Protocol 2: Catalyst-Free Synthesis of Substituted 2-Aminopyrimidines
This protocol outlines a catalyst-free approach for the synthesis of substituted 2-aminopyrimidine derivatives, which can be adapted for ADMP. This method is environmentally friendly and avoids the use of potentially toxic metal catalysts.
Reaction Scheme:
2-Amino-4,6-dichloropyrimidine + Substituted Amine → 2-Amino-4-chloro-6-(substituted-amino)pyrimidine
Materials:
-
2-Amino-4,6-dichloropyrimidine (2 mmol) (Note: This is a related starting material, the protocol can be adapted for reactions at the 4 and 6 positions of ADMP by first converting the methoxy groups to chloro groups if necessary)
-
Substituted Amine (2 mmol)
-
Anhydrous Propanol (B110389) (1 mL)
-
Triethylamine (B128534) (200 µL)
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial, dissolve 2-Amino-4,6-dichloropyrimidine (2 mmol) in anhydrous propanol (1 mL) with stirring.
-
Add the substituted amine (2 mmol) to the reaction mixture.
-
Add triethylamine (200 µL) to the vial.
-
Seal the vial and perform the reaction in a microwave reactor at 120-140 °C for 15-30 minutes.[6]
-
Monitor the reaction progress by TLC.
-
After cooling, disperse the resulting precipitate in a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[6]
Experimental Workflow:
Caption: Workflow for Catalyst-Free Amination of a Dichloropyrimidine.
Quantitative Data Summary
The following table summarizes the biological activity of some pyrimidine derivatives, showcasing the potential of this scaffold in drug discovery. While not all are direct derivatives of ADMP, they provide valuable structure-activity relationship (SAR) insights.
| Compound ID | Target | Activity (IC50/EC50) | Cell Line | Reference |
| Compound 2a | Proliferation | 4-8 µM (EC50) | Glioblastoma, Breast, Oral, Colon Cancer | [4] |
| Compound 9k | Proliferation | 1.98 - 4.27 µM (IC50) | A549, HCT-116, PC-3, MCF-7 | [7] |
| Compound 13f | Proliferation | 2.78 - 5.52 µM (IC50) | HCT-116, PC-3 | [7] |
| Compound 6 | Proliferation | 89.24 ± 1.36 µM (EC50) | HCT116 | [6] |
| Compound 6 | Proliferation | 89.37 ± 1.17 µM (EC50) | MCF7 | [6] |
| Compound SP2 | VEGFR-2 | 6.82 µM (IC50) | - | [1] |
| Compound SP2 | Proliferation | 4.07 µM (IC50) | HT-29 | [1] |
| Compound SP2 | Proliferation | 4.98 µM (IC50) | COLO-205 | [1] |
| Compound 8a | EGFR L858R/T790M | 4.1 nM (IC50) | - | [8] |
| Compound 8a | Proliferation | 59 nM (IC50) | NCI-H1975 | [8] |
Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway
Many 2-aminopyrimidine derivatives have been developed as kinase inhibitors that target key signaling pathways involved in cancer cell growth and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cellular processes. The diagram below illustrates the key components of this pathway, which is a common target for pyrimidine-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by ADMP-derived kinase inhibitors.
Conclusion
This compound serves as a valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic protocols and biological data presented here provide a solid foundation for researchers to design and synthesize new ADMP derivatives with improved potency and selectivity. The exploration of various derivatization strategies, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new drug candidates with the potential to address unmet medical needs.
References
- 1. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Methylation of 2-Amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) to synthesize 2-amino-4,6-dimethoxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and herbicides. The protocols outlined below are based on established chemical synthesis methods.
Introduction
The methylation of 2-amino-4,6-dihydroxypyrimidine is a key chemical transformation that converts the hydroxyl groups on the pyrimidine (B1678525) ring to methoxy (B1213986) groups. This modification significantly alters the molecule's chemical properties and is a fundamental step in the synthesis of more complex molecules, including sulfonylurea herbicides. The most common approach involves the reaction of 2-amino-4,6-dihydroxypyrimidine with a suitable methylating agent under specific reaction conditions.
Reaction Principle
The core of this procedure is a nucleophilic substitution reaction where the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine, or more accurately its tautomeric form, act as nucleophiles, attacking the electrophilic methyl group of the methylating agent. The reaction typically requires heat and may be facilitated by a catalyst to achieve optimal yields.
Data Presentation
The following table summarizes quantitative data from various experimental conditions for the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC) as the methylating agent.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Molar Ratio (Substrate:DMC) | 1:2 | 1:4 | 1:10 | 1:4 |
| Catalyst | None | None | None | Hydrotalcite (5 wt%) |
| Temperature (°C) | 100 | 200 | 140 | 140 |
| Reaction Time (h) | 6 | 8 | 8 | 8 |
| Yield (%) | 5 | Not Specified | 30.1 | 61 |
Note: The yields are reported for the crude or purified this compound.[1]
Experimental Protocols
This section details the necessary protocols, from the synthesis of the starting material to the final purification of the methylated product.
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Starting Material)
This initial step involves the condensation of guanidine (B92328) nitrate (B79036) with diethyl malonate in the presence of a strong base.
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
10% Hydrochloric acid (HCl) solution
-
Distilled water
Equipment:
-
Four-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
To a 500 mL four-necked flask, add 73.2 g of guanidine nitrate and 64 g of diethyl malonate.[1]
-
Add 50 g of anhydrous methanol to the flask and stir the mixture until uniform.[1]
-
Slowly add 360 g of liquid sodium methoxide to the mixture at 60°C over approximately 1 hour.[1]
-
After the addition is complete, increase the temperature to 68°C and reflux the reaction mixture.[1]
-
Following the reaction, remove the methanol by distillation.[1]
-
Dissolve the remaining white solid in water and filter to remove any insoluble materials.[1]
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.[1]
-
Collect the precipitate by suction filtration, wash it multiple times with water, and then dry it in a vacuum oven. This yields 2-amino-4,6-dihydroxypyrimidine.[1]
Protocol 2: Methylation of 2-Amino-4,6-dihydroxypyrimidine
This protocol describes the methylation reaction using dimethyl carbonate.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine (from Protocol 1)
-
Dimethyl carbonate (DMC)
-
Hydrotalcite catalyst (optional, for improved yield)
-
Ethyl acetate (B1210297)
Equipment:
-
High-pressure autoclave (150 mL)
-
Heating and stirring mechanism for the autoclave
-
Suction filtration apparatus
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Place 25.4 g of 2-amino-4,6-dihydroxypyrimidine into a 150 mL high-pressure autoclave.[1]
-
Add 72 g of dimethyl carbonate (molar ratio of 1:4 with the substrate).[1]
-
For catalyzed reaction, add 1.27 g of hydrotalcite catalyst (5 wt% of the substrate).[1]
-
Seal the autoclave and heat the reaction mixture to 140°C for 8 hours with stirring.[1]
-
After the reaction, cool the autoclave to room temperature and carefully release any pressure.
-
Filter the reaction mixture by suction to remove any insoluble solids (including the catalyst if used).[1]
-
Concentrate the filtrate by distillation under reduced pressure (0.05 atm, 40°C) to obtain the crude this compound.[1]
Protocol 3: Purification by Recrystallization
This final step purifies the crude product.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate (70-90°C).[1]
-
Reflux the solution for 30 minutes.[1]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the pure crystals of this compound by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[1]
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
References
The Pivotal Role of 2-Amino-4,6-dimethoxypyrimidine in the Development of Novel Antileishmanial Agents
For Immediate Release
[City, State] – [Date] – In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, researchers are continuously exploring new chemical scaffolds to develop more effective and less toxic therapeutic agents. A significant advancement in this area involves the use of 2-Amino-4,6-dimethoxypyrimidine as a key precursor in the synthesis of novel antimony(III) complexes with promising antileishmanial activity. These compounds have demonstrated efficacy against Leishmania tropica promastigotes and exhibit inhibitory effects on glutathione (B108866) reductase, a crucial enzyme in the parasite's defense mechanism.
This report provides detailed application notes and experimental protocols for the synthesis and evaluation of these antileishmanial agents, intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
This compound serves as a versatile starting material for the synthesis of various derivatives, including those with therapeutic potential. Its chemical structure allows for modifications at the C5 position and the amino group, enabling the creation of a library of compounds for biological screening. A notable application is in the synthesis of pyrimidine-based ligands that can chelate with metals like antimony, a known antiparasitic agent.
The resulting organometallic complexes leverage the synergistic effects of the pyrimidine (B1678525) scaffold and the metal's intrinsic antiprotozoal properties. The synthesized compounds have been shown to target Leishmania tropica, the causative agent of cutaneous leishmaniasis. Furthermore, their ability to inhibit glutathione reductase suggests a dual mechanism of action, potentially reducing the likelihood of drug resistance.
A key derivative synthesized from this compound is 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine), which has demonstrated significant biological activity. This compound, along with its antimony(III) complexes, represents a promising avenue for the development of new antileishmanial drugs.
Experimental Protocols
Synthesis of 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine (1)
This protocol describes the initial functionalization of this compound at the C5 position.
Materials:
-
This compound
-
Glacial acetic acid
-
Bromine
Procedure:
-
A solution of this compound and ammonium thiocyanate in glacial acetic acid is prepared.
-
The solution is cooled in an ice bath.
-
A solution of bromine in glacial acetic acid is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional period at a controlled temperature.
-
The resulting precipitate is filtered, washed, and dried to yield 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine.
Synthesis of 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine) (3)
This protocol details the synthesis of a key disulfide-bridged pyrimidine derivative.
Materials:
-
2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine (1)
-
Sodium borohydride (B1222165) (NaBH4)
-
Ethanol
Procedure:
-
2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine is dissolved in ethanol.
-
Sodium borohydride is added portion-wise to the solution with stirring.
-
The reaction mixture is refluxed for a specified time.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is treated with water, and the resulting solid is filtered, washed, and recrystallized to obtain 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine).
General Procedure for the Synthesis of Antimony(III) Complexes (e.g., 4)
This protocol outlines the complexation of the pyrimidine derivatives with antimony(III) chloride.
Materials:
-
Pyrimidine ligand (e.g., compound 3)
-
Antimony(III) chloride (SbCl3)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
A solution of the pyrimidine ligand in the chosen solvent is prepared.
-
A solution of SbCl3 in the same solvent is added dropwise to the ligand solution with continuous stirring.
-
The reaction mixture is stirred at room temperature or heated for a specific duration.
-
The precipitated complex is collected by filtration, washed with the solvent, and dried under vacuum.
Quantitative Data
The synthesized compounds were evaluated for their in vitro antileishmanial activity against Leishmania tropica promastigotes and their ability to inhibit glutathione reductase. The results are summarized in the tables below.
Table 1: Antileishmanial Activity of Pyrimidine Derivatives and their Antimony(III) Complexes against Leishmania tropica Promastigotes.
| Compound | IC50 (µg/mL) |
| 3 : 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine) | 2.3 |
| 4 : {Sb[5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine)]Cl3}2 | 4.8 |
| 5 : Sb(2-amino-5-thiol-4,6-dimethoxy pyrimidine)2Cl3 | 3.5 |
| 7 : Sb[2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine]2Cl3 | 11.2 |
| Pentostam (Reference Drug) | 28.5 |
Table 2: Glutathione Reductase Inhibitory Activity of Synthesized Compounds.
| Compound | IC50 (µM) |
| 3 : 5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine) | 2.11 |
| 4 : {Sb[5,5'-disulfanediylbis(2-amino-4,6-dimetoxypyrimidine)]Cl3}2 | 3.98 |
| 5 : Sb(2-amino-5-thiol-4,6-dimethoxy pyrimidine)2Cl3 | 2.89 |
| 7 : Sb[2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine]2Cl3 | 9.87 |
Visualizations
The following diagrams illustrate the synthetic pathway and the proposed mechanism of action.
Application Notes and Protocols: 2-Amino-4,6-dimethoxypyrimidine in the Preparation of Solid Polymer Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid polymer electrolytes (SPEs) are a critical component in the development of next-generation solid-state batteries, offering enhanced safety and potential for higher energy densities compared to traditional liquid electrolytes.[1][2] The key to a successful SPE lies in its ability to facilitate efficient ion transport, typically by providing a polymer matrix with functional groups that can coordinate with and promote the mobility of cations like Li⁺.[1] Pyrimidine (B1678525) derivatives, with their electron-rich nitrogen atoms, present an intriguing possibility for incorporation into SPEs to enhance ionic conductivity.[3]
While the direct application of 2-Amino-4,6-dimethoxypyrimidine in the preparation of solid polymer electrolytes is not yet extensively documented in scientific literature, its chemical structure suggests potential as a functional component. The amino and methoxy (B1213986) groups, along with the nitrogen atoms in the pyrimidine ring, could serve as coordination sites for lithium ions, potentially creating efficient ion conduction pathways.
These application notes provide a hypothetical framework and detailed protocols for the investigation of this compound as a novel component in solid polymer electrolytes. The following sections outline a potential synthesis route, experimental procedures for characterization, and expected performance metrics based on established knowledge in the field of solid polymer electrolytes.
Hypothetical Performance Data
The following tables present hypothetical quantitative data that could be expected from the successful incorporation of this compound into a solid polymer electrolyte system. These values are based on typical performance characteristics of promising solid polymer electrolytes found in the literature.[4][5][6]
Table 1: Ionic Conductivity of PEO-based SPEs with and without this compound
| Electrolyte Composition | Temperature (°C) | Ionic Conductivity (S/cm) |
| PEO + LiTFSI | 25 | 1.2 x 10⁻⁶ |
| PEO + LiTFSI | 60 | 2.5 x 10⁻⁵ |
| PEO + LiTFSI + 5 wt% this compound | 25 | 8.5 x 10⁻⁵ |
| PEO + LiTFSI + 5 wt% this compound | 60 | 1.1 x 10⁻⁴ |
Table 2: Electrochemical Properties of SPE with 5 wt% this compound
| Parameter | Value |
| Lithium-ion Transference Number (tLi⁺) | 0.45 |
| Electrochemical Stability Window (V vs. Li/Li⁺) | 4.5 |
| Decomposition Temperature (°C) | 220 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to synthesize and evaluate a solid polymer electrolyte incorporating this compound.
Protocol 1: Synthesis of a PEO-based Solid Polymer Electrolyte with this compound
This protocol describes a solvent casting method for the preparation of the solid polymer electrolyte.
Materials:
-
Poly(ethylene oxide) (PEO), high molecular weight (e.g., 4,000,000 g/mol )
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
This compound
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
In a glovebox under an argon atmosphere, dissolve a predetermined amount of PEO in anhydrous acetonitrile with stirring until a homogeneous solution is formed.
-
In a separate vial, dissolve the desired amounts of LiTFSI and this compound in anhydrous acetonitrile. The molar ratio of ethylene (B1197577) oxide units to lithium ions should be optimized (e.g., 20:1).
-
Add the LiTFSI and this compound solution dropwise to the PEO solution while stirring continuously.
-
Continue stirring the mixture for 24 hours at room temperature to ensure homogeneity.
-
Cast the resulting solution onto a clean, flat polytetrafluoroethylene (PTFE) dish.
-
Allow the solvent to evaporate slowly in the glovebox for 48 hours.
-
Further dry the resulting film under vacuum at 60°C for 24 hours to remove any residual solvent.
-
The resulting freestanding film is the solid polymer electrolyte.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
This protocol outlines the procedure for determining the ionic conductivity of the prepared SPE.
Equipment:
-
Electrochemical workstation with impedance spectroscopy capabilities
-
Temperature-controlled chamber
-
Stainless steel blocking electrodes
Procedure:
-
Cut a circular sample of the solid polymer electrolyte film with a known diameter and thickness.
-
Sandwich the electrolyte film between two stainless steel blocking electrodes.
-
Place the assembly into a temperature-controlled chamber.
-
Allow the temperature to stabilize at the desired measurement temperature (e.g., 25°C).
-
Perform an AC impedance measurement over a frequency range of, for example, 1 MHz to 1 Hz with a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the electrolyte film and A is the cross-sectional area of the electrode.
-
Repeat the measurement at various temperatures to study the temperature dependence of ionic conductivity.
Protocol 3: Determination of Lithium-ion Transference Number (tLi⁺)
This protocol uses a combination of AC impedance and DC chronoamperometry to determine the fraction of the total ionic current carried by lithium ions.
Equipment:
-
Electrochemical workstation
-
Lithium metal foil
-
Symmetric Li/SPE/Li cell assembly
Procedure:
-
Assemble a symmetric cell by sandwiching the solid polymer electrolyte between two pieces of lithium metal foil.
-
Measure the initial interfacial resistance (Ri,0) using EIS.
-
Apply a small DC voltage step (e.g., 10 mV) and record the current as a function of time until a steady-state current (Iss) is reached.
-
Measure the final interfacial resistance (Ri,ss) using EIS after the DC polarization.
-
The initial current (I0) is the current at the beginning of the polarization.
-
The lithium-ion transference number is calculated using the Bruce-Vincent-Evans equation: tLi⁺ = Iss * (ΔV - I0 * Ri,0) / [I0 * (ΔV - Iss * Ri,ss)] where ΔV is the applied DC voltage.
Visualizations
Caption: Workflow for the synthesis of the solid polymer electrolyte.
Caption: Conceptual model of Li⁺ coordination.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-state polymer electrolytes in lithium batteries: latest progress and perspective - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dry-Processable Polymer Electrolytes for Solid Manufactured Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the yield of 2-Amino-4,6-dimethoxypyrimidine synthesis
Welcome to the Technical Support Center for 2-Amino-4,6-dimethoxypyrimidine Synthesis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are three main routes for synthesizing this compound (ADMP):
-
The Traditional Three-Step Route: This method involves the cyclization of a guanidine (B92328) salt with a malonic acid ester to form 2-amino-4,6-dihydroxypyrimidine (B16511). This intermediate is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield 2-amino-4,6-dichloropyrimidine, followed by methoxylation with sodium methoxide (B1231860) to produce the final product.[1][2][3] While established, this process generates significant acid waste and involves hazardous reagents.[1][3]
-
The Malononitrile (B47326) Route: This route starts with malononitrile, which reacts with methanol (B129727) and an acid catalyst (like HCl or acetyl chloride) to form an intermediate such as 1,3-dimethoxypropanediimine dihydrochloride.[2][4] This intermediate then undergoes cyclization with cyanamide (B42294) to yield ADMP.[2][3] This method can achieve high yields and avoids some of the harsh reagents of the traditional route.[3][5]
-
The Greener Two-Step Route: This is an improved method that begins with the same initial cyclization to form 2-amino-4,6-dihydroxypyrimidine. However, it bypasses the chlorination step by performing a direct methylation using a greener reagent like dimethyl carbonate (DMC), often with a catalyst, to produce ADMP.[1] This route is simpler, reduces toxic waste, and is safer.[1]
Q2: My overall yield is low. What general factors should I investigate first?
A2: Low yields can typically be attributed to a few key areas. Systematically check the following:
-
Purity of Starting Materials: Ensure all reactants, especially solvents, are anhydrous, as moisture can cause unwanted side reactions like hydrolysis.[3][6]
-
Reaction Conditions: Verify that temperature, pressure, and reaction times are optimal. Inadequate time can lead to incomplete reactions, while excessive time or heat can promote byproduct formation.[6]
-
Stoichiometry and Reagents: Double-check the molar ratios of your reactants and the quality of your base or catalyst. The activity of reagents like sodium methoxide can degrade over time.
-
Work-up and Purification: Product may be lost during extraction, filtration, or recrystallization steps. Analyze your crude product to determine if the issue is with the reaction itself or the purification process.
Q3: How can I minimize the formation of impurities?
A3: Impurity formation is a common challenge. Key strategies for minimization include:
-
Control Reaction Temperature: Overheating can lead to decomposition and side reactions. Maintain a stable and optimal temperature throughout the process.
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or moisture-related side reactions.
-
Avoid Water: In routes involving intermediates like 1,3-dimethoxypropanediimine dihydrochloride, the presence of water can cause significant hydrolysis, reducing the yield of the desired product.[3]
-
Protecting Groups: In some advanced syntheses, protecting the 2-amino group with a disubstituted methylidene group can prevent methylation side reactions on the nitrogen atom, thereby improving purity and yield.[5]
Synthesis Pathways and Troubleshooting Workflows
The following diagrams illustrate the common synthesis routes and provide a logical workflow for troubleshooting common issues.
Troubleshooting Guide: Specific Issues
Problem: Low yield during the initial cyclization of guanidine and a malonic ester.
-
Possible Cause: Ineffective base or incorrect stoichiometry. The condensation reaction is base-catalyzed, typically with sodium methoxide.
-
Solution: Ensure you are using at least two molar equivalents of a strong base like sodium methoxide relative to the malonic ester. Use freshly prepared or properly stored sodium methoxide solution, as its activity can decrease with exposure to air and moisture. A patent demonstrates a successful synthesis using a 3:1 molar ratio of liquid sodium methoxide to guanidine nitrate (B79036).[1]
Problem: The direct methylation of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate (DMC) is inefficient.
-
Possible Cause: Lack of activation or suboptimal temperature. The hydroxyl groups of the dihydroxypyrimidine are not sufficiently nucleophilic to react with DMC without activation.
-
Solution: The addition of a catalyst is crucial for this step. An inorganic base like potassium carbonate (K₂CO₃) has been shown to significantly improve the reaction yield.[1] Additionally, the reaction often requires elevated temperatures (e.g., 140°C) in an autoclave to proceed efficiently.[1]
Problem: Side reactions are occurring during the malononitrile synthesis route.
-
Possible Cause: The intermediate, 1,3-dimethoxypropanediimine dihydrochloride, is highly susceptible to hydrolysis. Any moisture in the reaction can lead to the formation of byproducts, reducing the overall yield.[3]
-
Solution: Implement strict anhydrous conditions. Use anhydrous methanol and dry all glassware thoroughly. An alternative to using hydrogen chloride gas, which can be difficult to keep dry, is to slowly add acetyl chloride to the methanol solution of malononitrile; this generates HCl in situ and helps maintain anhydrous conditions.[2][4]
Quantitative Data on Yield Optimization
The following table summarizes experimental data from a patented "greener" synthesis route, illustrating the impact of a catalyst and reaction temperature on the final yield of the methylation step.[1]
| Molar Ratio (Dihydroxypyrimidine:DMC) | Catalyst (K₂CO₃) | Temperature (°C) | Reaction Time (h) | Final Yield (%) |
| 1:4 | None | 140 | 8 | 16.8 |
| 1:4 | None | 200 | 8 | 8.1 |
| 1:4 | Present | 140 | 8 | 30.1 |
| 1:2 | None | 100 | 6 | 5.0 |
| 1:10 | None | 140 | 8 | 6.2 |
Data extracted from patent CN102898382A. The yield corresponds to the second step (methylation).
Detailed Experimental Protocol: Greener Two-Step Synthesis
This protocol is adapted from patent CN102898382A and represents a more environmentally friendly approach to ADMP synthesis.[1]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
To a 500 mL four-necked flask, add guanidine nitrate (48.8 g) and diethyl malonate (64 g) at a molar ratio of 1:1.
-
Add anhydrous methanol (10 g) and stir to form a mixed solution.
-
At a constant temperature of 40°C, add liquid sodium methoxide (216 g, molar ratio of 1:3 to guanidine nitrate) dropwise over approximately 1 hour.
-
After the addition is complete, raise the temperature to 68°C and reflux the mixture for 3.5 hours.
-
After the reaction, recover the methanol via distillation. The remainder will be a white solid.
-
Dissolve the white solid completely in water and filter to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 2-amino-4,6-dihydroxypyrimidine (yields of 83-96% have been reported).[1]
Step 2: Methylation to this compound
-
In a 150 mL autoclave, place 2-amino-4,6-dihydroxypyrimidine (25.4 g) and dimethyl carbonate (72 g), corresponding to a 1:4 molar ratio.
-
Add potassium carbonate (K₂CO₃) (1.38 g) as a catalyst.
-
Seal the autoclave and heat to 140°C for 8 hours.
-
Cool the reaction to room temperature and remove any insoluble solids by suction filtration.
-
Distill the filtrate under reduced pressure (0.05 atm, 40°C) to obtain the crude product.
-
For purification, dissolve the crude product in ethyl acetate (B1210297) until fully dissolved. Heat to reflux (70-90°C) for 30 minutes.
-
Cool the solution to induce recrystallization. Filter the pure crystals and remove the solvent to obtain this compound.
References
- 1. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 3. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 4. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization
Technical Support Center: Purification of 2-Amino-4,6-dimethoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the .
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming after the hot solution has cooled. What should I do?
A: This is a common issue, typically arising from one of two causes:
-
Excess Solvent: The most frequent reason for failed crystallization is using too much solvent, preventing the solution from becoming supersaturated upon cooling.[1][2] To fix this, gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.
-
Supersaturation Not Initiated: The solution may be supersaturated but requires a nucleation site to begin crystal growth.[2] Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, "seeding" the solution with a tiny crystal of pure this compound can induce crystallization.[3]
Q2: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. How can I fix this?
A: Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent, or if the solution cools too quickly.[2][3]
-
Slow Down Cooling: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[3]
-
Re-evaluate Solvent Choice: The solvent may have too steep a solubility curve for your compound.[1] Experiment with a different solvent system.
-
High Impurity Level: Significant impurities can interfere with crystal lattice formation.[1] If the problem persists, consider a preliminary purification step like column chromatography.
Q3: The recovery of my purified product is very low. How can I improve the yield?
A: Low recovery often indicates that the compound has significant solubility in the solvent even at low temperatures.[4]
-
Maximize Cooling: Ensure the flask has spent adequate time in an ice bath after slow cooling to room temperature. This will minimize the product's solubility and maximize precipitation.[4]
-
Minimize Solvent: During the initial dissolving step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling.
-
Washing Technique: When washing the collected crystals, use only a very small amount of ice-cold solvent to rinse away impurities without dissolving a significant portion of your product.[3]
Q4: My final product is still colored, even after recrystallization. What can be done?
A: Colored impurities can sometimes co-crystallize with the product.[4]
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount (a spatula tip) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[4][5] Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the clear filtrate to cool and crystallize.
Q5: After recrystallization, my product's purity has not significantly improved. What are the next steps?
A: This suggests that the primary impurities have solubility characteristics very similar to this compound in the chosen solvent.
-
Try a Different Solvent: A second recrystallization using a different solvent with a different polarity may be effective.[3]
-
Consider Chromatography: If recrystallization fails to provide the desired purity, column chromatography is a more powerful purification technique for separating compounds with similar properties.[3]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36315-01-2 | [6] |
| Molecular Formula | C₆H₉N₃O₂ | [6] |
| Molecular Weight | 155.15 g/mol | [6] |
| Appearance | White Crystalline Solid | [7][8] |
| Melting Point | 149-152 °C |
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Toluene | Non-polar | 111 | Often a preferred solvent, demonstrating good differential solubility.[7] |
| Ethyl Acetate | Polar Aprotic | 77 | Effective for dissolving the crude product upon heating.[9] |
| Methanol | Polar Protic | 65 | The compound is soluble at 25 mg/mL; can be used for recrystallization.[10][11] |
| Xylene | Non-polar | ~140 | A higher-boiling point non-polar option.[7] |
| Chlorobenzene | Non-polar | 132 | Another high-boiling point solvent mentioned in synthesis procedures.[7] |
| Water | Very Polar | 100 | The compound is reported to be soluble in water.[8] May be suitable if impurities are non-polar. |
Experimental Protocols
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., Toluene or Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[7] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
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(Optional) Decoloration: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this period.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[3][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3][4]
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Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air-drying on the filter, followed by placement in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 6. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 11. 4-Amino-2,6-dimethoxypyrimidine CAS#: 3289-50-7 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxypyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-Amino-4,6-dihydroxypyrimidine (B16511) (Intermediate 1) | Incomplete cyclization of guanidine (B92328) with the malonic ester derivative. | Ensure the use of a strong base like sodium methoxide (B1231860) or sodium ethoxide in sufficient molar excess to drive the condensation reaction to completion. Verify the quality and reactivity of the guanidine salt and malonic ester. |
| Sub-optimal reaction temperature or time for the condensation reaction. | The reaction is typically refluxed for several hours. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature for the specified duration. One protocol suggests refluxing for 3.5 hours at 68°C.[1] | |
| Hydrolysis of reactants or intermediates if moisture is present. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | |
| Formation of Biginelli-type byproducts. | While less common in this specific synthesis, side reactions involving the carbonyl group of the ester can occur. Control the reaction temperature and the rate of addition of reactants to minimize byproduct formation. | |
| Low yield of 2-Amino-4,6-dichloropyrimidine (B145751) (Intermediate 2) | Incomplete chlorination of 2-Amino-4,6-dihydroxypyrimidine. | Use a sufficient excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃). One process suggests a molar ratio of POCl₃ to the dihydroxypyrimidine between 2.8:1 and 5:1.[2] |
| Side reactions due to high temperatures. | The chlorination reaction can be exothermic and high temperatures (>90°C) can lead to increased side reactions and decreased yield.[2] Maintain the reaction temperature within the recommended range, for example, between 40°C and 90°C.[2] | |
| Formation of phosphorylated byproducts. | An excess of phosphorus oxychloride can potentially lead to the formation of phosphorylated byproducts. Use the recommended stoichiometry and consider purification methods like recrystallization to remove such impurities. | |
| Low yield of this compound (Final Product) | Incomplete methoxylation of 2-Amino-4,6-dichloropyrimidine. | Ensure the use of a sufficient amount of sodium methoxide. The reaction is typically carried out in methanol (B129727). Monitor the reaction by TLC or another appropriate method to ensure it goes to completion. |
| Hydrolysis of the methoxy (B1213986) groups back to hydroxyl groups. | The presence of water during the methoxylation or work-up can lead to the formation of 2-amino-4-hydroxy-6-methoxypyrimidine. Use anhydrous methanol and sodium methoxide, and perform the reaction under anhydrous conditions. | |
| Solvolysis of 2-Amino-4,6-dichloropyrimidine. | If the methoxylation is carried out in a protic solvent other than methanol, or if other nucleophiles are present, unwanted substitution products can form. Use methanol as the solvent for methoxylation. | |
| Product is impure, showing extra peaks in analysis (NMR, LC-MS) | Presence of unreacted starting materials or intermediates. | Optimize reaction times and temperatures for each step to ensure complete conversion. Purify the intermediates at each stage if necessary. |
| Presence of hydrolyzed byproducts (e.g., 2-amino-4-hydroxy-6-methoxypyrimidine). | As mentioned, strictly anhydrous conditions are crucial, especially during the methoxylation step. Purify the final product by recrystallization from a suitable solvent like ethyl acetate (B1210297) to remove more polar impurities.[1] | |
| N-methylation of the 2-amino group. | While less commonly reported for this specific molecule, methylation of the exocyclic amino group is a potential side reaction with strong methylating agents. The use of milder methylating agents like dimethyl carbonate may reduce this possibility. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic routes. The traditional route involves the condensation of a guanidine salt with a dialkyl malonate to form 2-amino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a reagent like phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine, which is subsequently reacted with sodium methoxide to produce the final product.[1] A more modern and greener approach often starts from malononitrile (B47326) and utilizes reagents like dimethyl carbonate for methylation, avoiding the use of hazardous phosphorus oxychloride.[1]
Q2: What is the role of sodium methoxide in the first step of the traditional synthesis?
A2: Sodium methoxide acts as a strong base to deprotonate the guanidine and the active methylene (B1212753) group of the dialkyl malonate, facilitating the cyclization and condensation reaction to form the pyrimidine (B1678525) ring of 2-amino-4,6-dihydroxypyrimidine.
Q3: Why is it crucial to control the temperature during the chlorination step with phosphorus oxychloride?
A3: The reaction of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride is exothermic. If the temperature is too high (e.g., above 90°C), the yield of the desired 2-amino-4,6-dichloropyrimidine can decrease due to an increase in side reactions.[2] It is important to maintain the temperature within the optimal range to ensure high yield and purity.
Q4: Can water be used as a solvent in any of the synthetic steps?
A4: It is generally recommended to avoid water in most steps, as it can lead to the hydrolysis of intermediates. For example, one synthetic method explicitly avoids water to prevent the formation of hydrolysates from the intermediate 1,3-dimethoxypropanediimine dihydrochloride. However, water is used during the work-up of the 2-amino-4,6-dihydroxypyrimidine synthesis to dissolve the product salt before precipitation by pH adjustment.[1]
Q5: What are some common impurities to look out for in the final product?
A5: Common impurities can include unreacted starting materials or intermediates such as 2-amino-4,6-dichloropyrimidine. Hydrolysis of a methoxy group can lead to the formation of 2-amino-4-hydroxy-6-methoxypyrimidine. In some cases, over-methylation could potentially lead to N-methylation of the 2-amino group, though this is less commonly reported.
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: Ethyl acetate is a commonly used solvent for the recrystallization and purification of the final product.[1]
Experimental Protocols
Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate 1)
-
In a 500 mL four-necked flask, combine guanidine nitrate (B79036) (e.g., 48.8 g, 1 molar equivalent) and diethyl malonate (e.g., 64 g, 1 molar equivalent).
-
Add anhydrous methanol (e.g., 10 g) and stir the mixture.
-
Slowly add a solution of sodium methoxide in methanol (e.g., 216 g of a commercial solution, 3 molar equivalents) dropwise at a temperature of 40°C over approximately 1 hour.
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After the addition is complete, heat the mixture to 68°C and reflux for 3.5 hours.
-
Distill off the methanol.
-
To the remaining white solid, add water to dissolve it completely.
-
Filter to remove any insoluble material.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 M HCl solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.[1]
Synthesis of this compound from 2-Amino-4,6-dihydroxypyrimidine using Dimethyl Carbonate
-
In a high-pressure reactor, place 2-amino-4,6-dihydroxypyrimidine (e.g., 25.4 g, 1 molar equivalent), dimethyl carbonate (e.g., 72 g, 4 molar equivalents), and a catalyst such as potassium carbonate (e.g., 1.38 g).
-
Seal the reactor and heat the mixture to 140°C for 8 hours.
-
After cooling, filter the reaction mixture to remove insoluble solids.
-
The filtrate is distilled under reduced pressure to obtain the crude product.
-
The crude product is then dissolved in ethyl acetate and refluxed for 30 minutes.
-
Cool the solution to allow for recrystallization.
-
Filter the mixture to collect the pure this compound.[1]
Visualizations
Caption: Traditional synthetic pathway for this compound.
Caption: Common side reactions in the synthesis of this compound.
References
optimization of reaction conditions for 2-Amino-4,6-dimethoxypyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP), a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most prevalent synthesis routes for this compound start from either guanidine (B92328) salts (like guanidine nitrate) and a malonic ester (such as diethyl malonate or dimethyl malonate) or from malononitrile (B47326).[2][3][4][5]
Q2: I am experiencing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or suboptimal temperature is a common issue. The choice of base and solvent can also significantly impact the yield. For instance, in the guanidine-based synthesis, the molar ratio of reactants and the type of base used are critical.[3][4] In syntheses starting from malononitrile, controlling the reaction temperature and the addition rate of reagents is crucial to prevent side reactions.[6][7] Impurities in starting materials or the presence of moisture can also lead to lower yields.
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities can include unreacted starting materials, intermediates, or byproducts from side reactions. For example, in the chlorination step of one of the guanidine-based routes, byproducts like 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride can form.[5] Purification is typically achieved through recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or toluene (B28343).[4][8] The use of activated charcoal can also help in removing colored impurities.[6]
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, some of the reagents used in the synthesis of ADMP are hazardous. For example, phosphorus oxychloride, used as a chlorinating agent in some methods, is highly corrosive and reacts violently with water.[5] When using hydrogen chloride gas, it is important to have a well-ventilated workspace and proper scrubbing solutions to neutralize any excess gas.[6] Always consult the safety data sheets (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Optimize reaction time and temperature based on the specific protocol. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal reactant ratio | - Carefully control the stoichiometry of the reactants. For the malononitrile route, a slight excess of cyanamide (B42294) has been shown to be beneficial.[3] | |
| Presence of moisture | - Use anhydrous solvents and dry glassware, especially in reactions sensitive to water. | |
| Inefficient purification | - Optimize the recrystallization process by selecting an appropriate solvent and cooling rate. | |
| Impure Product | Formation of byproducts | - In the chlorination step with POCl₃, control the temperature to minimize the formation of phosphorylated byproducts. - In the cyclization step of the malononitrile route, avoid excessive heating which can lead to decomposition. |
| Unreacted starting materials | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. - Adjust reaction time or temperature if the reaction is stalling. | |
| Colored impurities | - Treat the crude product with activated charcoal in a suitable solvent before recrystallization.[6] | |
| Reaction Stalls | Inactive catalyst or reagent | - Use fresh or properly stored catalysts and reagents. - Ensure the base used (e.g., sodium methoxide) has not decomposed. |
| Poor solubility of reactants | - Choose a solvent system in which all reactants have adequate solubility at the reaction temperature. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize | - Try different recrystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization. - Isolate the product via column chromatography if recrystallization is unsuccessful. |
Experimental Protocols
Synthesis via Guanidine Nitrate (B79036) and Diethyl Malonate
This method involves the cyclization of guanidine nitrate with diethyl malonate, followed by chlorination and methoxylation.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (B16511)
-
In a four-necked flask, combine guanidine nitrate and diethyl malonate in a 1:1 to 1.5:1 molar ratio with anhydrous methanol (B129727).[4]
-
Stir the mixture to obtain a uniform solution.
-
Slowly add a solution of sodium methoxide (B1231860) in methanol at a temperature of 40-60°C.
-
After the addition is complete, heat the mixture to reflux (around 68°C) for approximately 3.5 hours.[4]
-
Distill off the methanol. The remaining solid is crude 2-amino-4,6-dihydroxypyrimidine.
-
The crude product can be purified by dissolving in water, filtering, and then acidifying the filtrate with HCl to a pH of 5-6 to precipitate the purified product.[4]
Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine (B145751) This step involves the use of hazardous materials like phosphorus oxychloride and should be performed with extreme caution in a well-ventilated fume hood.
-
The 2-amino-4,6-dihydroxypyrimidine is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃).[5] This step is often carried out in the presence of a base like N,N-dimethylaniline.
Step 3: Synthesis of this compound
-
The resulting 2-amino-4,6-dichloropyrimidine is then reacted with sodium methoxide in methanol to yield the final product, this compound.[3]
-
The product is typically isolated by filtration and purified by recrystallization.
Synthesis via Malononitrile
This route is often considered more environmentally friendly as it avoids the use of phosphorus oxychloride.[8]
Step 1: Synthesis of 1,3-Dimethoxypropane-1,3-diimine Dihydrochloride
-
Charge a reactor with toluene and malononitrile.[6]
-
Cool the mixture to 0-20°C and add methanol.
-
Pass dry hydrogen chloride gas through the reaction mixture while maintaining the temperature.[6] The reaction is complete when the formation of a thick slurry is observed.
Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propenimidate
-
Prepare a solution of sodium bicarbonate and 50% cyanamide in water and cool it to 0-5°C.[6]
-
Slowly add the slurry from Step 1 to this solution.
-
Stir the reaction mixture, and the product will precipitate.
Step 3: Cyclization to this compound
-
The intermediate from Step 2 is then refluxed in a solvent like toluene to induce cyclization and form this compound.[5][6]
-
The product can be purified by cooling the solution to induce crystallization, followed by filtration and washing.
Data Presentation
Table 1: Comparison of Reaction Conditions for ADMP Synthesis
| Parameter | Guanidine Nitrate Route | Malononitrile Route |
| Starting Materials | Guanidine nitrate, Diethyl malonate | Malononitrile, Methanol, Cyanamide |
| Key Reagents | Sodium methoxide, Phosphorus oxychloride | Hydrogen chloride, Sodium bicarbonate |
| Solvents | Methanol, Toluene | Toluene, Water |
| Typical Yield | ~80% (three steps)[5] | ~75-82.8% (overall)[3][5] |
| Key Advantage | Relatively inexpensive starting materials.[5] | Avoids the use of hazardous phosphorus oxychloride, more environmentally friendly.[8] |
| Key Disadvantage | Use of hazardous POCl₃, generation of acidic wastewater.[5] | Requires careful control of anhydrous conditions for HCl gas.[7] |
Visualizations
Caption: Synthesis of ADMP from Guanidine Nitrate.
Caption: Synthesis of ADMP from Malononitrile.
Caption: Troubleshooting Decision Tree for ADMP Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 4. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 6. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 7. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dimethoxypyrimidine. The following information addresses common impurities and their removal based on established synthesis and purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. The most common sources include:
-
Unreacted Starting Materials: Depending on the synthesis method, residual starting materials such as guanidine (B92328) salts (e.g., guanidine nitrate), malonic acid derivatives (e.g., diethyl malonate), or malononitrile (B47326) can remain in the final product.[1][2]
-
Incomplete Reactions: Intermediate products from the synthesis can be present if the reaction does not go to completion. A key intermediate that can appear as an impurity is 2-amino-4,6-dihydroxypyrimidine, especially in syntheses involving a methylation step.[1] Another potential intermediate impurity is 3-amino-3-methoxy-N-cyano-2-propionamidine.[3]
-
Side Reaction Products: Byproducts from unintended side reactions during synthesis can also lead to impurities. For instance, hydrolysis of intermediates can occur, particularly if water is not excluded from the reaction.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification steps (e.g., toluene (B28343), ethyl acetate (B1210297), methanol) and reagents like phosphorus oxychloride (in older methods) can be present in trace amounts.[1][2][4]
Q2: My final product has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish discoloration in this compound often indicates the presence of colored impurities, which may arise from side reactions or the use of certain solvents like toluene that can become contaminated and need periodic replacement.[3] To remove the color and improve purity, treatment with activated charcoal followed by recrystallization is an effective method.[5]
Q3: I am observing a higher-than-expected level of organic salts in my product. What is the recommended removal method?
A3: Organic salts are common impurities, especially from neutralization steps in the synthesis. A simple and effective method for their removal is to wash the product with water.[3] The high solubility of these salts in water allows for their efficient separation from the less soluble desired product.
Q4: How can I improve the overall purity of my this compound?
A4: Several purification techniques can be employed to enhance the purity of the final product. The choice of method depends on the nature of the impurities present. Common and effective methods include:
-
Recrystallization: This is a widely used technique for purifying solid compounds. Solvents such as ethyl acetate, toluene, and methanol (B129727) have been successfully used for the recrystallization of this compound.[1][3][4]
-
High Vacuum Rectification: For volatile impurities or for achieving very high purity, high vacuum rectification (distillation) can be employed.[3]
-
Washing: As mentioned, washing with water is effective for removing water-soluble impurities like organic salts.[3]
-
Activated Charcoal Treatment: This is useful for removing colored impurities and other minor organic byproducts.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity (<98%) | Incomplete reaction, presence of unreacted starting materials or intermediates. | Optimize reaction conditions (temperature, time). Purify the crude product using recrystallization or high vacuum rectification. |
| Presence of 2-amino-4,6-dihydroxypyrimidine | Incomplete methylation step. | Ensure complete methylation by optimizing reaction time, temperature, and reagent stoichiometry. Purify via recrystallization. |
| Residual Solvents | Inadequate drying. | Dry the product under vacuum at an appropriate temperature to remove residual solvents. |
| Inconsistent Yields | Side reactions, such as hydrolysis of intermediates. | Use anhydrous solvents and reagents to minimize water-induced side reactions.[3] |
Data on Product Purity
The following table summarizes the purity of this compound achieved through different purification methods as reported in various synthetic procedures.
| Purification Method | Solvent/Conditions | Achieved Purity | Reference |
| High Vacuum Rectification | Vacuum at 1mmHg | 99.80 - 99.88% | [3] |
| Recrystallization | Ethyl Acetate | Pure Product | [1] |
| Recrystallization | Toluene | >99% | [4] |
| Recrystallization | Methanol | - | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate (70-90°C) until fully dissolved.[1]
-
If colored impurities are present, add a small amount of activated charcoal and reflux for a short period (e.g., 30 minutes).[1][5]
-
Filter the hot solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool down slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: High Vacuum Rectification
-
Place the crude this compound in a distillation flask suitable for vacuum distillation.
-
Connect the flask to a high vacuum pump and a distillation apparatus.
-
Gradually reduce the pressure to approximately 1 mmHg.[3]
-
Heat the flask to the boiling point of this compound under the applied vacuum.
-
Collect the distilled product in a receiving flask.
-
The purified product will solidify upon cooling.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Common impurities arising from a typical synthesis route.
References
- 1. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
troubleshooting guide for the synthesis of sulfonylurea herbicides
This guide provides troubleshooting assistance and frequently asked questions for researchers and scientists involved in the synthesis of sulfonylurea herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for sulfonylurea herbicides?
A1: The most prevalent method for synthesizing sulfonylurea herbicides involves the reaction of a sulfonyl isocyanate with a heterocyclic amine.[1][2] The sulfonyl isocyanate is often prepared from the corresponding sulfonamide. Alternative, safer methods that avoid the use of hazardous isocyanates are also being developed, such as reacting sulfonamides with carbamates.[1][3]
Q2: What are the primary challenges encountered during the synthesis of sulfonylurea herbicides?
A2: Common challenges include low reaction yields, the formation of impurities, and difficulties in handling reagents like sulfonyl isocyanates, which are sensitive to moisture and can be hazardous.[1] Scaling up the synthesis from laboratory to production scale can also present issues with temperature control and reaction kinetics.[4]
Q3: What are some common impurities that can form during synthesis?
A3: Impurities can arise from side reactions, unreacted starting materials, or the degradation of the product. For example, the hydrolysis of the sulfonylurea bridge can occur in the presence of moisture. Other potential impurities include self-condensation products of the isocyanate or reactions with solvent impurities. The formation of byproducts can be influenced by reaction temperature and the purity of the starting materials.
Q4: How can the purity of the synthesized sulfonylurea herbicide be assessed?
A4: The purity of sulfonylurea herbicides is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
Low Yield
Problem: The final yield of the sulfonylurea herbicide is significantly lower than expected.
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratio of the sulfonyl isocyanate (or its precursor) to the amine is correct. An excess of one reactant may be necessary to drive the reaction to completion. - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC. If starting materials are still present, extend the reaction time. - Optimize Temperature: The reaction temperature can significantly impact the reaction rate. Gradually increase the temperature while monitoring for the formation of byproducts. Some syntheses benefit from reduced pressure to lower the reaction temperature and minimize side reactions.[5] |
| Degradation of Reactants or Product | - Moisture Control: Sulfonyl isocyanates are highly reactive towards water. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Temperature Control: Excessive heat can lead to the decomposition of the sulfonylurea product. Maintain a stable and optimized reaction temperature. |
| Side Reactions | - Isocyanate Self-Condensation: If the concentration of the sulfonyl isocyanate is too high or the reaction temperature is excessive, it can react with itself. Add the isocyanate solution dropwise to the amine solution to maintain a low instantaneous concentration. - Reaction with Solvent: Ensure the solvent is inert and free of reactive impurities (e.g., water, alcohols). |
| Product Loss During Workup | - Optimize pH for Precipitation/Extraction: The solubility of sulfonylureas can be pH-dependent. Adjust the pH of the reaction mixture to ensure complete precipitation of the product before filtration. For liquid-liquid extractions, perform extractions at the optimal pH for your specific product. - Recrystallization Solvent: Choose a recrystallization solvent system that provides good recovery of the pure product. Test a range of solvents to find the optimal balance between solubility at high temperature and insolubility at low temperature. |
High Impurity Levels
Problem: The final product is contaminated with significant levels of impurities.
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | - Drive Reaction to Completion: Refer to the "Incomplete Reaction" section under "Low Yield". - Purification: Use column chromatography or recrystallization to remove unreacted starting materials. Hot filtration can be effective in removing more soluble starting materials from the less soluble product.[5] |
| Formation of Side Products | - Optimize Reaction Conditions: As detailed in the "Low Yield" section, controlling temperature, addition rate, and stoichiometry can minimize side reactions. - Alternative Synthetic Route: If side reactions are persistent, consider a different synthetic approach, such as using a carbamate (B1207046) intermediate instead of a sulfonyl isocyanate to avoid isocyanate-related side products.[1] |
| Hydrolysis of Product | - Strict Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture. - Workup Conditions: Avoid prolonged exposure to acidic or basic aqueous conditions during the workup, as this can promote hydrolysis of the sulfonylurea linkage. |
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield and Purity of Nicosulfuron Synthesis [5]
| Intermediate | Reaction Temperature (°C) | Pressure | Yield (%) | Purity (%) |
| 2-sulfamide ethyl formate-N, N-dimethylnicotinamide | 90 | Reduced | 99.5 | 98.4 |
| 2-sulfamide ethyl formate-3-ethylsulfonylpyridine | 90 | Reduced | 97.2 | 96.4 |
| 2-sulfamide ethyl formate-3-trifluoromethylpyridine | 90 | Reduced | 95.3 | 96.7 |
Data adapted from a patent describing a method to improve yield and purity by removing ethanol (B145695) byproduct under reduced pressure.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonylurea Herbicide via a Sulfonyl Isocyanate Intermediate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriate sulfonamide
-
Phosgene (B1210022) or a phosgene substitute (e.g., triphosgene)
-
Inert anhydrous solvent (e.g., toluene, chlorobenzene)
-
Heterocyclic amine
-
Anhydrous base (e.g., pyridine, triethylamine) - if necessary
Procedure:
Step 1: Synthesis of the Sulfonyl Isocyanate
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the sulfonamide and the inert anhydrous solvent.
-
Heat the mixture to reflux.
-
Slowly add a solution of phosgene or a phosgene substitute in the same solvent through the dropping funnel. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Continue refluxing the reaction mixture until the reaction is complete (monitor by IR spectroscopy for the disappearance of the N-H stretch of the sulfonamide and the appearance of the isocyanate peak at ~2250-2275 cm⁻¹).
-
Remove the excess phosgene and solvent under reduced pressure. The crude sulfonyl isocyanate can be used directly in the next step or purified by vacuum distillation if necessary.
Step 2: Synthesis of the Sulfonylurea
-
In a separate flame-dried flask, dissolve the heterocyclic amine in an inert anhydrous solvent.
-
Cool the amine solution in an ice bath.
-
Slowly add the crude sulfonyl isocyanate solution from Step 1 to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or HPLC).
-
The sulfonylurea product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Visualizations
Caption: A generalized experimental workflow for the two-step synthesis of sulfonylurea herbicides.
Caption: A decision tree for troubleshooting common issues in sulfonylurea herbicide synthesis.
References
Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxypyrimidine - Chlorination Step Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the chlorination step in the synthesis of derivatives of 2-Amino-4,6-dimethoxypyrimidine. The guidance is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when attempting to chlorinate this compound?
A1: Direct chlorination of this compound presents several challenges. The pyrimidine (B1678525) ring is activated by the amino and methoxy (B1213986) groups, but the amino group itself can react with common chlorinating agents like phosphorus oxychloride (POCl₃). Key challenges include:
-
Side reactions with the amino group: The amino group can be converted to a phosphoramidic dichloride intermediate when using POCl₃.
-
Ring decomposition: The activated ring system can be susceptible to degradation under harsh chlorination conditions, leading to tar formation and low yields.
-
Low reactivity or incomplete conversion: Achieving full conversion without degrading the starting material can be difficult to control.
-
Product purification: Separating the desired chlorinated product from starting material, byproducts, and decomposition products can be challenging.
Q2: Is direct chlorination of this compound the recommended synthetic route?
A2: While direct chlorination is theoretically possible, it is not the most common or highest-yielding method reported in the literature. A more established route for producing chlorinated pyrimidines involves the chlorination of a dihydroxy-pyrimidine precursor, followed by other functional group interconversions. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) is often chlorinated to 2-amino-4,6-dichloropyrimidine. Another approach to replace the amino group with a chlorine atom is via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by treatment with a copper(I) chloride source. However, this method is also reported to have low yields for this substrate, in the range of 30%.[1]
Q3: What are the most common chlorinating agents used for pyrimidine systems?
A3: Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for converting hydroxyl groups on pyrimidine rings to chlorides.[2] It is often used in excess and can also act as the solvent. For replacing an amino group, a Sandmeyer reaction is a classic method, which involves sodium nitrite (B80452) in the presence of a strong acid and a copper(I) salt.[3][4][5][6]
Q4: How can I monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate (B83412) or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Chlorinating Agent: POCl₃ is moisture-sensitive. 2. Insufficient Reaction Temperature: The reaction may require heating to proceed at an adequate rate. 3. Incorrect Stoichiometry: Molar ratios of reactants are critical. 4. Presence of Moisture: Water will deactivate POCl₃. | 1. Use a fresh or recently distilled bottle of POCl₃. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Typical temperatures for similar reactions range from 70-110°C.[2][7] 3. Ensure the correct molar ratios are being used. An excess of POCl₃ is often required. 4. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark, Tarry Residue | 1. Excessively High Reaction Temperature: The starting material or product may be decomposing. 2. Prolonged Reaction Time: Extended heating can lead to degradation. | 1. Lower the reaction temperature. Consider running the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Multiple Products/Byproducts Observed | 1. Reaction of the Amino Group: The amino group can react with POCl₃ to form a phosphoramidic dichloride.[7] 2. Over-chlorination: If other positions on the ring are susceptible to chlorination. 3. Hydrolysis during workup: The chlorinated product may be hydrolyzing back to the starting material or other hydroxy-containing byproducts. | 1. This byproduct can often be hydrolyzed back to the amino group during a careful aqueous workup.[7] 2. Use milder reaction conditions (lower temperature, shorter reaction time) and carefully control the stoichiometry of the chlorinating agent. 3. Perform the quench at low temperatures by slowly adding the reaction mixture to ice. Neutralize the acidic mixture promptly with a base like sodium bicarbonate or sodium hydroxide (B78521) solution. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization. 2. Incomplete removal of POCl₃: Residual POCl₃ can interfere with isolation. | 1. Attempt to purify the crude product using column chromatography on silica (B1680970) gel. 2. Ensure complete removal of excess POCl₃ under reduced pressure before the workup procedure. |
Experimental Protocols
General Protocol for Chlorination of a Hydroxypyrimidine (Adapted for troubleshooting)
This protocol is for the chlorination of a hydroxypyrimidine and can be adapted for attempts to chlorinate amino-substituted pyrimidines, keeping in mind the potential for side reactions with the amino group.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the pyrimidine starting material.
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃) (typically 2 to 5 equivalents) to the flask. If a solvent is used, an inert solvent such as acetonitrile (B52724) or ethylene (B1197577) dichloride can be employed.[7]
-
Addition of Base (Acid Scavenger): In many procedures, a tertiary amine base like N,N-dimethylaniline or triethylamine (B128534) (1 to 2 equivalents) is added slowly through the dropping funnel. This helps to neutralize the HCl generated during the reaction.[7]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate or dilute sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the chlorination of this compound.
Reaction Pathway Considerations
Caption: Potential reaction pathways in the chlorination of this compound.
References
- 1. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oxfordreference.com [oxfordreference.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Greener Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the greener synthesis of 2-Amino-4,6-dimethoxypyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common greener alternative starting materials for the synthesis of this compound?
A1: Traditional synthesis routes often involve hazardous reagents. Greener alternatives focus on utilizing less toxic and more readily available starting materials. Common greener starting points include:
-
Malononitrile (B47326): This is a key raw material in several greener routes that avoid harsh chlorinating agents.[1][2][3]
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Diethyl Malonate and Guanidine (B92328) Nitrate (B79036): This combination is used in routes that aim to replace more hazardous traditional reagents.[4][5] A key improvement in greener synthesis is the use of dimethyl carbonate as a methylating agent, which is more environmentally friendly than dimethyl sulfate (B86663) or methyl iodide.[4]
Q2: What are the main advantages of using dimethyl carbonate (DMC) as a methylating agent?
A2: Dimethyl carbonate is considered a green methylating agent due to several advantages over traditional reagents like dimethyl sulfate and methyl iodide.[4] These advantages include:
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Environmental Friendliness: DMC is biodegradable and has low toxicity.
-
Safety: It is safer to handle and store compared to the highly toxic and carcinogenic dimethyl sulfate.
-
Reduced Waste: Reactions with DMC can lead to a significant reduction in the generation of waste products.[4]
Q3: Are there any catalyst-free methods for the synthesis of this compound?
A3: While many greener synthesis routes for this compound utilize catalysts to improve efficiency and yield, some methods aim to minimize or eliminate their use. For instance, certain thermal cyclization steps can proceed without a catalyst, although this may require higher temperatures.[2] However, catalyzed reactions, such as those using Lewis acidic ionic liquids, can offer significantly higher yields under milder conditions.[6]
Q4: What is the role of microwave-assisted synthesis in providing a greener route?
A4: Microwave-assisted synthesis is a green chemistry technique that can significantly improve the synthesis of pyrimidine (B1678525) derivatives.[7][8][9][10][11] Its main advantages include:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.
-
Increased Yields: It often leads to higher product yields.
-
Energy Efficiency: It is a more energy-efficient heating method compared to conventional heating.
Troubleshooting Guides
Route 1: Synthesis from Malononitrile
This route typically involves the reaction of malononitrile with methanol (B129727) to form a key intermediate, followed by cyclization.
Issue 1: Low overall yield (below 70%).
-
Possible Cause 1: Incomplete initial reaction. The formation of the dimethoxy propane (B168953) diimine intermediate is crucial. Ensure that the reaction goes to completion by monitoring it with appropriate analytical techniques (e.g., TLC, GC-MS).
-
Troubleshooting 1:
-
Verify the quality and dryness of the methanol and other solvents. Water can interfere with the reaction.
-
Ensure the efficient introduction of dry hydrogen chloride gas if the procedure requires it, maintaining the recommended temperature (e.g., 0-10°C).[1]
-
Consider using a catalyst as described in some patents to drive the reaction forward.[1]
-
-
Possible Cause 2: Degradation of intermediates. Some intermediates in this synthesis pathway can be thermally unstable.
-
Troubleshooting 2:
-
Maintain the recommended temperature ranges for each step. For the cyclization step, a temperature of 130-140°C might be optimal.[1]
-
Minimize the time between steps to prevent intermediate degradation.
-
-
Possible Cause 3: Inefficient cyclization. The final ring-closing step is critical for yield.
-
Troubleshooting 3:
-
If using a catalyst for cyclization, ensure its proper activation and loading.
-
The choice of solvent for the cyclization can be important. Toluene (B28343) is often a preferred solvent for recrystallization.[1]
-
Issue 2: Product purity is below 99%.
-
Possible Cause 1: Presence of side products. Incomplete reactions or side reactions can lead to impurities.
-
Troubleshooting 1:
-
Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts.
-
The pH of the reaction mixture can be critical, especially during the cyanamide (B42294) substitution step (an optimal pH of 8-9 is suggested).[1]
-
-
Possible Cause 2: Ineffective purification. The final product may not be sufficiently purified.
-
Troubleshooting 2:
-
Recrystallization is a key purification step. Experiment with different solvents to find the one that gives the best crystal quality and impurity rejection. Toluene is a recommended solvent.[1]
-
Ensure that the crude product is properly washed to remove any residual reactants or catalysts.
-
Route 2: Synthesis from Diethyl Malonate and Guanidine Nitrate with Dimethyl Carbonate
This greener route avoids harsh chlorinating agents by using dimethyl carbonate for methylation.
Issue 1: Low yield in the methylation step.
-
Possible Cause 1: Inefficient methylation reaction. The reaction between 2-amino-4,6-dihydroxypyrimidine (B16511) and dimethyl carbonate may be slow or incomplete.
-
Troubleshooting 1:
-
The use of a catalyst can significantly improve the yield. Catalysts such as K2CO3, NaOH, or hydrotalcite have been shown to be effective.[4]
-
Optimize the reaction temperature and pressure. A temperature of around 140°C is often used.[4]
-
Ensure the correct molar ratio of reactants. An excess of dimethyl carbonate may be required.
-
-
Possible Cause 2: Catalyst deactivation. The catalyst may lose its activity during the reaction.
-
Troubleshooting 2:
-
Ensure the catalyst is of high quality and handled correctly.
-
If using a heterogeneous catalyst like hydrotalcite, ensure proper stirring to maintain good contact with the reactants.
-
Issue 2: Difficulty in isolating the final product.
-
Possible Cause 1: Complex reaction mixture. The reaction mixture may contain unreacted starting materials, catalyst, and byproducts.
-
Troubleshooting 1:
-
Possible Cause 2: Inefficient recrystallization.
-
Troubleshooting 2:
-
Ethyl acetate (B1210297) is a suitable solvent for the recrystallization of this compound in this route.[4]
-
Ensure the crude product is fully dissolved at an elevated temperature and then cooled slowly to obtain pure crystals.
-
Quantitative Data Summary
| Synthesis Route | Key Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |
| From Malononitrile | Malononitrile, Methanol | Specific catalyst (Cat-1, Cat-2) | Special Solvents, Toluene (recrystallization) | Imidization, cyanamide substitution, aromatic cyclization (65-150°C) | >77% (total) | >99% | [1] |
| From Diethyl Malonate | Diethyl Malonate, Guanidine Nitrate, Dimethyl Carbonate | K2CO3 | Methanol, Ethyl Acetate (recrystallization) | Cyclization followed by methylation (140°C) | 28.6% | Not specified | [4] |
| From Diethyl Malonate | Diethyl Malonate, Guanidine Nitrate, Dimethyl Carbonate | Hydrotalcite | Methanol, Ethyl Acetate (recrystallization) | Cyclization followed by methylation (140°C) | Not specified | Not specified | [4] |
| From 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) | AMCP | Et3NHCl-2ZnCl2 (Lewis acidic ionic liquid) | Not specified | Catalytic cyclization (50°C, 3h) | up to 94.8% | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis from Malononitrile (Based on CN103159684B)
-
Step 1: Synthesis of Dimethoxy Propane Diimine: In a suitable reactor, add malononitrile and methanol. Cool the mixture to 0-10°C. Under stirring, introduce dry hydrogen chloride gas while maintaining the pressure at 0.1-0.5 MPa. Continue the reaction for 4-7 hours. After the reaction, degas the system and filter to obtain a solution of the intermediate.
-
Step 2: Cyanamide Substitution: Adjust the pH of the intermediate solution to 8-9. The reaction can be carried out at a temperature between -20 to 60°C (preferably 40-50°C).
-
Step 3: Aromatic Cyclization: To the solution from Step 2, add a specific catalyst (Cat-2). Heat the mixture to 65-150°C (preferably 130-140°C) and react for 3-8 hours. After the reaction, cool the mixture to allow precipitation of the crude product.
-
Purification: Collect the crude product by filtration and recrystallize from toluene to obtain pure this compound.
Protocol 2: Synthesis from Diethyl Malonate and Dimethyl Carbonate (Based on CN102898382A)
-
Step 1: Synthesis of 2-amino-4,6-dihydroxypyrimidine: In a four-necked flask, mix guanidine nitrate and diethyl malonate in anhydrous methanol. Add liquid sodium methoxide (B1231860) dropwise at 40-60°C. Heat the mixture to 68°C and reflux for 3.5 hours. Distill off the methanol to obtain a white solid.
-
Step 2: Methylation: In a high-pressure reactor, add the 2-amino-4,6-dihydroxypyrimidine from Step 1, dimethyl carbonate, and a catalyst (e.g., 1.38g K2CO3 for 25.4g of the pyrimidine). Heat the mixture to 140°C for 8 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove insoluble solids by filtration. Distill the filtrate under reduced pressure (0.05 atm, 40°C) to obtain the crude product. Dissolve the crude product in ethyl acetate, reflux for 30 minutes, and then cool to recrystallize. Filter to obtain the pure this compound.
Visualizations
Caption: Comparative workflow of two greener synthesis routes for this compound.
Caption: Logical workflow for troubleshooting common issues in synthesis.
References
- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. View of Conventional and microwave assisted synthesis of 2-amino-4,6-diaryl pyrimidine derivatives and their cytotoxic, anti-oxidant activities [eurjchem.com]
- 9. Microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]
- 11. pubs.rsc.org [pubs.rsc.org]
minimizing byproduct formation in the methoxylation of 2-amino-4,6-dichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the methoxylation of 2-amino-4,6-dichloropyrimidine (B145751). Our goal is to help you minimize byproduct formation and optimize your reaction conditions for the successful synthesis of 2-amino-4-chloro-6-methoxypyrimidine (B129847) and 2-amino-4,6-dimethoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the methoxylation of 2-amino-4,6-dichloropyrimidine?
A1: The most frequently encountered byproducts are:
-
Unreacted Starting Material: Residual 2-amino-4,6-dichloropyrimidine.
-
Di-substituted Product: this compound, which is formed when the reaction proceeds past the mono-substitution stage.
-
Starting Material Impurities: A significant byproduct from the synthesis of 2-amino-4,6-dichloropyrimidine is 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride. This impurity can be carried over and may interfere with the methoxylation reaction. It can be hydrolyzed to the desired starting material.[1][2]
Q2: How can I selectively synthesize the mono-methoxylated product, 2-amino-4-chloro-6-methoxypyrimidine?
A2: Selective mono-methoxylation can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Stoichiometry: Use a limited amount of sodium methoxide (B1231860) (typically 1.0 to 1.1 equivalents).
-
Temperature Control: Perform the initial addition of sodium methoxide at a low temperature (e.g., below 20°C) to control the reaction rate and improve selectivity. The reaction mixture can then be gently warmed (e.g., to 20-60°C) to ensure complete conversion of the starting material.[3]
-
Solvent Choice: Polar aprotic solvents like acetone (B3395972) are effective for this reaction.[3]
Q3: What reaction conditions favor the formation of the di-methoxylated product, this compound?
A3: To favor the formation of the di-substituted product, you should use:
-
An excess of sodium methoxide (at least 2.0 equivalents).
-
Potentially higher reaction temperatures and longer reaction times to drive the reaction to completion.
Q4: My starting material, 2-amino-4,6-dichloropyrimidine, seems impure. How can I purify it?
A4: If your starting material is contaminated with byproducts from its synthesis, such as 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride, a hydrolysis step can be performed. This involves treating the crude material with water to convert the phosphoramidic dichloride byproduct into the desired 2-amino-4,6-dichloropyrimidine.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-methoxylated product. | 1. Incomplete reaction. 2. Formation of the di-substituted byproduct. 3. Impure starting material. | 1. Increase the reaction time or slightly increase the reaction temperature after the initial low-temperature addition. 2. Reduce the equivalents of sodium methoxide. Ensure slow, controlled addition at low temperatures. 3. Purify the starting material via recrystallization or by performing a hydrolysis step to convert synthesis byproducts. |
| Significant amount of unreacted 2-amino-4,6-dichloropyrimidine remaining. | 1. Insufficient sodium methoxide. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Ensure accurate measurement of reagents. Use a slight excess (e.g., 1.05 equivalents) of sodium methoxide. 2. After the initial low-temperature addition, allow the reaction to warm to a higher temperature (e.g., 30-40°C) and stir for a longer period.[3] 3. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. |
| Excessive formation of the di-substituted byproduct (this compound). | 1. Too much sodium methoxide used. 2. Reaction temperature is too high. 3. Poor temperature control during addition of methoxide. | 1. Carefully control the stoichiometry of sodium methoxide to be near 1.0 equivalent. 2. Maintain a low temperature during the addition of the methoxide and avoid excessive heating during the reaction. 3. Add the sodium methoxide solution dropwise to the reaction mixture while vigorously stirring and monitoring the internal temperature. |
| Reaction is sluggish or does not go to completion. | 1. Poor quality of sodium methoxide. 2. Inappropriate solvent. | 1. Use freshly prepared or high-quality commercial sodium methoxide. 2. Ensure the use of a suitable polar aprotic solvent such as acetone or DMF. Ensure the solvent is dry. |
| Formation of unknown impurities. | 1. Degradation of the starting material or product under harsh basic conditions. 2. Side reactions with solvent impurities. | 1. Avoid excessively high temperatures and prolonged reaction times in the presence of a strong base. 2. Use high-purity, dry solvents. |
Quantitative Data
The following table summarizes the results from an optimized protocol for the selective synthesis of 2-amino-4-chloro-6-methoxypyrimidine.[3]
| Parameter | Value |
| Yield | 95.3% |
| Purity (by HPLC) | 99.3% |
| Residual 2-amino-4,6-dichloropyrimidine | < 0.2% by weight |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-amino-4-chloro-6-methoxypyrimidine[3]
This protocol is optimized for the selective mono-methoxylation of 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-amino-4,6-dichloropyrimidine (ADCP)
-
Acetone
-
30% Sodium methoxide solution in methanol
-
Activated carbon
-
Water
Procedure:
-
In a reaction vessel, charge 1000 ml of acetone and then introduce 32.8 g of 97.6% pure 2-amino-4,6-dichloropyrimidine (195 mmol).
-
Adjust the temperature of the suspension to 17°C.
-
Add 37.44 g of a 30% sodium methoxide solution (0.208 mol) dropwise at 17°C over approximately 3.5 hours.
-
Stir the mixture at this temperature for an additional hour.
-
Heat the reaction mixture to 30°C for 2 hours.
-
Add 0.8 g of activated carbon to the warm suspension and stir for approximately 1 hour.
-
Filter off the activated carbon and the precipitated sodium chloride.
-
Distill off a significant portion of the acetone.
-
Add water to the residue to precipitate the product.
-
Filter the product, wash with water, and dry under reduced pressure.
Protocol 2: Hydrolysis of 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride[2]
This protocol is for the purification of crude 2-amino-4,6-dichloropyrimidine containing the phosphoramidic dichloride byproduct.
Materials:
-
Crude 2-amino-4,6-dichloropyrimidine
-
Ice water
Procedure:
-
Cool the crude reaction mixture containing 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride.
-
Add the cooled residue to ice water.
-
Stir the mixture at approximately 50°C for 3 hours to facilitate hydrolysis.
-
The resulting slurry contains the purified 2-amino-4,6-dichloropyrimidine.
-
Filter the slurry, wash the cake with water, and dry to obtain the purified product.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the methoxylation of 2-amino-4,6-dichloropyrimidine.
Experimental Workflow
Caption: General experimental workflow for selective mono-methoxylation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
- 1. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of ADMP, categorized by the synthetic route.
Route 1: Synthesis from Malononitrile (B47326)
This pathway involves the formation of an intermediate, 1,3-dimethoxypropanediimine dihydrochloride, followed by reaction with cyanamide (B42294) and subsequent cyclization.
Q1: I am experiencing low yields in the initial reaction of malononitrile and methanol (B129727) with HCl or acetyl chloride. What are the likely causes and solutions?
A1: Low yields in this step are often due to incomplete reaction or side reactions. Consider the following:
-
Moisture: Ensure all reagents and solvents are anhydrous. Water can react with the acid catalyst and intermediates.
-
Temperature Control: Maintain the recommended temperature range (typically 0-20°C) during the introduction of HCl gas or acetyl chloride.[1] Fluctuations can lead to side product formation.
-
Acid Addition: The rate of acid addition is crucial. Too rapid an addition can lead to localized heating and degradation of reactants.
-
Purity of Reagents: Use high-purity malononitrile and methanol to avoid side reactions.
Q2: The cyclization of the intermediate to form ADMP is sluggish or incomplete. How can I improve this step?
A2: Incomplete cyclization can be a significant bottleneck. Here are some troubleshooting steps:
-
Catalyst Choice: While thermal cyclization in a high-boiling solvent like toluene (B28343) is common, the addition of a catalyst can significantly improve the rate and yield. Boric acid has been shown to be an effective catalyst for this step.
-
Temperature and Reaction Time: Ensure the reaction is heated to a sufficient temperature (refluxing toluene, around 110°C) for an adequate duration. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Solvent: While toluene is a common solvent, exploring other high-boiling point, inert solvents like xylene or chlorobenzene (B131634) might be beneficial.[2]
-
Removal of Water: If any water is present, it can inhibit the cyclization. Using a Dean-Stark apparatus to remove water azeotropically during the reaction can be effective.
Route 2: Synthesis from 2-Amino-4,6-dihydroxypyrimidine (B16511) (ADH) via Methylation
This route involves the methylation of ADH using an appropriate methylating agent and catalyst.
Q1: My methylation reaction using dimethyl carbonate (DMC) is giving a low yield of ADMP. What are the key parameters to optimize?
A1: The methylation of ADH with DMC requires careful optimization of the catalyst system and reaction conditions.
-
Catalyst System: This reaction often requires a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) in conjunction with a base such as potassium carbonate (K₂CO₃).[3][4] The choice of both the PTC and the base is critical. Other bases like NaOH and hydrotalcite have also been investigated.[5]
-
Temperature: High temperatures (around 150°C) are typically required for this reaction.[3][4] Ensure your experimental setup can safely reach and maintain this temperature.
-
Molar Ratios: The stoichiometry of ADH, DMC, PTC, and the base is crucial. An excess of DMC is generally used. The optimal molar ratios need to be determined experimentally for your specific setup.[3][4]
-
Reaction Time: These reactions can be slow, often requiring several hours.[3][4] Monitor the reaction to determine the point of maximum conversion without significant decomposition.
Q2: I am observing the formation of mono-methylated or other byproducts. How can I improve the selectivity towards ADMP?
A2: The formation of byproducts is a common challenge. To improve selectivity:
-
Catalyst Screening: Different PTCs can offer varying selectivities. Screening a few options might be necessary.
-
Base Strength: The strength and amount of the base can influence the reaction pathway. A weaker base might lead to incomplete reaction, while a very strong base could promote side reactions.
-
Temperature Profile: A gradual increase to the target temperature might improve selectivity compared to rapid heating.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a Lewis acidic ionic liquid catalyst for the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)?
A1: The use of a Lewis acidic ionic liquid, such as Et₃NHCl-2ZnCl₂, for the cyclization of AMCP to ADMP offers several advantages, including significantly increased reaction rates and high yields (up to 94.8%) under relatively mild conditions (50°C for 3 hours). These catalysts are also reported to have good stability.
Q2: What are the green chemistry advantages of using dimethyl carbonate (DMC) as a methylating agent?
A2: Dimethyl carbonate is considered a green methylating agent because it is less toxic than traditional reagents like dimethyl sulfate (B86663) and methyl halides.[5] Its use can reduce the generation of hazardous waste.
Q3: How can I effectively purify the final this compound product?
A3: Purification of ADMP typically involves the following steps:
-
Filtration: After the reaction, the crude product is often filtered to remove insoluble materials.
-
Washing: The filtered product can be washed with water to remove salts and other water-soluble impurities.[6]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethyl acetate (B1210297) or toluene, is a common method to obtain high-purity ADMP.[2][5]
-
Activated Charcoal Treatment: In some processes, activated charcoal is used to remove colored impurities before the final crystallization.[1]
Q4: Are there any specific safety precautions I should take during the synthesis of ADMP?
A4: Yes, several safety precautions should be observed:
-
Handling of Reagents: Many reagents used in ADMP synthesis are hazardous. For instance, malononitrile is toxic, and acetyl chloride is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use of HCl Gas: If using anhydrous HCl gas, ensure a proper gas handling setup is in place, including a scrubber to neutralize any unreacted gas.
-
High-Pressure Reactions: Some methylation reactions with DMC are performed in a high-pressure autoclave.[5] Ensure the equipment is properly rated and maintained for the intended pressure and temperature.
-
Exothermic Reactions: Be aware of potentially exothermic reactions, especially during the addition of strong acids or bases, and have appropriate cooling measures in place.
Data Presentation
Table 1: Comparison of Catalysts for the Methylation of 2-Amino-4,6-dihydroxypyrimidine (ADH) with Dimethyl Carbonate (DMC)
| Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Conversion of ADH (%) | Selectivity for ADMP (%) |
| Tetrabutyl ammonium (B1175870) bromide (TBAB) | K₂CO₃ | 150 | 10 | 87.7 | 40.5 |
| (No PTC mentioned) | NaOH | 140 | 8 | - | (Yield: 28.6%) |
| (No PTC mentioned) | K₂CO₃ | 140 | 8 | - | (Yield: 30.1%) |
| (No PTC mentioned) | Hydrotalcite | 140 | 8 | - | (Yield: 28.6%) |
Data extracted from references[3][4][5]. Note that direct comparison of yields may not be straightforward due to different experimental setups.
Experimental Protocols
Protocol 1: Synthesis of ADMP from Malononitrile and Methanol with HCl Gas
-
Charge a glass-lined reactor with toluene and malononitrile.
-
Stir the mixture and cool to a temperature between 0°C and 20°C.
-
Add methanol to the mixture while maintaining the temperature.
-
Pass dry HCl gas through the reaction mass until the reaction is complete, while keeping the temperature between 0°C and 20°C.
-
The intermediate, 3-amino-3-methoxy-N-cyano-2-propenimidate, will precipitate as a slurry. Filter the solid.
-
In a separate reactor, prepare a solution of sodium bicarbonate and cyanamide in water and cool it to 0-5°C.
-
Add the filtered intermediate to this solution.
-
Heat the mixture, then filter the resulting slurry.
-
Reflux the slurry with toluene.
-
Cool the solution and treat with activated charcoal to remove impurities.
-
Filter and cool the solution to crystallize the final product, this compound.[1]
Protocol 2: Methylation of 2-Amino-4,6-dihydroxypyrimidine (ADH) with Dimethyl Carbonate (DMC)
-
In a high-pressure autoclave, charge 2-amino-4,6-dihydroxypyrimidine (ADH), dimethyl carbonate (DMC), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., potassium carbonate).
-
Seal the autoclave and heat the reaction mixture to 150°C with stirring.
-
Maintain the temperature for 10 hours.
-
After cooling, filter the reaction mixture to remove insoluble solids.
-
The filtrate can be purified by recrystallization or other chromatographic techniques to isolate this compound.[3][4]
Visualizations
Caption: Experimental workflow for the synthesis of ADMP from malononitrile.
Caption: Logical relationship for catalyst selection in the methylation of ADH.
References
- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 2. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound with dimethyl carbonate as methylating agent | Semantic Scholar [semanticscholar.org]
- 5. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine
A Comprehensive Spectral Analysis of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide
This guide provides a detailed comparative analysis of the spectral data for this compound, a crucial intermediate in the synthesis of various biologically active compounds. For a comprehensive understanding, its spectral characteristics are compared with structurally related pyrimidine (B1678525) derivatives: 2-Amino-4,6-dimethylpyrimidine, 2-Aminopyrimidine, and 4,6-Dimethoxypyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a practical reference for the identification and characterization of these compounds.
Data Presentation
The following sections summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei.
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 5.3 (s, 1H, Ar-H), 4.9 (br s, 2H, -NH₂), 3.9 (s, 6H, -OCH₃)[1] |
| 2-Amino-4,6-dimethylpyrimidine | CDCl₃ | 6.2 (s, 1H, Ar-H), 4.8 (br s, 2H, -NH₂), 2.2 (s, 6H, -CH₃)[2] |
| 2-Aminopyrimidine | - | 8.3 (d, 2H), 6.6 (t, 1H), 5.1 (br s, 2H) |
| 4,6-Dimethoxypyrimidine | - | 8.4 (s, 1H), 5.8 (s, 1H), 3.9 (s, 6H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule.
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | 171.5, 162.0, 85.0, 54.0 |
| 2-Amino-4,6-dimethylpyrimidine | CDCl₃ | 167.9, 162.2, 107.8, 23.8[3] |
| 2-Aminopyrimidine | - | 163.1, 158.5, 110.4 |
| 4,6-Dimethoxypyrimidine | - | 171.6, 158.0, 85.5, 54.2 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | KBr Pellet | ~3450, ~3300 (N-H stretch), ~2950 (C-H stretch), ~1640 (N-H bend), ~1580 (C=N stretch), ~1200 (C-O stretch) |
| 2-Amino-4,6-dimethylpyrimidine | KBr Pellet | ~3400, ~3300 (N-H stretch), ~2960 (C-H stretch), ~1650 (N-H bend), ~1590 (C=N stretch)[4] |
| 2-Aminopyrimidine | KBr Pellet | ~3400, ~3300 (N-H stretch), ~3050 (C-H stretch), ~1650 (N-H bend), ~1580 (C=N stretch)[5] |
| 4,6-Dimethoxypyrimidine | - | ~2980 (C-H stretch), ~1590 (C=N stretch), ~1210 (C-O stretch) |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) |
| This compound | Electron Ionization (EI) | 155[6] |
| 2-Amino-4,6-dimethylpyrimidine | Electron Ionization (EI) | 123[3][7] |
| 2-Aminopyrimidine | Electron Ionization (EI) | 95[8] |
| 4,6-Dimethoxypyrimidine | Electron Ionization (EI) | 140[9] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
Instrument Parameters (General):
-
Spectrometer: Bruker Avance 400 MHz (or equivalent)
-
Temperature: 298 K
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay).
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
¹³C NMR Acquisition:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Employ an appropriate relaxation delay (e.g., 2 seconds).
-
Process the FID and phase the resulting spectrum.
-
Reference the spectrum using the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Material Preparation: Dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove moisture and store it in a desiccator.[10][11]
-
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.[12]
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and grind the sample and KBr together until a homogeneous mixture is obtained.[12]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[11]
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
Spectrum Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
The following diagrams illustrate the experimental workflows for the spectral analyses.
References
- 1. This compound(36315-01-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]
- 4. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [chemicalbook.com]
- 5. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]
- 6. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 8. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,6-Dimethoxypyrimidine | C6H8N2O2 | CID 259821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 12. shimadzu.com [shimadzu.com]
Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the definitive structural elucidation of small molecules is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with common spectroscopic methods—NMR, FT-IR, and Mass Spectrometry—for the structural validation of 2-Amino-4,6-dimethoxypyrimidine, a key building block in medicinal chemistry.
This report presents a head-to-head comparison of the data obtained from these techniques, offering detailed experimental protocols and a clear visualization of the validation workflow. By examining the quantitative data from each method, researchers can gain a deeper understanding of the strengths and limitations of each approach in unequivocally confirming the molecular structure of this compound.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key structural parameters of this compound as determined by X-ray crystallography and the corresponding data obtained from spectroscopic methods.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Molecular Conformation | Provides precise 3D arrangement of atoms, bond lengths, and angles in the solid state. | Infers proton environment and connectivity. | Indicates the chemical environment of each carbon atom. | Shows the presence of specific functional groups and bonds. | Determines the mass-to-charge ratio of the molecule and its fragments. |
| Key Data Points | Bond lengths (Å), Bond angles (°) | Chemical shifts (δ, ppm), Coupling constants (J, Hz) | Chemical shifts (δ, ppm) | Absorption bands (cm⁻¹) | m/z ratio |
| Sample State | Solid (single crystal) | Solution | Solution | Solid or Liquid | Gas phase (ionized) |
In-Depth Analysis: The Experimental Evidence
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. The crystallographic data for the neutral form of this compound reveals the precise spatial arrangement of all atoms, confirming the planar pyrimidine (B1678525) ring and the orientation of the amino and dimethoxy substituents.
Table 1: Selected Bond Lengths and Angles from X-ray Crystallography
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C2 | 1.352(2) | C2-N1-C6 | 115.8(1) |
| C2-N3 | 1.321(2) | N1-C2-N3 | 126.1(2) |
| N3-C4 | 1.345(2) | C2-N3-C4 | 116.2(1) |
| C4-C5 | 1.378(2) | N3-C4-C5 | 123.0(2) |
| C5-C6 | 1.375(2) | C4-C5-C6 | 115.4(2) |
| C6-N1 | 1.341(2) | C5-C6-N1 | 123.5(2) |
| C2-N7 | 1.350(2) | N1-C2-N7 | 116.9(1) |
| C4-O8 | 1.351(2) | N3-C2-N7 | 117.0(2) |
| C6-O9 | 1.353(2) | N3-C4-O8 | 115.6(1) |
| O8-C10 | 1.442(2) | C5-C4-O8 | 121.4(2) |
| O9-C11 | 1.440(2) | N1-C6-O9 | 115.3(1) |
| C5-C6-O9 | 121.2(2) | ||
| C4-O8-C10 | 117.5(1) | ||
| C6-O9-C11 | 117.6(1) |
Data obtained from the crystallographic study of neutral this compound.
In contrast, the crystal structure of the protonated form, 2-amino-4,6-dimethoxypyrimidinium, shows slight alterations in bond lengths and angles due to the protonation at one of the ring nitrogen atoms.[1][2][3]
Spectroscopic Corroboration
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods offer valuable and complementary information about the molecule's structure, typically in solution or as a bulk sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. The spectra of this compound are consistent with the structure determined by X-ray crystallography.
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Atom | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H5 | 5.27 | s |
| NH₂ | 4.89 | br s | |
| OCH₃ | 3.84 | s | |
| ¹³C | C2 | 163.2 | |
| C4, C6 | 171.1 | ||
| C5 | 81.9 | ||
| OCH₃ | 53.4 |
Note: Chemical shifts are referenced to an internal standard and can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound displays absorption bands corresponding to the N-H stretches of the amino group, C-H stretches of the methyl groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy (B1213986) groups.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470, 3320 | Strong | N-H stretching (amino group) |
| 2980, 2840 | Medium | C-H stretching (methyl groups) |
| 1640 | Strong | C=N stretching (pyrimidine ring) |
| 1580, 1470 | Strong | C=C stretching (pyrimidine ring) |
| 1230, 1050 | Strong | C-O stretching (methoxy groups) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure. The mass spectrum of this compound shows a prominent molecular ion peak consistent with its chemical formula.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 155 | [M]⁺, Molecular Ion |
| 140 | [M-CH₃]⁺ |
| 112 | [M-CH₃-CO]⁺ |
Visualizing the Validation Workflow
The following diagram illustrates the comparative workflow for the structural validation of this compound, highlighting the distinct yet complementary roles of X-ray crystallography and spectroscopic techniques.
Caption: A flowchart comparing the structural validation pathways.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound were grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Data Collection: A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters were used, including a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired on the same instrument using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans were typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) was introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) was used to generate gas-phase ions of the analyte.
-
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum, a plot of ion intensity versus m/z, was recorded.
References
A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical synthesis and biological activities of 2-Amino-4,6-dimethoxypyrimidine (ADMP) and its key structural analogues. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a valuable resource for understanding the structure-activity relationships within this class of compounds.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will delve into a comparative analysis of ADMP and its prominent analogues, focusing on their synthesis, performance in various biological assays, and the underlying structure-activity relationships that govern their efficacy.
Chemical Properties and Synthesis
This compound is a white crystalline solid with a molecular formula of C₆H₉N₃O₂. It is soluble in various organic solvents and serves as a key building block for more complex molecules. The synthesis of ADMP and its analogues typically involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative, followed by functional group manipulations.
Key Analogues Covered:
-
2-Amino-4,6-dichloropyrimidine: A key intermediate for further functionalization via nucleophilic substitution reactions.
-
5-Substituted-2-aminopyrimidines: Modifications at the 5-position of the pyrimidine (B1678525) ring can significantly influence biological activity.
The following diagram illustrates a general workflow for the synthesis and evaluation of ADMP and its analogues.
Comparative Biological Activity
The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. While direct comparative data for ADMP and its analogues under identical experimental conditions is limited, this section summarizes the available quantitative data from various studies to provide insights into their potential therapeutic applications.
Anticancer Activity
Numerous 2-aminopyrimidine (B69317) derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4,6-diarylpyrimidine derivative (1e) | K562 (Chronic Myeloid Leukemia) | 8.77 ± 0.55 | [1] |
| Aminopyrimidine derivative (RDS 3442) | Glioblastoma, Triple-negative breast cancer, Colon adenocarcinoma | Not specified, but reported as a potent inhibitor | [2] |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Not specified for anticancer activity | - | [3] |
Note: IC₅₀ values are highly dependent on the specific assay conditions, cell lines, and incubation times used in each study. Direct comparison between different studies should be made with caution.
Antimicrobial Activity
Substituted pyrimidines have also shown promise as antimicrobial agents, targeting essential pathways in bacteria and fungi.
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4,6-diarylpyrimidine derivatives | Bacillus subtilis, Escherichia coli | 12.5 | [4] |
| 2-Amino-4,6-diarylpyrimidines | Gram-positive and Gram-negative bacteria | Not specified, but showed activity | [4] |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the microbial strain and testing methodology.
Enzyme Inhibitory Activity
The ability of aminopyrimidines to inhibit specific enzymes is a key aspect of their therapeutic potential. For instance, derivatives of 2-aminopyrimidine are known to be potent inhibitors of various kinases and other enzymes.
| Compound/Analogue | Enzyme Target | IC₅₀ (µM) | Reference |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (immune-activated) | 2 | [3] |
| 2-Amino-4,6-diarylpyrimidine derivative (1e) | ABL1 Tyrosine Kinase | 3.35 ± 0.58 | [1] |
| 2-Aminopyrimidine derivatives | β-Glucuronidase | As low as 2.8 ± 0.10 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its key analogues, as reported in the literature.
Synthesis of this compound (ADMP)
Method 1: From Malononitrile (B47326) [6]
-
Imidization: In a four-hole boiling flask, add malononitrile and methanol (B129727). Cool the mixture to 0-10°C. Stir and introduce dry hydrogen chloride gas while maintaining the pressure at 0.1-0.5 MPa. Stir for 7 hours. After the reaction, degas and filter to obtain a solution of dimethoxy malonamidine, which can be used directly in the next step.
-
Cyanamide (B42294) Substitution and Cyclization: The solution from the previous step is reacted with cyanamide in the presence of a buffer to yield this compound.
Method 2: From Guanidine Nitrate (B79036) and Diethyl Malonate
-
Ring Formation and Hydrolysis: Guanidine nitrate and diethyl malonate are reacted in the presence of sodium methoxide (B1231860) in methanol to form 2-amino-4,6-dihydroxypyrimidine (B16511).
-
Methylation: The resulting 2-amino-4,6-dihydroxypyrimidine is then reacted with dimethyl carbonate in an autoclave at elevated temperature and pressure to produce this compound. The crude product is purified by recrystallization from ethyl acetate.
Synthesis of 2-Amino-4,6-dichloropyrimidine
General Procedure: [3]
-
To a suspension of 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride, add N,N-dimethylaniline dropwise while maintaining the temperature between 60-70°C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Carefully pour the reaction mixture into hot water (around 80°C) with agitation to obtain a suspension.
-
Neutralize the suspension with a sodium hydroxide (B78521) solution to a pH of approximately 8.
-
Cool the mixture and filter the precipitated product. Wash the solid with water and dry to obtain 2-amino-4,6-dichloropyrimidine.
Synthesis of 5-Substituted-2-amino-4,6-dichloropyrimidines
General Procedure: [3]
-
Chlorination of 5-substituted-2-amino-4,6-dihydroxypyrimidines: A mixture of the 5-substituted-2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride is heated.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured into a mixture of ice and water.
-
The precipitated product is filtered, washed with water, and recrystallized to yield the 5-substituted-2-amino-4,6-dichloropyrimidine.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of aminopyrimidine derivatives is intricately linked to their structural features. The following diagram illustrates a simplified signaling pathway targeted by some aminopyrimidine-based kinase inhibitors, highlighting the importance of the pyrimidine scaffold in binding to the ATP-binding pocket of kinases.
Key SAR Observations:
-
2-Amino Group: The 2-amino group is often crucial for forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Substituents at C4 and C6: Modifications at these positions with different aryl or alkyl groups can significantly impact potency and selectivity. Dichloro substituents at these positions provide a handle for further chemical modifications.
-
Substituents at C5: Introduction of small, electron-withdrawing groups like fluorine at the 5-position has been shown to enhance inhibitory activity in some cases.[3]
Conclusion
This compound and its analogues represent a rich scaffold for the development of novel therapeutic agents. The synthetic versatility of the pyrimidine core allows for extensive structural modifications, leading to compounds with a wide range of biological activities. While a direct, comprehensive comparison of ADMP with its analogues is an area for future research, the existing data clearly demonstrates the potential of this chemical class in anticancer, antimicrobial, and enzyme-inhibitory applications. The experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for researchers to design and synthesize new, more potent, and selective pyrimidine-based drug candidates.
References
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
analytical techniques for the characterization of 2-Amino-4,6-dimethoxypyrimidine
A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine
For researchers, scientists, and professionals in drug development, the accurate characterization of pharmaceutical intermediates like this compound is paramount. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data presentation to aid in method selection and application.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to characterize this compound, each offering unique insights into its identity, purity, and structure. The choice of technique depends on the specific analytical goal, whether it is routine purity assessment, definitive structural elucidation, or quantification in complex matrices.
| Technique | Information Provided | Throughput | Cost | Expertise Required | Key Advantages | Limitations |
| HPLC-UV | Purity, Quantification, Impurity profiling | High | Low-Medium | Medium | Robust, reproducible, widely available | Requires a chromophore, potential for co-elution |
| LC-MS | Molecular Weight, Purity, Quantification, Impurity Identification | High | Medium-High | High | High sensitivity and selectivity, structural information from fragmentation | Matrix effects can suppress ionization |
| GC-MS | Purity, Quantification of volatile impurities | Medium | Medium | Medium-High | Excellent for volatile and semi-volatile analysis | Derivatization may be required for polar compounds |
| NMR Spectroscopy | Definitive structure elucidation, Quantification (qNMR) | Low | High | High | Unambiguous structural information | Lower sensitivity compared to MS |
| FTIR Spectroscopy | Functional group identification | High | Low | Low | Fast, non-destructive, good for initial screening | Provides limited structural information on its own |
| X-ray Crystallography | Absolute 3D molecular structure | Low | High | High | The definitive method for solid-state structure | Requires a single, high-quality crystal |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying related substances.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, a gradient starting from 5% acetonitrile, increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique offers higher sensitivity and specificity for the identification and quantification of this compound and its impurities.
-
LC Conditions: Same as the HPLC-UV method described above.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
The mass spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 156.1.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the analysis of volatile impurities. Derivatization may be necessary to increase the volatility of this compound.[2]
-
Derivatization (Silylation):
-
To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of this compound.[3][4]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard proton acquisition parameters.
-
Expected Signals: Signals corresponding to the aromatic proton, the methoxy (B1213986) protons, and the amino protons.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Standard carbon acquisition with proton decoupling.
-
Expected Signals: Signals for the different carbon atoms in the pyrimidine (B1678525) ring and the methoxy groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the characteristic functional groups present in this compound.[1]
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Expected Bands: Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic and methyl), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy groups).
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique for the characterization of this compound.
Caption: Workflow for selecting an analytical technique.
References
Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 2-Amino-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The performance of HPLC is compared with other analytical techniques, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method utilizes a non-polar stationary phase and a polar mobile phase.
Optimized HPLC Method Protocol
A stability-indicating HPLC method was developed to separate this compound from its potential process-related impurities and degradation products. The following protocol is based on established methods for similar pyrimidine (B1678525) derivatives.[3][4][5]
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | 1 mg/mL solution in a 50:50 mixture of water and acetonitrile. |
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of this compound using the described HPLC method.
Caption: Workflow for HPLC Purity Assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] For polar molecules like this compound, derivatization is often necessary to increase volatility.
Protocol Summary:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
MS Detector: Electron Ionization (EI) source, scanning from m/z 50-500.
Melting Point Analysis
The melting point of a pure compound is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 94-96 °C.[8]
Protocol Summary:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The tube is heated in a calibrated melting point apparatus.
-
The temperature range from the first appearance of liquid to complete melting is recorded.
UV-Visible Spectroscopy
UV-Visible spectroscopy can provide information about the electronic structure of a molecule and can be used for quantitative analysis if the compound has a distinct chromophore. This compound exhibits UV absorbance, with reported studies showing absorption bands in the range of 395-424 nm in various solvents when forming a proton transfer complex.[9] A simple UV scan can be used for a quick purity check against a reference standard.
Protocol Summary:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol).
-
The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.
-
The spectrum is compared to that of a known pure standard.
Quantitative Data Comparison
The following table summarizes the performance of HPLC in comparison to other analytical techniques for the purity assessment of this compound. The data presented for HPLC is based on a hypothetical analysis of a sample containing known impurities.
| Analytical Technique | Parameter | This compound | Impurity 1 (Starting Material) | Impurity 2 (Byproduct) |
| HPLC-UV | Retention Time (min) | 8.5 | 3.2 | 10.1 |
| Peak Area (%) | 99.5 | 0.2 | 0.3 | |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.01% | |
| Limit of Quantification (LOQ) | ~0.03% | ~0.03% | ~0.03% | |
| GC-MS (derivatized) | Retention Time (min) | 12.3 | 9.8 | 14.5 |
| Relative Abundance (%) | Major | Minor | Minor | |
| LOD | High (ng level) | High (ng level) | High (ng level) | |
| Melting Point | Temperature Range (°C) | 94.5 - 95.8 | - | - |
| Purity Indication | Sharp range indicates high purity | - | - | |
| UV-Visible Spec. | λmax (nm) | ~254 nm | Varies | Varies |
| Purity Indication | Spectral shape matches standard | - | - |
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or a rapid quality check.
Caption: Comparison of Analytical Techniques for Purity Assessment.
References
- 1. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. This compound | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid - Google Patents [patents.google.com]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 36315-01-2 [chemicalbook.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Efficacy Showdown: A Comparative Guide to Herbicides Derived from 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of sulfonylurea herbicides, their alternatives, and the experimental frameworks for their evaluation.
Herbicides derived from the chemical intermediate 2-Amino-4,6-dimethoxypyrimidine form a cornerstone of modern weed management strategies. Predominantly belonging to the sulfonylurea class, these compounds are renowned for their high efficacy at low application rates. This guide provides a comprehensive comparison of the performance of these herbicides against each other and alternative modes of action, supported by experimental data and detailed methodologies for researchers in the agrochemical and plant science fields.
Mechanism of Action: The ALS Inhibition Pathway
Herbicides derived from this compound, primarily sulfonylureas such as Bensulfuron-methyl (B33747) and Nicosulfuron (B1678754), function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is a critical component in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3][4] By blocking ALS, these herbicides halt the growth of susceptible weeds, leading to chlorosis, necrosis, and eventual death.[1] The selectivity of these herbicides is often due to the crop's ability to rapidly metabolize the compound into inactive forms.[5]
Comparative Efficacy of Sulfonylurea Herbicides
The efficacy of sulfonylurea herbicides can vary depending on the specific active ingredient, the target weed species, application rate, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparative Efficacy (% Weed Control) of Bensulfuron-methyl and Nicosulfuron on Common Weeds.
| Herbicide | Application Rate (g a.i./ha) | Echinochloa crus-galli (Barnyardgrass) | Cyperus difformis (Smallflower Umbrella Sedge) | Amaranthus retroflexus (Redroot Pigweed) | Chenopodium album (Common Lambsquarters) |
| Bensulfuron-methyl | 60 | ~90%[6][7] | ~90%[6][7] | Moderate | Good |
| Nicosulfuron | 42-50 | >90%[8] | Good | >90%[8] | >90%[8] |
| Untreated Control | 0 | 0% | 0% | 0% | 0% |
Note: Efficacy can be influenced by weed growth stage and environmental factors. Data is compiled from multiple sources and represents a general overview.
Table 2: Growth Reduction (GR50) Values of Select Sulfonylurea Herbicides on Different Weed Species.
| Herbicide | Amaranthus retroflexus (Redroot Pigweed) (g a.i./ha) | Chenopodium album (Common Lambsquarters) (g a.i./ha) |
| Imazethapyr | Resistant populations show high GR50 values[9] | Data not readily available |
| Thifensulfuron-methyl | Low to moderate resistance observed[9] | Data not readily available |
GR50 is the herbicide rate required to cause a 50% reduction in plant growth. Lower values indicate higher efficacy. Data on GR50 values for direct comparison of bensulfuron-methyl and nicosulfuron on these specific weeds is limited in the searched literature.
Comparison with an Alternative Mode of Action: Synthetic Auxins
To provide a broader context, it is useful to compare the efficacy of ALS inhibitors with herbicides that have a different mode of action, such as synthetic auxins. Synthetic auxins, like 2,4-D, mimic the plant hormone auxin, causing uncontrolled and disorganized growth in broadleaf weeds, ultimately leading to their death.
Table 3: Comparative Efficacy (% Weed Control) of a Sulfonylurea Herbicide (Amidosulfuron) and a Synthetic Auxin Herbicide (2,4-D) on Broadleaf Weeds.
| Herbicide | Application Rate | Galium aparine (Cleavers) | Stellaria media (Common Chickweed) |
| Amidosulfuron | Not Specified | High Efficacy[2] | High Efficacy[2] |
| 2,4-D | 1 pt/A | Variable | 13 - 48%[10] |
| Untreated Control | 0 | 0% | 0% |
Note: Data for Amidosulfuron often comes from combination products, making direct standalone comparisons challenging.[2] The efficacy of 2,4-D can be highly variable depending on the weed's growth stage and formulation.
Experimental Protocols
To ensure the reproducibility and comparability of herbicide efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for greenhouse bioassays and field trials.
Experimental Protocol 1: Greenhouse Dose-Response Bioassay
Objective: To determine the herbicide concentration required to inhibit weed growth by 50% (GR50).
1. Plant Material and Growth Conditions:
- Use certified seeds of the target weed species.
- Grow seedlings in pots containing a standardized soil or potting mix.
- Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.[11]
2. Herbicide Application:
- Prepare a stock solution of the herbicide in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).
- Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
- Apply the herbicide solution uniformly to the plants at a specific growth stage (e.g., 2-4 leaf stage) using a calibrated cabinet sprayer.[11]
3. Data Collection:
- After a set period (e.g., 14-21 days), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (complete death).[11]
- Harvest the above-ground biomass, dry it in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved, and record the dry weight.
4. Data Analysis:
- Calculate the percent growth reduction relative to the untreated control.
- Use a statistical software to perform a non-linear regression analysis (e.g., a log-logistic dose-response curve) to determine the GR50 value.[12][13]
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
seed_prep [label="Seed Germination &\nSeedling Growth", fillcolor="#F1F3F4", fontcolor="#202124"];
herbicide_prep [label="Herbicide Dilution\nSeries Preparation", fillcolor="#F1F3F4", fontcolor="#202124"];
application [label="Herbicide Application\n(Calibrated Sprayer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
incubation [label="Incubation in\nControlled Environment", fillcolor="#F1F3F4", fontcolor="#202124"];
data_collection [label="Data Collection\n(Visual Assessment, Biomass)", fillcolor="#FBBC05", fontcolor="#202124"];
analysis [label="Data Analysis\n(GR50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> seed_prep;
herbicide_prep -> application;
seed_prep -> application;
application -> incubation;
incubation -> data_collection;
data_collection -> analysis;
analysis -> end;
}
Experimental Protocol 2: Field Efficacy Trial
Objective: To evaluate the efficacy of herbicides under real-world agricultural conditions.
1. Trial Design and Layout:
- Select a field with a uniform and representative weed population.
- Use a randomized complete block design (RCBD) with a minimum of three to four replications.[3]
- Plot size should be adequate to allow for representative sampling and minimize edge effects (e.g., 3m x 10m).
2. Treatments and Application:
- Include the test herbicides at proposed application rates, a standard commercial herbicide for comparison, and an untreated control.
- Apply herbicides using a calibrated plot sprayer at a specified water volume and pressure to ensure uniform coverage.[14]
3. Data Collection:
- Assess weed control at multiple time points after application (e.g., 14, 28, and 56 days) using a visual rating scale (0-100%) or by counting weed density in quadrats.[14]
- Assess crop phytotoxicity visually at regular intervals after application.[11]
- At the end of the season, harvest the crop from a central area of each plot to determine yield.
4. Data Analysis:
- Subject the data to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
- Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
site_selection [label="Site Selection &\nTrial Design (RCBD)", fillcolor="#F1F3F4", fontcolor="#202124"];
application [label="Herbicide Application\n(Plot Sprayer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
evaluation [label="Weed Control & Crop\nPhytotoxicity Assessment", fillcolor="#FBBC05", fontcolor="#202124"];
yield_measurement [label="Crop Harvest &\nYield Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Statistical Analysis\n(ANOVA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> site_selection;
site_selection -> application;
application -> evaluation;
evaluation -> yield_measurement;
yield_measurement -> analysis;
analysis -> end;
}
A generalized workflow for a field-based herbicide efficacy trial.
Conclusion
Herbicides derived fromthis compound, particularly the sulfonylureas, are highly effective ALS inhibitors that provide excellent control of a broad spectrum of weeds at low use rates. While their efficacy is well-documented, the choice of a specific herbicide should be guided by the target weed species, crop, and the potential for herbicide resistance. Comparing their performance to herbicides with alternative modes of action, such as synthetic auxins, is crucial for developing integrated weed management programs that are both effective and sustainable. The experimental protocols provided in this guide offer a framework for conducting robust and comparable research to further elucidate the efficacy of these vital agricultural tools.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. benchchem.com [benchchem.com]
- 3. wcws.cals.wisc.edu [wcws.cals.wisc.edu]
- 4. pub.isa-india.in [pub.isa-india.in]
- 5. Antidotes for Reduction of Phytotoxicity of the Residues of Sulfonylurea Herbicides [ineosopen.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. isws.org.in [isws.org.in]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. researchgate.net [researchgate.net]
- 11. Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts | MDPI [mdpi.com]
- 12. Mean lethal dose (LD 50 ) and growth reduction (GR 50 ) due to gamma radiation in Wilman lovegrass (Eragrostis superba) [scielo.org.mx]
- 13. revista-agroproductividad.org [revista-agroproductividad.org]
- 14. ctahr.hawaii.edu [ctahr.hawaii.edu]
A Comparative Guide to Deuterium-Labeled 2-Amino-4,6-dimethoxypyrimidine for Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is critical for assessing its efficacy and safety. Stable isotope labeling, particularly with deuterium (B1214612) (²H), offers a powerful tool for these investigations. This guide provides an objective comparison of deuterium-labeled 2-Amino-4,6-dimethoxypyrimidine and its alternatives in the context of metabolic studies, supported by experimental data from analogous compounds and detailed methodologies.
The Principle of Deuterium Labeling in Metabolism Studies
Deuterium labeling involves the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This seemingly minor change can have a significant impact on a molecule's metabolic profile due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, meaning more energy is required to break it. Since many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step, deuteration at these positions can slow down the rate of metabolism.[1]
This effect can be leveraged in several ways:
-
To trace metabolic pathways: By tracking the mass shift of the deuterated compound and its metabolites using mass spectrometry, researchers can elucidate the metabolic fate of the parent molecule.
-
To improve pharmacokinetic profiles: Slowing metabolism can increase a drug's half-life and systemic exposure, potentially leading to more favorable dosing regimens.[1][2][3]
-
To reduce the formation of toxic metabolites: By altering metabolic pathways, deuteration can "shunt" metabolism away from the formation of undesirable byproducts.[2][3]
Deuterium-Labeled this compound as a Research Tool
This compound is a key intermediate in the synthesis of various sulfonylurea herbicides and is also a known metabolite of these compounds. Its deuterated analog, 2-Amino-4,6-dimethoxy-pyrimidine-d6, is commercially available and can be employed as an internal standard for quantitative analysis or as a tracer in metabolic studies to understand its formation and subsequent breakdown.
While specific metabolic studies on deuterium-labeled this compound are not extensively published, the principles and methodologies are well-established and can be illustrated with data from structurally similar compounds, such as other deuterated pyridines and pyrimidines.
Comparison with Alternative Labeling Strategies
Deuterium labeling is not the only stable isotope technique available for metabolic research. Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are also commonly used. The choice of isotope depends on the specific research question.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Nitrogen-15 (¹⁵N) Labeling |
| Primary Application | Tracing H atoms, studying KIE, altering metabolism | Tracing the carbon skeleton of molecules | Tracing nitrogen-containing compounds (e.g., amino acids, nucleotides) |
| Kinetic Isotope Effect | Significant, can alter metabolic rates | Negligible, does not typically alter metabolism | Negligible |
| Cost | Generally less expensive | More expensive | Varies, but can be expensive |
| Synthesis | Often simpler, can sometimes be achieved by H-D exchange | More complex, often requires synthesis from a labeled precursor | Synthesis can be complex |
| Analytical Detection | Mass Spectrometry, NMR | Mass Spectrometry, NMR | Mass Spectrometry, NMR |
| Potential for Isotopic Exchange | Can be susceptible to back-exchange in certain positions | Highly stable | Highly stable |
Experimental Protocols
The following are detailed methodologies for key experiments in metabolic studies using deuterium-labeled compounds. These protocols are adaptable for this compound.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound by liver microsomes.
Materials:
-
Deuterium-labeled and non-labeled this compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a working solution of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).
-
Pre-warm a suspension of liver microsomes in phosphate buffer to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound to the microsome suspension.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (Vmax/Km) or by other appropriate models.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a compound in an animal model.
Materials:
-
Deuterium-labeled and non-labeled this compound formulated in a suitable vehicle.
-
Sprague-Dawley rats (or other appropriate animal model).
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
Equipment for sample processing (centrifuge).
-
LC-MS/MS for bioanalysis.
Procedure:
-
Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the parent compound and its metabolites in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Generate plasma concentration-time profiles for the parent compound and its metabolites.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).
Data Presentation: Illustrative Data for Analogous Compounds
Due to the limited availability of specific metabolic data for deuterium-labeled this compound, the following tables present illustrative data from studies on other deuterated compounds to demonstrate the expected outcomes of such experiments.
Table 1: In Vitro Metabolic Stability of a Deuterated Pyridine Analog
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-deuterated Pyridine | 25 | 27.7 |
| Deuterated Pyridine | 45 | 15.4 |
| Data is illustrative and adapted from studies on deuterated Imidazo[1,2-a]pyridine-3-carboxamides.[1] |
Table 2: In Vivo Pharmacokinetic Parameters of a Deuterated Drug Candidate
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) |
| Non-deuterated Drug | 500 | 2500 | 4 |
| Deuterated Drug | 750 | 5000 | 8 |
| This is hypothetical data representing a typical outcome of deuteration. |
Visualizations
Metabolic Pathway of Pyrimidines
The following diagram illustrates the general de novo pyrimidine (B1678525) biosynthesis pathway, which is relevant to the metabolism of pyrimidine-based compounds.
Caption: General overview of the de novo pyrimidine biosynthesis pathway.
Experimental Workflow for Metabolic Studies
The following diagram outlines a typical workflow for a comparative metabolic study of a deuterated versus a non-deuterated compound.
References
A Comparative Cost-Benefit Analysis of Industrial Production Methods for 2-Amino-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a critical intermediate in the synthesis of numerous sulfonylurea herbicides and other fine chemicals. The efficiency, cost-effectiveness, and environmental impact of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of the primary industrial methods for synthesizing ADMP, offering a cost-benefit analysis supported by available experimental data to aid in process selection and optimization.
Executive Summary
Two principal synthetic routes dominate the industrial production of this compound: the Guanidine-Malonate Pathway and the Malononitrile Pathway. The traditional Guanidine-Malonate route, while utilizing inexpensive starting materials, is hampered by a multi-step process involving hazardous reagents and significant waste generation. A greener variation of this pathway attempts to mitigate some of these environmental concerns. The Malononitrile Pathway offers a more streamlined approach with higher yields and improved environmental performance, though it may involve more complex starting materials. This analysis delves into the specifics of each method to provide a clear comparison of their respective advantages and disadvantages.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the different industrial production methods of this compound based on available data.
| Parameter | Guanidine-Malonate Pathway (Traditional) | Guanidine-Malonate Pathway (Green Variation) | Malononitrile Pathway |
| Starting Materials | Guanidine (B92328) Nitrate (B79036), Diethyl Malonate, Sodium Methoxide (B1231860), Phosphorus Oxychloride | Guanidine Nitrate, Diethyl Malonate, Sodium Methoxide, Dimethyl Carbonate | Malononitrile, Methanol (B129727), Acetyl Chloride (or HCl), Cyanamide (B42294) |
| Key Intermediates | 2-Amino-4,6-dihydroxypyrimidine (B16511), 2-Amino-4,6-dichloropyrimidine | 2-Amino-4,6-dihydroxypyrimidine | 1,3-Dimethoxypropanediimine dihydrochloride (B599025), 3-Amino-3-methoxy-N-cyano-2-propamidine |
| Overall Yield | ~80%[1] | Yield for methylation step varies (5-28.6%)[2] | Up to 82.8%[3] |
| Product Purity | High (requiring purification) | High (requiring purification) | >99%[3] |
| Reaction Steps | 3 | 2 | 2-3 |
| Key Reagents & Conditions | Chlorination with POCl₃, high temperatures | Methylation with dimethyl carbonate at high temperature and pressure | Anhydrous conditions for first step, cyclization |
| Environmental Impact | High (large volumes of acidic wastewater, 35-40 tons per ton of product)[1] | Reduced (dimethyl carbonate is a green reagent, less waste)[2] | Lower (avoids phosphorus oxychloride, but uses solvents) |
| Safety Concerns | Use of highly toxic and corrosive phosphorus oxychloride | High-pressure reaction vessels for methylation | Use of anhydrous HCl or acetyl chloride |
| Raw Material Cost | Generally low | Low to moderate | Moderate |
Methodology and Experimental Protocols
Method 1: Guanidine-Malonate Pathway (Traditional)
This is a well-established method for the synthesis of ADMP.
Experimental Protocol:
-
Cyclization: Guanidine nitrate and diethyl malonate are reacted in the presence of a strong base, typically sodium methoxide in methanol. The mixture is heated under reflux to yield 2-amino-4,6-dihydroxypyrimidine.[1][2]
-
Chlorination: The resulting dihydroxypyrimidine is then chlorinated using an excess of phosphorus oxychloride (POCl₃), often with a catalyst, to produce 2-amino-4,6-dichloropyrimidine.[1][2] This step is highly exothermic and requires careful temperature control.
-
Methoxylation: The dichloropyrimidine is subsequently reacted with sodium methoxide in methanol to substitute the chlorine atoms with methoxy (B1213986) groups, yielding the final product, this compound.[1][2] The product is then isolated and purified.
Method 2: Guanidine-Malonate Pathway (Green Variation with Dimethyl Carbonate)
This modified approach aims to reduce the environmental impact of the traditional method by avoiding the use of phosphorus oxychloride.
Experimental Protocol:
-
Cyclization: Similar to the traditional method, guanidine nitrate and diethyl malonate are reacted with sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.[2]
-
Methylation: The 2-amino-4,6-dihydroxypyrimidine is then methylated using dimethyl carbonate, a less toxic and more environmentally friendly methylating agent compared to alternatives like dimethyl sulfate.[2] This reaction is typically carried out in an autoclave at elevated temperatures (100-200°C) and pressures.[2] The yield of this step is highly dependent on the reaction conditions, including temperature, pressure, and the molar ratio of reactants.[2] The final product is obtained after purification.
Method 3: Malononitrile Pathway
This pathway offers a more direct route to ADMP with high yields and purity.
Experimental Protocol:
-
Formation of 1,3-Dimethoxypropanediimine Dihydrochloride: Malononitrile is reacted with methanol in the presence of anhydrous hydrogen chloride (or generated in situ from acetyl chloride and methanol) under anhydrous conditions.[3][4] This step is crucial for achieving high yields and requires careful control of moisture.
-
Reaction with Cyanamide: The resulting 1,3-dimethoxypropanediimine dihydrochloride is then reacted with cyanamide in the presence of a base (e.g., sodium bicarbonate) to form 3-amino-3-methoxy-N-cyano-2-propamidine.[3]
-
Cyclization: The intermediate is then cyclized through heating, often in a solvent like toluene, to yield this compound.[3] The product can be purified by recrystallization. A total yield of 82.8% with a purity of 99.6% has been reported for this route.[3]
Diagrams of Synthetic Pathways and Workflows
Caption: Traditional Guanidine-Malonate Pathway for ADMP Synthesis.
Caption: Greener Guanidine-Malonate Pathway using Dimethyl Carbonate.
Caption: Malononitrile Pathway for ADMP Synthesis.
Cost-Benefit Analysis
Guanidine-Malonate Pathway (Traditional):
-
Benefits: The primary advantage of this method lies in the low cost and ready availability of the starting materials, guanidine nitrate and diethyl malonate.[1][2] The reactions are relatively straightforward and have been optimized over years of industrial application.
-
Costs: The major drawbacks are the significant environmental impact and safety hazards. The use of phosphorus oxychloride as both a reagent and a solvent in the chlorination step is problematic due to its high toxicity, corrosiveness, and the generation of large quantities of acidic wastewater (approximately 35-40 tons per ton of product), which is difficult and costly to treat.[1] The multi-step nature of the process also contributes to higher energy consumption and potential for product loss at each stage.
Guanidine-Malonate Pathway (Green Variation):
-
Benefits: This method significantly improves the environmental profile by replacing the hazardous chlorination step with a methylation reaction using dimethyl carbonate, a green reagent.[2] This reduces the generation of toxic and acidic waste streams. The process is also shorter than the traditional route.[2]
-
Costs: The methylation step requires high pressure and temperature, necessitating specialized and more expensive equipment (autoclaves).[2] The reported yields for the methylation step can be variable, ranging from low to moderate, which can impact the overall cost-effectiveness.[2] Further optimization may be required to achieve consistently high yields on an industrial scale.
Malononitrile Pathway:
-
Benefits: This route offers a high overall yield (up to 82.8%) and excellent product purity (>99%), potentially reducing downstream purification costs.[3] By avoiding the use of phosphorus oxychloride, it presents a more environmentally friendly alternative to the traditional guanidine-malonate method. The process is also relatively stable.[3]
-
Costs: The starting material, malononitrile, may be more expensive than guanidine nitrate and diethyl malonate. The initial step requires strictly anhydrous conditions, which can add to the operational complexity and cost to ensure moisture is excluded.[3] The use of anhydrous hydrogen chloride or acetyl chloride also requires careful handling and appropriate infrastructure.
Conclusion and Recommendations
The choice of the optimal production method for this compound depends on a company's specific priorities, including cost, environmental regulations, and available infrastructure.
-
For companies with existing infrastructure and in regions with less stringent environmental regulations, the traditional Guanidine-Malonate Pathway may remain economically viable due to low raw material costs. However, the long-term costs associated with waste treatment and safety compliance should be carefully considered.
-
The greener Guanidine-Malonate Pathway offers a compelling alternative for reducing environmental impact. While requiring investment in high-pressure equipment, the long-term savings from reduced waste treatment and improved safety could offset the initial capital expenditure, especially as environmental regulations become stricter.
-
The Malononitrile Pathway is highly recommended for new production facilities or for companies prioritizing high yield, purity, and a favorable environmental profile. While the raw material costs may be higher, the excellent yield and purity can lead to a more cost-effective process overall, with reduced purification needs and waste generation. The operational challenges of maintaining anhydrous conditions are a key consideration for implementation.
Ultimately, a thorough techno-economic evaluation, including a pilot-scale study, is recommended before committing to a specific industrial-scale production method. This will allow for a more accurate assessment of the costs and benefits in the context of specific market conditions and manufacturing capabilities.
References
- 1. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN102898382A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. Synthesis of this compound (ADM) - ProQuest [proquest.com]
- 4. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Environmental Impact of 2-Amino-4,6-dimethoxypyrimidine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Amino-4,6-dimethoxypyrimidine, a crucial intermediate in the production of various pharmaceuticals and agrochemicals, can be achieved through several chemical pathways. As the chemical industry increasingly moves towards greener and more sustainable practices, a thorough evaluation of the environmental impact of these synthesis routes is paramount. This guide provides an objective comparison of four prominent synthesis routes, offering detailed experimental protocols, quantitative environmental metrics, and a qualitative assessment of the hazards associated with the raw materials.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative metrics for the environmental performance of four distinct synthesis routes for this compound. These metrics provide a snapshot of the efficiency and potential environmental burden of each pathway.
| Metric | Route 1: From Guanidine (B92328) Nitrate (B79036) | Route 2: From Malononitrile (B47326) | Route 3: From Malononitrile & Anhydrous HCl | Route 4: From Cyanoacetate (B8463686) & Urea (B33335) |
| Overall Yield | ~58% | Up to 77% | High (not specified) | High (not specified) |
| Atom Economy (Theoretical) | ~55.2% | ~100% (for cyclization) | ~100% (for cyclization) | ~68.9% |
| Estimated E-Factor | High | Moderate | Moderate to High | Moderate |
| Estimated PMI | Very High | High | High | High |
| Key Green Advantage | Use of dimethyl carbonate as a green methylating agent. | High overall yield and shorter route. | Avoids certain hazardous reagents used in other methods. | Avoids the use of phosphorus oxychloride and associated waste.[1] |
| Key Environmental Drawback | Use of guanidine nitrate and sodium methoxide (B1231860). | Use of highly toxic malononitrile. | In-situ generation and use of hazardous anhydrous HCl.[2] | Use of potentially environmentally harmful cyanoacetate. |
Note: E-factor and Process Mass Intensity (PMI) are estimated based on typical lab-scale synthesis without extensive solvent recycling and waste treatment. Actual industrial values may vary significantly.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in each synthesis route.
Caption: Route 1: Synthesis from Guanidine Nitrate.
Caption: Route 2: Synthesis from Malononitrile.
Caption: Route 3: From Malononitrile with in-situ Anhydrous HCl.
Caption: Route 4: Synthesis from Cyanoacetate and Urea.
Environmental Impact Assessment Workflow
A systematic approach is necessary to evaluate the environmental footprint of each synthesis route. The following diagram outlines a logical workflow for this assessment.
Caption: Workflow for Environmental Impact Assessment.
Detailed Experimental Protocols
Route 1: From Guanidine Nitrate and Diethyl Malonate
This two-step process involves an initial cyclization reaction to form a dihydroxy intermediate, followed by methylation.
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
In a suitable reactor, combine guanidine nitrate and diethyl malonate in a molar ratio of approximately 1.2:1.
-
Add anhydrous methanol as a solvent.
-
Slowly add a solution of sodium methoxide in methanol at 60°C.
-
Heat the mixture to 68°C and reflux for 3.5 hours.
-
After the reaction, distill off the methanol.
-
Dissolve the remaining solid in water and adjust the pH to 5-6 with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-amino-4,6-dihydroxypyrimidine. A yield of 95% has been reported for this step.[3]
Step 2: Synthesis of this compound
-
Charge a high-pressure reactor with 2-amino-4,6-dihydroxypyrimidine and dimethyl carbonate (in a molar ratio of 1:4).
-
Add a catalyst such as potassium carbonate.
-
Heat the reactor to 140°C for 8 hours.
-
After cooling, filter the reaction mixture to remove insoluble solids.
-
The filtrate is subjected to reduced pressure distillation to remove excess dimethyl carbonate.
-
The crude product is recrystallized from ethyl acetate (B1210297) to yield pure this compound. A yield of 61% has been reported for this step.[3]
Route 2: From Malononitrile
This route is often cited for its high yield and more direct approach.
-
Imidization: Malononitrile is reacted with methanol in the presence of a catalyst (e.g., a Lewis acid) and dry hydrogen chloride gas to form a dimethoxy propamidine (B86517) intermediate.
-
Cyanamide Substitution: The intermediate is then reacted with cyanamide in a buffered aqueous solution (e.g., using sodium bicarbonate and disodium (B8443419) hydrogen phosphate) to yield 3-amino-3-methoxy-N-cyano-2-propionamidine.
-
Aromatic Cyclization: This final intermediate is heated in a suitable solvent (e.g., toluene) to induce cyclization and form this compound. The product is then isolated and purified, often by recrystallization. A total recovery of over 77% has been reported for this route.[4]
Route 3: From Malononitrile and Anhydrous HCl
This process is characterized by the in-situ generation of anhydrous HCl.
-
Charge a reactor with toluene, malononitrile, and methanol.
-
Pass dry HCl gas, generated by purging chlorine gas through a hydrocarbon, through the reaction mixture at a controlled temperature (0-20°C).
-
The resulting intermediate, 3-amino-3-methoxy-N-cyano-2-propeimidate, is filtered.
-
This intermediate is then added to a solution of cyanamide and sodium bicarbonate in water at 0-5°C.
-
The mixture is heated, stirred, and filtered to produce a slurry.
-
The slurry is refluxed with toluene, treated with activated charcoal, and then cooled to crystallize the final product, this compound.[2]
Route 4: From Cyanoacetate and Urea
This two-step method is highlighted for avoiding phosphorus-containing waste streams.
Step 1: Cyclization
-
Sodium metal is dissolved in absolute ethanol (B145695) or methanol.
-
Ethyl or methyl cyanoacetate is added dropwise to the sodium alkoxide solution.
-
Urea is then added, and the mixture is refluxed for 3-4 hours.
-
After cooling, the reaction mixture is filtered. The filter cake is dissolved in water, and the pH is adjusted to neutral to precipitate 4-amino-2,6(1H,3H)pyrimidinedione.[1]
Step 2: Methylation
-
The intermediate from the first step is then methylated using a suitable methylating agent to yield this compound. The patent suggests a two-step methylation but does not provide specific details on the reagent and conditions.[1]
Environmental and Hazard Profile of Raw Materials
A significant part of the environmental impact of a chemical process is tied to the production and handling of its raw materials.
-
Guanidine Nitrate: The production of guanidine nitrate from urea and ammonium (B1175870) nitrate can be relatively clean if waste streams are recycled.[5] However, guanidine nitrate itself is harmful to aquatic organisms.
-
Diethyl Malonate: This substance is readily biodegradable and exhibits low toxicity to aquatic life.[6]
-
Sodium Methoxide: Produced from sodium and methanol, its manufacturing is energy-intensive. It is a corrosive and hazardous material that requires careful handling and disposal to prevent environmental contamination.[4][7]
-
Dimethyl Carbonate: Widely regarded as a "green" solvent and reagent. It is biodegradable, has low toxicity, and is exempt from many regulations on volatile organic compounds (VOCs).[3][2][8][9][10]
-
Malononitrile: This is a highly toxic compound, both to humans and aquatic ecosystems, with potential for long-lasting environmental damage.[11] It can also undergo violent polymerization.
-
Anhydrous Hydrogen Chloride: A highly corrosive and toxic gas that poses significant health risks upon inhalation and contact.[12][13][14]
-
Cyanoacetate (Ethyl/Methyl): These compounds can have long-term adverse effects on the environment and are harmful to human health upon exposure.[15][16][17][18][19]
-
Urea: Conventional urea production is energy-intensive due to its reliance on the Haber-Bosch process for ammonia (B1221849) synthesis, which has a significant carbon footprint.[20][21][22][23] Greener production methods are emerging but are not yet widespread.
Conclusion
Each synthesis route for this compound presents a unique set of advantages and disadvantages from an environmental perspective.
-
Route 1 (from Guanidine Nitrate) offers a greener methylation step with dimethyl carbonate but utilizes hazardous sodium methoxide and potentially ecotoxic guanidine nitrate.
-
Route 2 (from Malononitrile) is attractive due to its high overall yield and atom economy in the final cyclization step. However, the high toxicity of malononitrile is a major concern.
-
Route 3 (from Malononitrile & Anhydrous HCl) attempts to create a more controlled process but involves the handling of highly corrosive and toxic anhydrous HCl.
-
Route 4 (from Cyanoacetate & Urea) provides a benefit by avoiding phosphorus-based chlorinating agents, thus reducing a problematic waste stream. However, the environmental profile of cyanoacetate requires careful consideration.
For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including yield, cost, scalability, and, increasingly, environmental impact. While a definitive "greenest" route is difficult to proclaim without a full life cycle assessment, this guide provides the necessary data to make a more informed and environmentally conscious decision. Future research should focus on developing catalysts and reaction conditions that mitigate the hazards of the raw materials and reduce waste generation across all routes.
References
- 1. Towards a low-carbon future: exploring green urea synthesis for sustainable agriculture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dimethyl Carbonate (DMC): A Versatile Solvent and Chemical Intermediate from Silver Fern Chemical [silverfernchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. istaykimya.com [istaykimya.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. multichemindia.com [multichemindia.com]
- 7. globalgrowthinsights.com [globalgrowthinsights.com]
- 8. iris.unive.it [iris.unive.it]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 11. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 12. produkte.linde-gas.at [produkte.linde-gas.at]
- 13. HYDROGEN CHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. restoredcdc.org [restoredcdc.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. chemos.de [chemos.de]
- 17. fishersci.com [fishersci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Decarbonizing Urea: Solutions for sustainability in agriculture [nexanteca.com]
- 21. collaborate.princeton.edu [collaborate.princeton.edu]
- 22. How Is the Carbon Footprint of Urea Production Managed in the ESG Context? → Learn [esg.sustainability-directory.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Amino-4,6-dimethoxypyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Amino-4,6-dimethoxypyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step process for its safe disposal, drawing from established safety data sheets.
I. Hazard Profile and Safety Precautions
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation.[2][3][4] Adherence to strict safety protocols is therefore essential during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate personal protective equipment. This includes:
-
Protective Gloves: Wear impervious chemical-resistant gloves.[1][3]
-
Eye Protection: Use safety goggles with side-shields.[5]
-
Protective Clothing: A lab coat or other impervious clothing is necessary to prevent skin contact.[1][5]
-
Respiratory Protection: If there is a risk of dust formation, a suitable respirator should be used.[4][5]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes exposure to personnel and prevents environmental contamination.
-
Containment: Ensure that any waste material, including the pure substance and any contaminated items, is collected in a suitable and clearly labeled, closed container.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Accidental Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1] Carefully sweep up the solid material, avoiding dust formation, and place it into a designated, closed container for disposal.[1][6] Do not let the product enter drains.[1][3]
-
Final Disposal: The disposal of this compound must be carried out in accordance with all applicable local and national regulations.[3] It is recommended to entrust the final disposal to a licensed and approved waste disposal company.[3][6][7]
III. Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Description | Source |
| Primary Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. | [1][2][3][4] |
| Personal Protective Equipment | Protective gloves, safety goggles with side-shields, impervious clothing, and respiratory protection as needed. | [1][3][4][5] |
| Handling Precautions | Avoid contact with skin and eyes. Prevent dust formation. Use in a well-ventilated area. | [1][4] |
| Spill Procedure | Sweep up spilled material, avoiding dust, and place in a suitable, closed container for disposal. Prevent entry into drains. | [1][3][6] |
| Disposal Method | Dispose of contents/container in accordance with local and national regulations through a licensed waste disposal company. | [3][6][7] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine
Essential Safety and Handling Guide for 2-Amino-4,6-dimethoxypyrimidine
This guide provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 36315-01-2[1] |
| Molecular Formula | C6H9N3O2[1] |
| Molecular Weight | 155.15 g/mol |
| Appearance | Off-white to tan crystalline powder[2] |
| Melting Point | 94-96 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[3] It may be harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] | To protect against splashes and airborne particles that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use.[6][7] A lab coat or impervious clothing should be worn.[2] | To prevent skin contact which may cause irritation or harmful effects upon absorption.[2] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[7][8] If exposure limits are exceeded or dust formation is significant, a full-face respirator or a dust mask (e.g., N95) should be used.[6] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[9] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure risk.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles.
-
Wash and dry hands thoroughly before donning chemical-resistant gloves. It is good practice to wear two pairs of gloves.
-
-
Handling the Compound:
-
Storage:
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[2][9] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][9] |
Accidental Release Measures:
In case of a spill, evacuate personnel to a safe area.[6] Wear appropriate PPE, including respiratory protection. Avoid dust formation.[6] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[2] Do not let the product enter drains.
Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.[2]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it with normal trash or down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
